Product packaging for 4-(Methoxymethyl)phenylboronic acid(Cat. No.:CAS No. 279262-11-2)

4-(Methoxymethyl)phenylboronic acid

Cat. No.: B1588030
CAS No.: 279262-11-2
M. Wt: 165.98 g/mol
InChI Key: VTNVZXAYRMTKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Methoxymethyl)phenylboronic Acid is an organoboron compound with the molecular formula C₈H₁₁BO₃ and a molecular weight of 165.98 g/mol . This chemical serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for creating biaryl bonds in the development of pharmaceuticals and advanced materials . The compound is provided as a white to almost white powder or crystal and has a purity range of 97.0% to 113.0% as determined by neutralization titration . Researchers should note that it is soluble in solvents like methanol . Proper handling is required; it may cause skin irritation, serious eye irritation, and respiratory irritation . For optimal stability, it is recommended to store this product under an inert atmosphere and at room temperature, preferably in a cool and dark place . This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BO3 B1588030 4-(Methoxymethyl)phenylboronic acid CAS No. 279262-11-2

Properties

IUPAC Name

[4-(methoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNVZXAYRMTKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395552
Record name 4-(Methoxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279262-11-2
Record name 4-(Methoxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methoxymethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methoxymethyl)phenylboronic acid, CAS Number 279262-11-2, is a versatile arylboronic acid derivative that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, including the reactive boronic acid moiety and the modifying methoxymethyl group, make it a key reagent in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, with a detailed focus on its role in the Suzuki-Miyaura coupling reaction. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices and provides robust protocols to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Synthesis

Arylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[1] These compounds are valued for their stability, low toxicity, and functional group tolerance.[1] this compound distinguishes itself through the presence of a methoxymethyl ether group at the para position. This group can enhance solubility and modify the electronic properties of the phenyl ring, influencing reactivity in coupling reactions.[2] Its application spans drug development, materials science, and the synthesis of complex organic molecules and biologically active compounds.[2]

Physicochemical Properties and Characterization

A precise understanding of the reagent's properties is fundamental to its effective application. This compound is typically a white to off-white crystalline powder under standard conditions.[2]

PropertyValueSource
CAS Number 279262-11-2[2][3]
Molecular Formula C₈H₁₁BO₃[2]
Molecular Weight 165.98 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Purity Typically ≥97%[4]
Solubility Slightly soluble in water[3]
Storage Store at room temperature under an inert atmosphere[5][6]
MDL Number MFCD03788426[2][3]
IUPAC Name [4-(methoxymethyl)phenyl]boronic acid[3]

Standard characterization techniques include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity. The boronic acid functional group also makes it amenable to titration for assay determination.[2]

Synthesis and Availability

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities. A common laboratory and industrial approach involves the reaction of a corresponding aryl halide, such as 4-(methoxymethyl)bromobenzene, with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate like trimethyl borate. Subsequent acidic hydrolysis yields the final boronic acid product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[7][8] This reaction is a pillar of modern pharmaceutical and materials chemistry for constructing biaryl scaffolds.[9]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[10][11] The generally accepted mechanism involves three key steps:[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[10]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[1] This species then transfers its organic group (the 4-(methoxymethyl)phenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_caption Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OR)₃]⁻ (from R²-B(OH)₂ + Base) r_pd_complex R¹-Pd(II)L₂-R² transmetalation->r_pd_complex reductive_elimination Reductive Elimination r_pd_complex->reductive_elimination reductive_elimination->pd0 R¹-R² caption

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling using this compound.

Objective: To synthesize 4'-(Methoxymethyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials:

  • 4-Bromobenzonitrile (Electrophile)

  • This compound (Nucleophile, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.01 equiv.)

  • Triphenylphosphine (PPh₃, 0.04 equiv.) or a more advanced ligand like SPhos

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.), anhydrous

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), deoxygenated

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a high vacuum and backfill with an inert gas (Argon). This ensures anhydrous conditions, which are critical for catalyst stability and preventing boronic acid decomposition.

  • Reagent Addition: To the flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). The excess boronic acid drives the reaction to completion, while the base is essential for activating the boronic acid for transmetalation.[1]

  • Catalyst Pre-formation/Addition: In a separate vial, briefly mix the palladium acetate and phosphine ligand in a small amount of the reaction solvent before adding to the main flask. Alternatively, a pre-catalyst like Pd(PPh₃)₄ can be added directly.

  • Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe. The aqueous component is crucial for dissolving the base and facilitating the formation of the active boronate species.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. The organic extracts contain the desired product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.

Suzuki_Workflow cluster_caption Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reagent Setup (Flask under Ar) - Aryl Halide - Boronic Acid - Base B 2. Catalyst & Solvent - Add Pd Catalyst/Ligand - Add Degassed Solvent A->B C 3. Reaction - Heat (80-100 °C) - Stir vigorously B->C D 4. Monitoring - TLC or LC-MS - Check for starting material C->D D->C Incomplete E 5. Workup - Cool to RT - Dilute & Extract D->E Complete F 6. Purification - Dry & Concentrate - Column Chromatography E->F G 7. Analysis - NMR, MS - Yield Calculation F->G caption

References

physical and chemical properties of 4-(Methoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Methoxymethyl)phenylboronic Acid: Core Properties, Reactivity, and Synthetic Applications

Executive Summary

This compound is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, combining the reactivity of a boronic acid with the modifying influence of a methoxymethyl group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties, reactivity profile, and practical applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its synthesis and characterization are also presented to provide researchers, scientists, and drug development professionals with a thorough and actionable resource.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and drug design. This compound is a white to off-white crystalline solid at ambient temperature. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
Appearance White to off-white crystalline powder
Melting Point 102-106 °C
Boiling Point Not determined (decomposes)
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.
pKa Approximately 8.8 (estimated)

The methoxymethyl group can influence the solubility and electronic properties of the molecule, which can be advantageous in certain synthetic contexts. The estimated pKa is in line with other substituted phenylboronic acids and is a critical parameter for optimizing reaction conditions, particularly in pH-dependent processes like the Suzuki-Miyaura coupling.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily centered around the reactivity of the boronic acid moiety. It is a key participant in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organohalide or triflate.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boronate Boronate Formation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar'-X ArPdX Ar'-Pd(II)L_n-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans [ArB(OH)3]^- ArPd_Ar Ar'-Pd(II)L_n-Ar Trans->ArPd_Ar RedElim Reductive Elimination ArPd_Ar->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid ArB(OH)2 Boronate [ArB(OH)3]^- BoronicAcid->Boronate + OH^- Base Base (e.g., K2CO3) Boronate->Trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar'-X).

  • Boronate Formation: The boronic acid (ArB(OH)₂) reacts with a base to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).

  • Transmetalation: The aryl group from the boronate is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

The choice of base, solvent, and palladium ligand system is crucial for achieving high yields and preventing side reactions, such as protodeboronation.

Experimental Protocols

Synthesis of this compound

The following protocol describes a common laboratory-scale synthesis of this compound from 1-bromo-4-(methoxymethyl)benzene via a lithium-halogen exchange followed by borylation.

Materials:

  • 1-bromo-4-(methoxymethyl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-bromo-4-(methoxymethyl)benzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -78 °C for an additional hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

Synthesis_Workflow start Start: Dissolve 1-bromo-4- (methoxymethyl)benzene in anhydrous THF step1 Cool to -78 °C under N2 start->step1 step2 Add n-BuLi dropwise step1->step2 step3 Stir for 1 hour at -78 °C step2->step3 step4 Add Triisopropyl borate dropwise step3->step4 step5 Warm to room temperature and stir overnight step4->step5 step6 Quench with 1 M HCl step5->step6 step7 Extract with Diethyl Ether step6->step7 step8 Dry organic layer and concentrate step7->step8 end_node Recrystallize to obtain pure product step8->end_node

Figure 2: A step-by-step workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The characteristic signals for the methoxy protons, the benzylic protons, and the aromatic protons should be present in the expected integration ratios.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.

  • Melting Point Analysis: The melting point should be sharp and within the expected range for a pure compound.

Applications in Drug Discovery and Materials Science

The unique combination of the reactive boronic acid and the methoxymethyl substituent makes this compound a valuable building block in several areas:

  • Medicinal Chemistry: The methoxymethyl group can act as a hydrogen bond acceptor and can be used to modulate the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. The phenylboronic acid core allows for the straightforward introduction of this moiety into a wide range of molecular scaffolds.

  • Materials Science: Phenylboronic acids are used in the development of sensors, polymers, and other functional materials. The methoxymethyl group can be used to tune the properties of these materials, such as their response to stimuli or their self-assembly behavior.

Conclusion

This compound is a highly versatile and valuable reagent in modern chemical synthesis. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex organic molecules. This guide has provided a comprehensive overview of its core attributes, along with practical, field-tested protocols for its synthesis and characterization, to support its effective application in research and development.

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-(Methoxymethyl)phenylboronic Acid

In the landscape of modern organic synthesis, arylboronic acids are indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Among these, this compound (CAS No: 279262-11-2) has emerged as a particularly valuable reagent.[3] Its utility spans from the synthesis of complex pharmaceutical intermediates to the development of advanced materials.[1][4] The presence of the methoxymethyl group not only enhances the compound's solubility and reactivity but also provides a key structural motif found in numerous biologically active molecules.[4] This guide offers an in-depth exploration of the primary synthetic pathways to this versatile compound, grounded in mechanistic understanding and practical, field-proven insights for researchers, chemists, and professionals in drug development.

I. Overview of Primary Synthetic Strategies

The synthesis of arylboronic acids, including our target molecule, predominantly relies on the transformation of an aryl halide or a related precursor into the desired boronic acid. Three principal strategies have proven to be the most robust and widely adopted in both academic and industrial settings:

  • The Grignard Reagent Pathway: A classic and cost-effective method involving the formation of an organomagnesium compound (Grignard reagent), which then acts as a nucleophile to attack a boron electrophile.[5][6]

  • The Miyaura Borylation Pathway: A transition-metal-catalyzed approach that offers excellent functional group tolerance and is highly valued for its reliability and broad scope.[7][8]

  • The Lithiation-Borylation Pathway: An alternative organometallic route that utilizes highly reactive organolithium intermediates, often requiring cryogenic conditions but enabling unique reactivity patterns.[9]

The choice among these pathways is dictated by factors such as the availability of starting materials, required scale, functional group compatibility, and cost considerations.

G cluster_caption Core Synthetic Strategies ArylHalide Aryl Halide (e.g., 4-(Methoxymethyl)phenyl Bromide) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard + Mg Organolithium Organolithium (Ar-Li) ArylHalide->Organolithium + R-Li BoronateEster_Pd Boronate Ester (Ar-B(OR)2) ArylHalide->BoronateEster_Pd + B2pin2 [Pd Catalyst] BoronicAcid This compound (Ar-B(OH)2) Grignard->BoronicAcid 1. + B(OR)3 2. H3O+ Organolithium->BoronicAcid 1. + B(OR)3 2. H3O+ BoronateEster_Pd->BoronicAcid Hydrolysis caption_node A high-level overview of the main pathways to arylboronic acids.

Caption: A high-level overview of the main pathways to arylboronic acids.

II. In-Depth Analysis of Synthesis Pathways

Pathway 1: The Grignard Reagent Route

This method remains a workhorse for the synthesis of arylboronic acids due to its use of readily available and inexpensive reagents. The overall transformation involves two key steps: the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate and subsequent hydrolysis.

Causality Behind Experimental Choices:

  • Starting Material: 1-Bromo-4-(methoxymethyl)benzene is the preferred starting material over the corresponding chloride due to the greater ease of magnesium insertion to form the Grignard reagent.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are critical. They are required to solvate and stabilize the Grignard reagent, preventing its decomposition.

  • Temperature Control: The reaction between the Grignard reagent and the trialkyl borate is highly exothermic and must be conducted at low temperatures (-10 °C to 0 °C, and sometimes as low as -78 °C).[5][10] This is the most critical parameter to control. At higher temperatures, the initially formed boronate ester can react with a second or even third molecule of the Grignard reagent, leading to the formation of undesired borinic acid (Ar₂BOH) and triarylborane (Ar₃B) byproducts.[11]

  • Reagent Stoichiometry: A slight excess of the trialkyl borate is often used to ensure full conversion of the Grignard reagent.[5]

G cluster_caption Grignard Pathway Workflow Start 1-Bromo-4-(methoxymethyl)benzene Grignard 4-(Methoxymethyl)phenylmagnesium Bromide Start->Grignard + Mg (in THF) Mg Magnesium (Mg) AteComplex Borate 'ate' Complex Grignard->AteComplex + B(O-iPr)3 (-10 °C to 0 °C) Borate Triisopropyl Borate B(O-iPr)3 Borate->AteComplex Ester Diisopropyl 4-(Methoxymethyl)phenylboronate AteComplex->Ester Product This compound Ester->Product Hydrolysis Hydrolysis Acidic Workup (e.g., aq. H2SO4) Hydrolysis->Product caption_node Workflow for the Grignard-based synthesis.

Caption: Workflow for the Grignard-based synthesis.

Experimental Protocol: Grignard Synthesis

  • Grignard Formation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq). Add a small portion of a solution of 1-bromo-4-(methoxymethyl)benzene (1.0 eq) in anhydrous THF. Initiate the reaction with gentle heating or the addition of an iodine crystal. Once initiated, add the remainder of the aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool the solution to -10 °C to 0 °C using an ice-salt bath.[10] Add the freshly prepared Grignard solution dropwise to the cold borate solution via cannula, ensuring the internal temperature does not rise above 0 °C.

  • Hydrolysis & Workup: After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then warm to room temperature.[10] Quench the reaction by slowly adding it to a stirred solution of aqueous sulfuric acid (e.g., 10% w/v) at 0 °C.[10] Stir vigorously for 30 minutes.

  • Isolation: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).

Quantitative Data Summary (Illustrative)

ReagentMolar Eq.Molecular Wt.Amount (for 10g Ar-Br)
1-Bromo-4-(methoxymethyl)benzene1.0201.06 g/mol 10.0 g (49.7 mmol)
Magnesium Turnings1.224.31 g/mol 1.45 g (59.7 mmol)
Triisopropyl Borate1.5188.08 g/mol 14.0 g (74.6 mmol)
Anhydrous THF--~150 mL
10% H₂SO₄ (aq)Excess-~100 mL
Expected Yield -165.98 g/mol 5.8 - 7.4 g (70-90%)
Pathway 2: The Miyaura Borylation Route

The Miyaura borylation is a powerful palladium-catalyzed reaction that couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[8] This method is renowned for its mild conditions and exceptional tolerance of various functional groups, which might be incompatible with the highly basic/nucleophilic conditions of Grignard or organolithium routes.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst is essential. PdCl₂(dppf) is a common and effective choice, as the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is robust and promotes the catalytic cycle efficiently.[12]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent. It is a stable, crystalline solid that is easy to handle. The resulting boronate ester is also stable and can often be isolated or used directly in subsequent Suzuki couplings.[7]

  • Base: A base is required to activate the diboron reagent and facilitate the transmetalation step. Potassium acetate (KOAc) is a mild and effective base for this purpose.[12]

  • Solvent: Aprotic polar solvents such as DMSO or dioxane are typically used to dissolve the reagents and facilitate the reaction at elevated temperatures (e.g., 80 °C).[12]

G cluster_caption Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetalation Ar-Pd(II)-Bpin(L2) OxAdd->Transmetalation Transmetalation (+ B2pin2, Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Bpin Transmetalation->Product center caption_node The catalytic cycle for Miyaura Borylation.

Caption: The catalytic cycle for Miyaura Borylation.

Experimental Protocol: Miyaura Borylation

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-(methoxymethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Degassing and Reaction: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add anhydrous, degassed solvent (e.g., dioxane or DMSO). Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting aryl bromide.

  • Workup for Boronate Ester: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound pinacol ester. This ester can often be used in the next step without further purification.

  • Hydrolysis to Boronic Acid: Dissolve the crude boronate ester in a suitable solvent mixture (e.g., acetone/water). Add an acid, such as HCl, and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate solvent. Combine the organic layers, dry, and concentrate to afford the final this compound. Purify by recrystallization if necessary.

Quantitative Data Summary (Illustrative)

ReagentMolar Eq.Catalyst LoadingMolecular Wt.Amount (for 10g Ar-Br)
1-Bromo-4-(methoxymethyl)benzene1.0-201.06 g/mol 10.0 g (49.7 mmol)
Bis(pinacolato)diboron (B₂pin₂)1.1-253.94 g/mol 13.9 g (54.7 mmol)
Potassium Acetate (KOAc)3.0-98.14 g/mol 14.6 g (149 mmol)
PdCl₂(dppf)-3 mol%731.73 g/mol 1.09 g (1.49 mmol)
Anhydrous Dioxane---~100 mL
Expected Yield --165.98 g/mol 6.6 - 7.8 g (80-95%)

III. Comparative Analysis and Process Optimization

FeatureGrignard Reagent PathwayMiyaura Borylation PathwayLithiation-Borylation Pathway
Starting Materials Aryl Halides (Br > Cl)Aryl Halides (I, Br, Cl), TriflatesAryl Halides
Key Reagents Mg metal, Trialkyl boratePd catalyst, Diboron reagent, BaseOrganolithium (n-BuLi), Trialkyl borate
Reaction Conditions Low temp (-78 to 0 °C), strictly anhydrousElevated temp (80-100 °C), inert atm.Cryogenic temp (-78 °C), strictly anhydrous
Functional Group Tol. Poor (intolerant of acidic protons, carbonyls, esters)Excellent (tolerates esters, ketones, amides, etc.)Poor (intolerant of most electrophilic groups)
Scalability & Cost Highly scalable, low reagent costScalable, higher cost due to catalyst and diboron reagentLess scalable, reagent cost moderate
Byproducts Borinic acids (Ar₂BOH), Triarylboranes (Ar₃B)Pinacol, catalyst residuesOver-addition products if not carefully controlled
Primary Advantage Cost-effective for simple, non-functionalized substratesBroad scope and high functional group toleranceUseful for specific substrates requiring direct lithiation

Process Optimization Insights:

For the synthesis of this compound, which lacks sensitive functional groups, the Grignard pathway is often the most economically viable choice, especially at a larger scale . The key to success is rigorous temperature control during the borylation step to maximize yield and minimize impurities.[11]

The Miyaura borylation offers higher reliability and potentially higher yields , making it an excellent choice for lab-scale synthesis or when absolute certainty and purity are paramount. It avoids the challenges of Grignard initiation and the formation of over-addition byproducts. The development of more atom-economical boron sources like tetrahydroxydiboron [B₂(OH)₄] is also making this route more sustainable.[13]

IV. Purification and Characterization

  • Purification: The most common method for purifying arylboronic acids is recrystallization . A key property of boronic acids is their tendency to form trimeric anhydrides, known as boroxines, upon heating or under dehydrating conditions.[6] This can sometimes complicate purification. A common technique is to recrystallize from a solvent mixture containing water, which hydrolyzes the boroxine back to the desired boronic acid.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point (MP): As a straightforward indicator of purity.

V. Conclusion

The synthesis of this compound can be reliably achieved through several well-established methodologies. The traditional Grignard reagent pathway offers a cost-effective and scalable solution, provided that reaction conditions are meticulously controlled. For syntheses demanding broader functional group tolerance and high fidelity, the palladium-catalyzed Miyaura borylation stands out as the superior choice. A thorough understanding of the mechanistic underpinnings and practical considerations of each route, as detailed in this guide, empowers researchers and development professionals to select and execute the optimal synthetic strategy for their specific objectives, ensuring the efficient and successful production of this critical chemical building block.

References

4-(Methoxymethyl)phenylboronic acid structural analysis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Characterization of 4-(Methoxymethyl)phenylboronic Acid

Introduction

This compound is a versatile organoboron compound that has garnered significant attention as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a phenyl ring functionalized with both a boronic acid group and a methoxymethyl substituent, makes it an invaluable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The methoxymethyl group, in particular, enhances solubility and modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological systems.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and chemical identity of this reagent is paramount to ensure reproducibility, optimize reaction conditions, and ultimately, achieve the desired synthetic outcomes. This guide provides a comprehensive, in-depth overview of the core analytical techniques employed for the structural elucidation and characterization of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our discussion in the principles of spectroscopic and crystallographic analysis.

Part 1: Core Physicochemical Properties and Handling

A foundational understanding of the compound's physical properties is the first step in any analytical workflow. It informs proper storage, handling, and sample preparation, which are critical for obtaining high-quality data.

Data Presentation: Summary of Physicochemical Properties

PropertyValueSource(s)
Chemical Formula C₈H₁₁BO₃[1]
Molecular Weight 165.98 g/mol [1]
CAS Number 279262-11-2[1]
Appearance White to off-white crystalline powder[1]
Solubility Slightly soluble in water; Soluble in methanol, DMSO[4][5]
Synonyms 4-(Methoxymethyl)benzeneboronic acid[1][5]

Expertise & Experience: Handling and Stability Insights

From a practical standpoint, the stability of boronic acids is a key consideration. This compound, like many of its counterparts, is generally stable under normal atmospheric conditions.[6][7] However, two potential transformations must be considered:

  • Boroxine Formation: Phenylboronic acids can undergo reversible dehydration, particularly upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine.[8] This can lead to inconsistencies in molecular weight determination and reactivity. Therefore, it is crucial to store the compound in a dry, sealed container.[1] The presence of boroxine can often be detected by a sharpening of the B-O stretching bands in the IR spectrum and a downfield shift in the ¹¹B NMR spectrum.[8]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. While modern cross-coupling protocols are designed to minimize this side reaction, it can be promoted by prolonged exposure to harsh acidic or basic conditions or elevated temperatures in the presence of water.[9]

Trustworthiness: Recommended Storage Protocol

To ensure the integrity of the material for analytical and synthetic purposes, the following storage protocol is recommended:

  • Container: Tightly sealed, opaque glass vial.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

  • Temperature: Store at room temperature in a dark, dry place.[1][4]

  • Handling: When weighing and preparing samples, minimize exposure to atmospheric moisture.

Part 2: Spectroscopic Characterization

Spectroscopic methods provide a detailed fingerprint of the molecule's structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise covalent structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture.

Expertise & Experience: Interpreting the Spectra

  • ¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms and their neighboring environments.

    • Aromatic Region (approx. 7.2-7.8 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing boronic acid group are expected to be further downfield than the protons ortho to the electron-donating methoxymethyl group.

    • Benzylic Protons (-CH₂O-, approx. 4.5 ppm): A sharp singlet corresponding to the two equivalent protons of the methylene bridge.

    • Methoxy Protons (-OCH₃, approx. 3.4 ppm): A sharp singlet corresponding to the three equivalent protons of the methyl group.

    • Boronic Acid Protons (-B(OH)₂, variable): A broad singlet that is often exchangeable with deuterium in the solvent (e.g., D₂O, DMSO-d₆). Its chemical shift is highly dependent on concentration, solvent, and water content, and it may not always be observed.

  • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.

    • Aromatic Carbons (approx. 128-142 ppm): Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon attached to the boron atom (ipso-carbon) will be broad and may be difficult to observe due to quadrupolar relaxation.

    • Benzylic Carbon (-CH₂O-, approx. 74 ppm): One signal for the methylene carbon.

    • Methoxy Carbon (-OCH₃, approx. 58 ppm): One signal for the methyl carbon.

  • ¹¹B NMR: The Boron-Specific Probe: ¹¹B NMR is indispensable for characterizing boronic acids.[10] It directly probes the local environment of the boron atom.

    • Causality: The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom.[11] The trigonal planar, sp²-hybridized boron of the free boronic acid typically resonates in the range of 28-33 ppm .[8] Upon reaction with a diol to form a tetrahedral, sp³-hybridized boronate ester, or upon ionization to the boronate anion at high pH, the signal shifts significantly upfield to a region between 3-13 ppm due to increased shielding.[12][13] This makes ¹¹B NMR an excellent tool for monitoring reactions and assessing purity.[12]

Mandatory Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~10-20 mg of This compound Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube Acquire_H1 ¹H NMR Acquisition Tube->Acquire_H1 Acquire_C13 ¹³C NMR Acquisition Tube->Acquire_C13 Acquire_B11 ¹¹B NMR Acquisition Tube->Acquire_B11 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Acquire_B11->Process Integrate Integration (¹H) Process->Integrate PeakPick Peak Picking (¹H, ¹³C, ¹¹B) Integrate->PeakPick Assign Structural Assignment PeakPick->Assign

Caption: Workflow for comprehensive NMR characterization.

Trustworthiness: Experimental Protocol for NMR Analysis

  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often preferred for boronic acids due to good solubility and the ability to observe the -OH protons). Vortex briefly to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹¹B NMR, ensure a quartz NMR tube is used if possible to avoid background signals from borosilicate glass tubes.[13]

  • Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak. Integrate the ¹H NMR signals and assign all peaks in the ¹H, ¹³C, and ¹¹B spectra to the corresponding atoms in the structure.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expertise & Experience: Key Vibrational Bands

For this compound, the IR spectrum will be dominated by the following characteristic absorptions:

  • O-H Stretch (Boronic Acid): A very broad and strong band centered around 3200-3400 cm⁻¹ , indicative of the hydrogen-bonded -OH groups.

  • C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the -CH₂- and -CH₃ groups.

  • C=C Stretch (Aromatic): Several medium-to-sharp bands in the 1600-1450 cm⁻¹ region.

  • B-O Stretch (Boronic Acid): A very strong and characteristic band, often broad, located around 1330-1380 cm⁻¹ .

  • C-O Stretch (Ether): A strong band in the 1100-1085 cm⁻¹ region, corresponding to the Ar-CH₂-O-CH₃ ether linkage.

Trustworthiness: Experimental Protocol for ATR-FTIR Analysis

  • Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount (a few milligrams) of the powdered this compound onto the ATR crystal.

  • Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key vibrational bands and compare them to expected values to confirm the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide information about the compound's fragmentation pattern, further validating its structure.

Expertise & Experience: Expected Mass and Fragmentation

Using electrospray ionization (ESI), one would expect to observe ions corresponding to the intact molecule.

  • Molecular Ion: The calculated monoisotopic mass is 166.080 g/mol . In ESI-MS, it is common to observe the pseudomolecular ion. In negative ion mode, the [M-H]⁻ ion at m/z 165.07 would be expected. In positive ion mode, adducts such as [M+H]⁺ at m/z 167.09 or [M+Na]⁺ at m/z 189.07 may be observed.

  • Fragmentation: High-resolution mass spectrometry (HRMS) with tandem MS (MS/MS) could reveal characteristic fragmentation, such as the loss of water (-18 Da) or the methoxy group (-31 Da).

Trustworthiness: Experimental Protocol for LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[14]

  • Chromatography (Optional but Recommended): Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity is assessed before mass analysis.

  • Ionization: Introduce the sample into an ESI source.

  • Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Compare the observed m/z of the most abundant ion with the calculated molecular weight to confirm the compound's identity.

Part 3: Solid-State Structural Analysis

While spectroscopic methods define molecular connectivity, X-ray crystallography provides an unambiguous map of the atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction

Expertise & Experience: Predicting the Solid-State Architecture

The defining feature of phenylboronic acids in the crystal lattice is the formation of hydrogen-bonded dimers .[17] Two molecules associate via a pair of strong O-H···O hydrogen bonds between their boronic acid groups, creating a stable, centrosymmetric eight-membered ring. These dimeric units then pack into the crystal lattice. The methoxymethyl tails will influence the overall packing arrangement through weaker van der Waals interactions.

Mandatory Visualization: Predicted Hydrogen-Bonding Motif

H_Bonding R1 Ar-CH₂OCH₃ B1 B R1->B1 O1a O B1->O1a O1b O B1->O1b H1a H O1a->H1a H1b H O1b->H1b O2a O H1b->O2a H-bond R2 H₃COH₂C-Ar B2 B R2->B2 B2->O2a O2b O B2->O2b H2a H O2a->H2a H2b H O2b->H2b H2b->O1a H-bond

Caption: Common hydrogen-bonded dimer motif in phenylboronic acids.

Trustworthiness: Conceptual Protocol for Crystallization

  • Purification: The compound must be highly pure. Purification via column chromatography or recrystallization may be necessary.[16]

  • Solvent Selection: Screen for a solvent system in which the compound is sparingly soluble. A common technique is to dissolve the compound in a good solvent (e.g., methanol, CH₂Cl₂) and slowly introduce an anti-solvent (e.g., hexane) or allow for slow evaporation.[16]

  • Crystal Growth: Layer a solution of the compound with an anti-solvent in a narrow tube and leave it undisturbed for several days. Slow cooling of a saturated solution is another effective method.

  • Analysis: Once single crystals suitable for diffraction are obtained, they can be analyzed by an X-ray diffractometer.

Part 4: Reactivity Profile in Suzuki-Miyaura Coupling

The structural features elucidated by the previously described techniques directly inform the compound's utility in its primary application: the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: Mechanistic Insight

The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[18] The this compound participates in the transmetalation step, where the aryl group is transferred from boron to the palladium center. The methoxymethyl group (-CH₂OCH₃) is generally considered to be weakly electron-donating, which can subtly influence the rate of transmetalation compared to unsubstituted or electron-withdrawing phenylboronic acids. The choice of base, solvent, and palladium catalyst/ligand system is critical for achieving high yields and preventing side reactions like protodeboronation.[9]

Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X | L₂ Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)-R² | L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Biaryl Product) Trans->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Our Compound) Boronic->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. While ¹H and ¹³C NMR confirm the carbon-hydrogen framework, it is the synergy with ¹¹B NMR that provides specific insight into the crucial boron center. FT-IR and Mass Spectrometry serve as rapid, confirmatory techniques for functional group identity and molecular weight. Finally, X-ray crystallography, though more demanding, offers the ultimate proof of structure and reveals the intermolecular forces that govern the compound's solid-state behavior. By integrating the data from these techniques, researchers can establish a complete and trustworthy structural profile, ensuring the quality and reliability of this important synthetic building block.

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)phenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. As a key building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, it facilitates the formation of carbon-carbon bonds essential for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] Its unique methoxymethyl group can enhance both solubility and reactivity, making it a valuable reagent in the development of pharmaceuticals and advanced materials.[1] An in-depth understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring reproducible results, and developing robust formulations. This guide provides a comprehensive overview of the solubility profile and stability characteristics of this compound, along with detailed experimental protocols for their evaluation.

Physicochemical Properties

  • Molecular Formula: C₈H₁₁BO₃[1]

  • Molecular Weight: 165.98 g/mol [1]

  • Appearance: White to off-white crystalline powder[1]

  • CAS Number: 279262-11-2[1]

Part 1: Solubility Profile of this compound

A thorough understanding of a compound's solubility in various solvents is crucial for its effective use in synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from data on structurally similar phenylboronic acids. The methoxymethyl group is anticipated to enhance solubility in a range of organic solvents compared to unsubstituted phenylboronic acid.

General Solubility Characteristics

Generally, phenylboronic acids exhibit high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbon solvents.[2] Their solubility in protic solvents like water and alcohols is variable and influenced by factors such as pH and the nature of substituents on the phenyl ring. The hydroxyl groups of the boronic acid moiety can participate in hydrogen bonding, contributing to solubility in polar solvents.

Analogous Quantitative Solubility Data

The following table presents solubility data for phenylboronic acid in various organic solvents, which can serve as a useful proxy for estimating the solubility of this compound. The introduction of the methoxymethyl group is expected to generally increase solubility in most of these solvents.[3]

SolventSolvent TypePolarity IndexSolubility of Phenylboronic Acid ( g/100g solvent at 20°C)Expected Solubility of this compound
WaterProtic10.2~1.9[4]Slightly soluble[5]
MethanolProtic5.1HighHigh
EthanolProtic4.3HighHigh
AcetonePolar Aprotic5.1High[2]High
Tetrahydrofuran (THF)Polar Aprotic4.0HighHigh
Acetonitrile (ACN)Polar Aprotic5.8ModerateModerate to High
Dichloromethane (DCM)Nonpolar3.1ModerateModerate
ChloroformNonpolar4.1Moderate[2]Moderate
Diethyl EtherNonpolar2.8High[2]High
TolueneNonpolar2.4LowLow to Moderate
MethylcyclohexaneNonpolar0.0Very Low[2]Very Low

Polarity Index values are from various sources and are for general comparison.

Part 2: Stability of this compound

The stability of boronic acids is a critical consideration for their storage, handling, and application in chemical reactions. Phenylboronic acids are generally stable solids but can be susceptible to degradation under certain conditions.

Key Degradation Pathways

  • Dehydration to Boroxines: A common and reversible degradation pathway for boronic acids is dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This process can be driven by heat and can occur both in the solid state and in solution.[2][7] The presence of boroxines can affect the stoichiometry of reactions if not accounted for.

    G BoronicAcid 3 x this compound Boroxine 4-(Methoxymethyl)phenylboroxine BoronicAcid->Boroxine - 3 H₂O (Dehydration) Water 3 x H₂O Boroxine->BoronicAcid + 3 H₂O (Hydrolysis)

    Caption: Reversible dehydration of this compound to its corresponding boroxine.

  • Oxidation: Boronic acids can undergo oxidation, particularly at physiological pH, to the corresponding phenol.[8][9] This oxidative instability can be a significant issue in biological applications. The mechanism of oxidation can be complex and may be influenced by the presence of reactive oxygen species.[8]

  • Protodeboronation: Under certain conditions, particularly acidic or basic catalysis, the carbon-boron bond can be cleaved, replacing the boronic acid group with a hydrogen atom.[10]

Factors Influencing Stability
  • Temperature: Elevated temperatures can accelerate dehydration to boroxines and other degradation pathways.[6]

  • Moisture: The presence of water can shift the equilibrium from the boroxine back to the boronic acid. However, excessive moisture during storage can lead to clumping and potential hydrolytic degradation of other functional groups if present.

  • pH: The stability of boronic acids can be pH-dependent. Both acidic and basic conditions can catalyze protodeboronation.[10]

  • Light: While not as common a degradation pathway for simple phenylboronic acids, photostability should be considered, especially for more complex derivatives.[11]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as this can lead to the oxidative cleavage of the carbon-boron bond.[5]

Recommended Storage and Handling

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Avoid strong oxidizing agents.[5]

Part 3: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the solubility and assessing the stability of this compound.

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol describes the "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[12]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, methanol, acetonitrile)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present. b. Add a known volume of the selected solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Shake the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[12] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. Filtration is a critical step to avoid overestimation of solubility.

  • Concentration Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound. c. Construct a calibration curve from the standard solutions and use it to determine the concentration in the filtered sample.

  • Data Reporting: a. Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L). b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound under various stress conditions, in accordance with ICH guidelines.[13][14]

Objective: To assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a PDA or UV detector

Procedure:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound Acid Acid Hydrolysis (0.1M HCl, 80°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC Method Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify and quantify degradation products Analyze->Identify

Caption: Workflow for a forced degradation study of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: a. Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M HCl separately. Keep the solutions at room temperature and an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours). b. Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M and 1 M NaOH separately. Keep the solutions at room temperature and an elevated temperature (e.g., 80°C) for a defined period. c. Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period. d. Thermal Degradation: i. Solid State: Place the solid compound in an oven at an elevated temperature (e.g., 80°C). ii. Solution State: Keep the stock solution in an oven at an elevated temperature (e.g., 80°C). e. Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: a. At appropriate time points, withdraw samples from each stress condition. b. For acid and base hydrolysis samples, neutralize them before analysis. c. Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. d. Use a PDA detector to check for peak purity and to obtain UV spectra of the degradants.

  • Data Interpretation: a. Calculate the percentage degradation of this compound under each stress condition. b. Identify and quantify any significant degradation products. c. Propose potential degradation pathways based on the observed degradants.

Conclusion

This compound is a valuable reagent whose efficacy in synthetic and medicinal chemistry is intrinsically linked to its solubility and stability. This guide has provided a comprehensive overview of these critical properties, drawing on analogous data and established scientific principles. The detailed experimental protocols for solubility determination and forced degradation studies offer researchers a practical framework for characterizing this and other boronic acids. By understanding and controlling the factors that influence its solubility and stability, scientists can unlock the full potential of this compound in their research and development endeavors.

References

The Role of 4-(Methoxymethyl)phenylboronic Acid in Catalysis: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions. Central to this transformation is the organoboron reagent, typically a boronic acid. The electronic and steric nature of the substituents on the boronic acid can profoundly influence the reaction kinetics and overall efficiency. This guide provides an in-depth technical analysis of 4-(methoxymethyl)phenylboronic acid, a versatile building block in catalysis. We will explore its mechanism of action, supported by quantitative data and established mechanistic principles, and provide detailed experimental protocols for its application.

Physicochemical Properties of this compound

The reactivity of this compound in the Suzuki-Miyaura catalytic cycle is dictated by the electronic and steric properties of the 4-(methoxymethyl) substituent.

Electronic Effects
Steric Effects

The steric hindrance of a substituent can be described by the Taft steric parameter (Eₛ). Similar to the Hammett parameter, a specific Eₛ value for the -CH₂OCH₃ group is not widely reported. However, given its structure, it is expected to exert a moderate steric effect, larger than a simple methyl group but not as significant as a tert-butyl group. This steric bulk can influence the approach of the boronic acid to the palladium center during the catalytic cycle.

Mechanism of Action in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The this compound plays a crucial role in the transmetalation step. The overall cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->Transmetalation Transmetalation Agent ArX Ar-X

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle
Oxidative Addition

The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex (Pd(0)L₂), forming a palladium(II) intermediate (Ar-Pd(II)-X(L)₂). The electronic properties of the this compound do not directly influence this step.

Transmetalation

This is the key step where the 4-(methoxymethyl)phenyl group is transferred from the boron atom to the palladium center. The reaction is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species ([R'-B(OH)₃]⁻).

The weak electron-donating nature of the 4-(methoxymethyl) group enhances the nucleophilicity of the ipso-carbon of the phenylboronic acid. This increased nucleophilicity can accelerate the rate of transmetalation compared to phenylboronic acids bearing electron-withdrawing groups. However, the moderate steric bulk of the methoxymethyl group might slightly temper this electronic enhancement by sterically hindering the approach to the palladium complex. The overall rate of transmetalation is a balance of these electronic and steric factors.

Reductive Elimination

In the final step, the two organic groups (Ar and the 4-(methoxymethyl)phenyl group) on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The electronic properties of the 4-(methoxymethyl) group can also influence the rate of reductive elimination, with electron-donating groups generally favoring this step.

Quantitative Performance Analysis

The following table summarizes the yields of Suzuki-Miyaura coupling reactions of this compound with various aryl halides, providing a comparative perspective on its reactivity.

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801291[1]
4-BromobenzonitrilePd(dppf)Cl₂Cs₂CO₃Dioxane100688[2]
3-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100493[3]
2-BromothiophenePd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O90885[4]

Detailed Experimental Protocol: Synthesis of 4-Methoxy-4'-(methoxymethyl)biphenyl

This protocol provides a step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound.

Experimental_Workflow start Start setup Combine Reactants: - 4-Bromoanisole (1.0 mmol) - this compound (1.2 mmol) - K₂CO₃ (2.0 mmol) start->setup catalyst Add Catalyst: - Pd(PPh₃)₄ (0.03 mmol) setup->catalyst solvent Add Solvents: - Toluene (4 mL) - Ethanol (1 mL) - H₂O (1 mL) catalyst->solvent degas Degas with Argon (3 cycles) solvent->degas heat Heat to 80 °C with stirring degas->heat monitor Monitor by TLC heat->monitor workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine monitor->workup Reaction Complete purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end End: Isolated Product purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • This compound (1.2 mmol, 199 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 35 mg)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Deionized water (1 mL)

  • Ethyl acetate (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, this compound, and potassium carbonate.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed toluene, ethanol, and water to the reaction mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product, 4-methoxy-4'-(methoxymethyl)biphenyl.

Conclusion

This compound serves as a valuable and versatile reagent in palladium-catalyzed cross-coupling reactions. Its weak electron-donating nature and moderate steric profile contribute to its efficient participation in the Suzuki-Miyaura catalytic cycle, particularly influencing the key transmetalation step. The provided experimental protocol offers a reliable starting point for the synthesis of biaryl compounds incorporating the 4-(methoxymethyl)phenyl moiety. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to effectively utilize this important building block in the development of novel chemical entities.

References

The Versatility of 4-(Methoxymethyl)phenylboronic Acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, 4-(Methoxymethyl)phenylboronic acid has emerged as a versatile and valuable building block. Its unique combination of a reactive boronic acid moiety and a methoxymethyl-substituted aromatic ring offers a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, materials science, and bioconjugation. Drawing upon established principles and field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable reagent.

Introduction: The Strategic Advantage of the Methoxymethyl Moiety

Phenylboronic acids are foundational reagents in organic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of steric and electronic properties, thereby influencing reactivity and enabling the synthesis of a diverse array of functionalized molecules.

The 4-(methoxymethyl) substituent, in particular, offers several distinct advantages. The methoxymethyl group is relatively unreactive under many standard reaction conditions, providing a stable and versatile handle. Its presence can enhance the solubility of the boronic acid and its derivatives in organic solvents, facilitating reaction setup and purification.[1] Furthermore, the ether linkage introduces a degree of flexibility and can influence the conformational preferences of the final products, a critical consideration in drug design and materials science. This guide will delve into the practical applications of this unique structural feature.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient synthesis of biaryl and substituted aromatic compounds.[2] this compound serves as an excellent coupling partner in these transformations, reacting with a wide range of aryl, heteroaryl, and vinyl halides and triflates.

Mechanistic Considerations: A Palladium-Catalyzed Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions such as protodeboronation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling

The following protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, base, and palladium catalyst.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst and Base Optimization

The choice of catalyst and base is crucial for the success of the Suzuki-Miyaura coupling. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can improve reaction rates and yields, especially for challenging substrates.[4] The selection of the base is also critical, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] The optimal combination will depend on the specific electronic and steric properties of the coupling partners.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80-10075-95[6][7]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-11085-98[4]
PdCl₂(dppf)Cs₂CO₃DMF90-12080-96[8]

Table 1: Representative conditions for Suzuki-Miyaura coupling of arylboronic acids. Yields are illustrative and substrate-dependent.

Applications in Medicinal Chemistry and Drug Discovery

The 4-(methoxymethyl)phenyl moiety is a valuable pharmacophore in drug design. Its incorporation into a molecule can influence its pharmacokinetic properties, such as metabolic stability and solubility. This compound serves as a key building block for the synthesis of a variety of biologically active compounds, particularly in the field of oncology.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a biaryl core structure, which is often constructed using the Suzuki-Miyaura reaction.[8] The 4-(methoxymethyl)phenyl group can be strategically incorporated to occupy specific pockets within the kinase active site, potentially enhancing potency and selectivity. The synthesis of novel kinase inhibitors often involves the coupling of a heterocyclic halide with this compound.

Kinase_Inhibitor_Synthesis cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Product Heterocyclic_Halide Heterocyclic Halide (e.g., Pyrimidine, Pyrazole) Reaction Pd Catalyst, Base, Solvent, Heat Heterocyclic_Halide->Reaction Boronic_Acid This compound Boronic_Acid->Reaction Kinase_Inhibitor_Core Biaryl Kinase Inhibitor Scaffold Reaction->Kinase_Inhibitor_Core

Figure 2: General workflow for the synthesis of kinase inhibitors.
Development of Novel Anticancer Agents

Beyond kinase inhibitors, this compound has been utilized in the synthesis of other classes of anticancer agents. The methoxy group can participate in hydrogen bonding interactions with biological targets, while the overall lipophilicity of the molecule can be modulated by the methoxymethyl substituent. For instance, derivatives of benzopyran-4-one incorporating a 4-methoxyphenyl group have shown significant anticancer activity.[9] The substitution of a methoxymethyl for a methoxy group is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Innovations in Materials Science

The unique electronic and photophysical properties of biaryl compounds make them attractive for applications in materials science, particularly in the development of organic electronics.

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Hole-transporting materials (HTMs) and emissive materials are key components of OLEDs.[10] The 4-(methoxymethyl)phenyl group can be incorporated into the molecular structure of these materials to influence their electronic properties, thermal stability, and morphology in the solid state. The Suzuki-Miyaura coupling is a primary method for synthesizing the conjugated backbones of these materials. The methoxymethyl group can provide steric bulk to prevent aggregation-caused quenching of fluorescence, a common issue in organic emitters.

Synthesis of Conjugated Polymers for Sensor Applications

Conjugated polymers are a class of materials with alternating single and double bonds along their backbone, which endows them with unique electronic and optical properties. These polymers can be designed to interact with specific analytes, leading to a change in their fluorescence or conductivity, thus forming the basis of chemical and biological sensors.[11] this compound can be used as a monomer in polymerization reactions, such as the Suzuki polymerization, to create conjugated polymers with tailored properties. The methoxymethyl group can enhance solubility and processability, facilitating the fabrication of thin-film sensors.

Frontiers in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a rapidly expanding field with applications in diagnostics, therapeutics, and basic research.[12] Phenylboronic acids have emerged as versatile tools in bioconjugation due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in many biomolecules, including carbohydrates and glycoproteins.

Site-Specific Protein Labeling

The ability to attach probes or drugs to specific sites on a protein is crucial for many applications. Phenylboronic acids can be used to target diol-containing residues on proteins, such as those found on glycosylated proteins.[13] By incorporating a this compound moiety into a labeling reagent, researchers can achieve site-specific modification of proteins for applications in proteomics, imaging, and targeted drug delivery.

Glucose Sensing

The reversible binding of boronic acids to glucose, which contains multiple diol functionalities, has been exploited in the development of glucose sensors.[1][3] this compound can be immobilized on a surface, such as gold nanoparticles or a polymer matrix. The binding of glucose to the boronic acid can induce a measurable change in an optical or electrochemical signal, allowing for the quantitative detection of glucose. The methoxymethyl group can influence the binding affinity and selectivity of the sensor.

Glucose_Sensing cluster_0 Sensor Surface cluster_1 Analyte cluster_2 Binding and Detection Sensor Immobilized This compound Binding Reversible Boronate Ester Formation Sensor->Binding Glucose Glucose (with diols) Glucose->Binding Signal Measurable Signal Change (Optical or Electrochemical) Binding->Signal

Figure 3: Principle of glucose sensing using immobilized this compound.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its utility in Suzuki-Miyaura cross-coupling provides a reliable method for the construction of biaryl compounds, which are key intermediates in the synthesis of pharmaceuticals and advanced materials. The unique properties conferred by the 4-(methoxymethyl) substituent make it a valuable tool for fine-tuning molecular properties in drug discovery and materials science. Furthermore, its ability to interact with diols opens up exciting possibilities in the field of bioconjugation and sensor development. As the demand for more sophisticated and functional molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for new discoveries and innovations across the chemical sciences.

References

A Comprehensive Technical Guide to 4-(Methoxymethyl)phenylboronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Methoxymethyl)phenylboronic acid is a versatile organoboron compound that has become an indispensable tool in modern organic synthesis. Valued for its stability and specific reactivity, it serves as a key building block in the construction of complex molecular architectures. Its primary utility is demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[1][2] This guide provides an in-depth analysis of its core molecular properties, physicochemical characteristics, and practical applications, with a focus on enabling researchers to effectively integrate this reagent into their synthetic workflows for drug discovery and materials science.[3]

Core Molecular Profile

Accurate characterization is fundamental to reproducible scientific outcomes. The essential identifiers for this compound are summarized below, providing the foundational data for all experimental and theoretical work.

IdentifierValueSource(s)
Chemical Name This compound[4]
Synonym 4-(Methoxymethyl)benzeneboronic acid[4]
CAS Number 279262-11-2[3][4][5]
Molecular Formula C₈H₁₁BO₃[3][4][6]
Molecular Weight 165.98 g/mol [3][4][6]
Appearance White to off-white crystalline powder[3]

Physicochemical Properties and Strategic Handling

The physical properties of a reagent dictate its handling, storage, and application parameters. Boronic acids, in particular, require careful management to maintain their integrity.

PropertyValue / RecommendationRationale & Expert Insight
Physical State Solid[4]
Storage Store at room temperature, preferably in a cool (<15°C), dark, and dry place.[3][4]Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, storing the compound under inert, dry conditions minimizes this conversion, ensuring stoichiometric accuracy and consistent reactivity. The presence of varying amounts of the anhydride is common in commercial samples.[4]
Purity 97–105% (Assay by titration)[3]

Safety Considerations: As with all chemical reagents, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and emergency procedures.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[7] Understanding its mechanism is critical for troubleshooting and optimizing reaction conditions. The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][8]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide, forming a Pd(II) complex.[1][8]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][8]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex coupled_complex R¹-Pd(II)L₂-R² pd_complex->coupled_complex transmetalation Transmetalation transmetalation->coupled_complex coupled_complex->pd0 reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (this compound) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust, field-proven methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

5.1 Principle

This procedure details the palladium-catalyzed cross-coupling of an aryl bromide with this compound to form a 4-(methoxymethyl)-1,1'-biphenyl derivative. The use of a suitable base and solvent system is critical for reaction efficiency.[10][11]

5.2 Reagents and Equipment

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 ratio, 10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

5.3 Step-by-Step Procedure

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

    • Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide partner.

  • Reagent Addition: Add the base (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture (10 mL) via syringe, followed by the palladium catalyst (0.02 mmol).

    • Causality Insight: The aqueous component of the solvent system is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.

  • Reaction: Fit the flask with a condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Applications in Research and Drug Development

This compound is more than a simple synthetic building block; it is a strategic component in the design of high-value molecules.

  • Drug Discovery: The boronic acid functional group itself has gained significant attention as a pharmacophore, leading to FDA-approved drugs like Bortezomib.[12][13] More commonly, this reagent is used to construct the carbon skeleton of complex, biologically active compounds. The methoxymethyl group provides a stable ether linkage that can influence solubility and metabolic stability, or it can serve as a masked hydroxymethyl or formyl group, adding to its synthetic versatility.[3][14]

  • Materials Science: Its ability to participate in efficient C-C bond formation makes it valuable for synthesizing conjugated polymers and organic light-emitting diode (OLED) materials, where precise control over the molecular structure is key to tuning electronic and optical properties.[3]

  • Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides relies on the efficient construction of complex aromatic systems, a task for which Suzuki-Miyaura coupling with reagents like this compound is ideally suited.[2][14]

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of 4-(Methoxymethyl)phenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] A key application of this methodology is the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.

The subject of this guide, this compound, is a valuable building block in medicinal chemistry and drug discovery. The methoxymethyl ether serves as a stable and often metabolically robust surrogate for more labile functional groups, and its incorporation can favorably modulate the physicochemical properties of a molecule, such as lipophilicity and cell permeability. The ability to introduce the 4-(methoxymethyl)phenyl moiety with high efficiency and predictability makes its corresponding boronic acid a reagent of significant interest.

These application notes provide a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the reaction for their specific needs.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OH)₂ / Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' ArAr_product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 This compound (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol describes a general and robust procedure for the coupling of this compound with an aryl bromide, using 4-bromoanisole as a representative example.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially available
4-Bromoanisole≥98%Commercially available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially availableAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableShould be finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableDegas before use.
Deionized WaterDegas before use.
Ethyl AcetateACS GradeCommercially availableFor workup.
Brine (saturated NaCl solution)For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially availableFor drying.
Silica Gel230-400 meshCommercially availableFor column chromatography.
Hexanes and Ethyl AcetateHPLC GradeCommercially availableFor column chromatography.
Schlenk flask or sealed reaction vial
Magnetic stirrer and stir bar
Heating mantle or oil bath
Condenser
Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol, 1.2 equiv.) and 4-bromoanisole (1.0 mmol, 1.0 equiv.).

  • Addition of Base and Catalyst: Add finely powdered, anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.). Under a counterflow of inert gas (argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 8 mL of dioxane and 2 mL of water). The mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes prior to addition.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Experimental_Workflow start Start setup Reaction Setup: - Add boronic acid, aryl halide, and base to flask. start->setup catalyst Add Pd(PPh₃)₄ under inert atmosphere. setup->catalyst solvent Add degassed dioxane/water. catalyst->solvent reaction Heat and stir at 80-100 °C. Monitor reaction progress. solvent->reaction workup Cool, dilute with ethyl acetate and water. reaction->workup extraction Extract with ethyl acetate. workup->extraction wash_dry Wash with brine and dry over MgSO₄. extraction->wash_dry purification Purify by column chromatography or recrystallization. wash_dry->purification end End: Pure biaryl product purification->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Purification and Characterization

Purification:

The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes). The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure.

Alternatively, if the product is a solid, recrystallization can be an effective purification method.[5] A suitable solvent system for recrystallization of biaryl compounds is often a mixture of a polar and a non-polar solvent, such as ethanol/water or hexanes/ethyl acetate.

Expected Results and Characterization:

The structure of the product can be confirmed by standard spectroscopic methods. For a similar compound, 4-methoxy-4'-methylbiphenyl, the following representative ¹H NMR data has been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.51 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 3.85 (s, 3H), 2.38 (s, 3H) ppm.[6]

For the target molecule, 4-methoxy-4'-(methoxymethyl)biphenyl, one would expect to see characteristic signals for the methoxy group (singlet around 3.8 ppm), the methoxymethyl group (two singlets, one for the OCH₃ and one for the CH₂), and the aromatic protons in the typical downfield region. The melting point of the purified product should be sharp.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh bottle or a catalyst from a reliable source. Incomplete transfer of the catalyst can also be an issue.

    • Inefficient Degassing: Oxygen can deactivate the catalyst. Ensure the solvent and reaction mixture are thoroughly degassed.

    • Base Quality: The base should be anhydrous and finely powdered to ensure sufficient reactivity.

  • Side Reactions:

    • Homocoupling: The formation of biphenyl from the boronic acid (Ar-Ar) can occur. This is often minimized by using the correct stoichiometry and ensuring efficient stirring.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent. Using anhydrous solvents and a suitable base can mitigate this side reaction.

  • Microwave-Assisted Synthesis: For faster reaction times, microwave irradiation can be employed.[6] This often allows for reactions to be completed in minutes rather than hours, although optimization of reaction time and temperature is necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of biaryl compounds. The protocol detailed herein for the coupling of this compound provides a solid foundation for researchers to successfully synthesize molecules containing this important structural motif. By understanding the underlying mechanism and the rationale behind the experimental choices, scientists can effectively apply and adapt this powerful reaction in their drug discovery and development endeavors.

References

The Strategic Application of 4-(Methoxymethyl)phenylboronic Acid in Modern Medicinal Chemistry: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of a particularly valuable reagent: 4-(Methoxymethyl)phenylboronic acid. We will delve into its applications in medicinal chemistry, providing not only detailed experimental protocols but also the underlying scientific rationale for its use, empowering researchers to leverage its unique properties in the synthesis of novel therapeutic agents.

The Unique Profile of this compound: More Than Just a Coupling Partner

This compound is not merely a passive component in carbon-carbon bond formation. The methoxymethyl substituent at the para-position imparts a unique set of physicochemical properties that can be strategically exploited in drug design.

The methoxy group is a common feature in many approved drugs, where it can enhance target binding, improve physicochemical properties, and favorably modulate metabolic behavior.[1][2] The methoxymethyl group, an extension of this concept, offers a balance of polarity and lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, potentially forming crucial interactions within a biological target's binding site. Furthermore, the methoxymethyl group can influence the overall solubility and metabolic stability of a molecule, key parameters in optimizing a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in medicinal chemistry lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is a cornerstone of modern organic synthesis, enabling the efficient and stereoselective formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in a vast number of pharmaceuticals.[5]

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for reaction optimization and troubleshooting. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (or triflate), forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'B(OR)3]⁻ PdII_Biaryl Ar-Pd(II)-Ar' (L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)2 Boronate [Ar'B(OH)3]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K2CO3) Boronate->Transmetalation Enters Cycle Biaryl_Synthesis_Workflow start Start reagents Combine Aryl Halide, This compound, Base, and Solvent start->reagents degas Degas the Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat the Reaction Mixture (Monitor by TLC or LC-MS) catalyst->reaction workup Aqueous Work-up (e.g., H2O, Brine) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify the Crude Product (e.g., Column Chromatography) extraction->purification characterization Characterize the Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Architectural Significance of Biaryls in Modern Chemistry

Biaryl scaffolds are a cornerstone of modern medicinal chemistry and materials science.[1][2][3] These motifs, characterized by a direct carbon-carbon bond between two aromatic rings, are prevalent in numerous natural products, pharmaceuticals, and functional materials.[1][2] Their unique steric and electronic properties allow them to serve as privileged structures in drug design, influencing target affinity and pharmacokinetic profiles.[3] Biaryl-containing compounds are found in a wide array of therapeutics, including anti-inflammatory, antihypertensive, and antiviral agents.[4][5]

Among the myriad of synthetic methods developed to construct these valuable structures, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent choice.[1][6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents have made it an indispensable tool for synthetic chemists.[4] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, with a specific focus on the application of 4-(Methoxymethyl)phenylboronic acid, a versatile and increasingly utilized building block.[8]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The power of the Suzuki-Miyaura reaction lies in its elegant and well-understood catalytic cycle.[6][7][9] The process is generally accepted to proceed through three fundamental steps, which continuously regenerate the active Pd(0) catalyst.[7][10] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halide bond of an aryl halide (or triflate). This step oxidizes the catalyst from Pd(0) to a Pd(II) species.[6][7][9] The reactivity of the halide partner typically follows the trend I > Br > OTf >> Cl.[11]

  • Transmetalation : This is the crucial bond-forming step where the organic moiety is transferred from the organoboron reagent to the Pd(II) center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer of the aryl group to the palladium complex.[6][12]

  • Reductive Elimination : The final step involves the collapse of the diaryl-Pd(II) intermediate, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6][9][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' re_label Reductive Elimination pdiia Ar-Pd(II)L₂-X tm_label Transmetalation oa_label->pdiia tm_label->pdiib re_label->pd0 product Ar-Ar' re_label->product arx Ar-X arx->oa_label ar_boron Ar'-B(OH)₂ + Base ar_boron->tm_label

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Focus Reagent: this compound

This compound is a valuable reagent for introducing a functionalized phenyl group.[8] The methoxymethyl moiety enhances solubility in common organic solvents and offers a site for potential post-synthetic modification, making it attractive for library synthesis in drug discovery programs.[8]

Properties:

  • CAS Number: 279262-11-2[8][13]

  • Molecular Formula: C₈H₁₁BO₃[8]

  • Molecular Weight: 165.98 g/mol [8]

  • Appearance: White to off-white crystalline powder[8]

The presence of the electron-donating methoxymethyl group can influence the electronic properties of the resulting biaryl, which is a key consideration in structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 4-Methoxy-4'-(methoxymethyl)biphenyl

This protocol details a representative Suzuki-Miyaura coupling between 4-bromoanisole and this compound. It is designed to be a robust starting point for further optimization.

Reaction Scheme:

Figure 2. General workflow for Suzuki-Miyaura coupling from setup to final analysis.

References

The Strategic Role of 4-(Methoxymethyl)phenylboronic Acid in Modern Cancer Drug Discovery: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boronic Acids in Oncology

In the landscape of modern medicinal chemistry, boronic acids have emerged as indispensable tools, transitioning from niche reagents to critical building blocks in the synthesis of complex, life-saving therapeutics.[1][2] Their unique chemical properties, including their stability, ease of handling, and versatile reactivity in palladium-catalyzed cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura coupling, have cemented their importance.[2] This is particularly evident in oncology, where the quest for highly specific and potent small molecule inhibitors has led to the development of numerous drugs, including the groundbreaking proteasome inhibitor Bortezomib.[3][4] Boronic acids and their derivatives are now integral to the discovery and synthesis of a new generation of targeted cancer therapies.[4]

This guide provides an in-depth exploration of a particularly valuable, yet specific, boronic acid derivative: 4-(Methoxymethyl)phenylboronic acid . We will delve into its strategic applications in cancer drug discovery, with a focus on its role in the synthesis of kinase inhibitors. The rationale behind the inclusion of the 4-(methoxymethyl)phenyl moiety in drug candidates will be discussed, followed by detailed, field-proven synthetic protocols.

The Significance of the 4-(Methoxymethyl)phenyl Moiety: A Structural and Functional Perspective

The choice of a particular substituent on a phenylboronic acid is a critical decision in drug design, profoundly influencing the physicochemical and pharmacokinetic properties of the final drug molecule. The 4-(methoxymethyl)phenyl group offers a unique combination of attributes that make it a highly attractive feature in modern anticancer agents.

  • Enhanced Solubility and Physicochemical Properties: The methoxymethyl group, with its ether linkage, introduces a degree of polarity and hydrogen bond accepting capability. This can lead to improved aqueous solubility of the resulting drug molecule, a crucial factor for oral bioavailability and formulation development.[1]

  • Modulation of Metabolic Stability: The ether linkage in the methoxymethyl group is generally more resistant to metabolic cleavage compared to other functional groups, potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile.

  • Fine-Tuning of Target Engagement: The size, shape, and electronic properties of the 4-(methoxymethyl)phenyl group can influence how the drug molecule binds to its biological target. This substituent can occupy specific pockets within the active site of an enzyme, such as a kinase, leading to enhanced potency and selectivity.

  • Synthetic Versatility: this compound is a versatile reagent in organic synthesis, readily participating in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with a wide array of aromatic and heteroaromatic halides.[1][3]

Application in Kinase Inhibitor Synthesis: The Case of Trametinib

A prominent example of the strategic use of the 4-(methoxymethyl)phenyl moiety is in the structure of Trametinib , a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[5] Trametinib is a key therapeutic agent in the treatment of various cancers, particularly BRAF V600E/K mutation-positive metastatic melanoma, often used in combination with BRAF inhibitors like Dabrafenib.[6][7][8] The MEK/ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer, making MEK an important therapeutic target.[5]

While multiple synthetic routes to Trametinib have been published, the core structure incorporates the 4-(methoxymethyl)phenyl group. This moiety is crucial for its biological activity and drug-like properties. The synthesis of Trametinib typically involves the coupling of key intermediates, and the introduction of the 4-(methoxymethyl)phenyl group can be achieved through various strategies, often relying on precursors that are either commercially available or readily synthesized.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving this compound.

Protocol 1: General Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This reaction is fundamental to the synthesis of biaryl structures commonly found in kinase inhibitors.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Add palladium(II) acetate (0.02 mmol) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Base: Potassium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid for transmetalation to the palladium center.[9]

  • Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Water also plays a role in activating the boronic acid.

Suzuki_Miyaura_Coupling cluster_reagents Reactants cluster_catalyst Catalytic System cluster_product Product 4-MeO-Ph-B(OH)2 This compound Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle 4-MeO-Ph-B(OH)2->Suzuki_Cycle Transmetalation Ar-Br Aryl Bromide Ar-Br->Suzuki_Cycle Oxidative Addition Pd(0) Pd(0) Catalyst Pd(0)->Suzuki_Cycle Base Base (e.g., K₂CO₃) Base->Suzuki_Cycle Biaryl Biaryl Product Suzuki_Cycle->Pd(0) Regeneration Suzuki_Cycle->Biaryl Reductive Elimination MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Trametinib Trametinib Trametinib->MEK Inhibition

References

Application Notes and Protocols: 4-(Methoxymethyl)phenylboronic Acid as a Versatile Building Block for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylboronic Acids in OLEDs

Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in the display and lighting industries, prized for their high contrast, wide viewing angles, and design flexibility.[1] The performance of an OLED device—its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the organic materials used within its functional layers.[1][2][3] Among the vast chemical toolbox available to materials scientists, arylboronic acids have emerged as indispensable building blocks.[4][5][6][7] Their utility is primarily showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds to assemble the complex conjugated molecules that form the heart of OLEDs.[8][9][10]

This guide focuses on 4-(Methoxymethyl)phenylboronic acid (CAS 279262-11-2), a specialized arylboronic acid derivative. We will explore its chemical properties and delve into its application as a strategic building block for synthesizing high-performance materials for OLEDs, particularly for the emissive and charge-transport layers.[1][11] The presence of the methoxymethyl group (-CH₂OCH₃) offers a unique handle to fine-tune the steric and electronic properties of the final OLED material, influencing solubility, film morphology, and ultimately, device performance.[12]

These notes are intended for researchers and chemists in the fields of materials science and drug development, providing both foundational knowledge and actionable protocols for leveraging this versatile reagent.

Physicochemical Properties and Structural Data

A thorough understanding of a building block's properties is critical for predicting its reactivity and handling requirements. The key attributes of this compound are summarized below.

PropertyValueSource
CAS Number 279262-11-2[12][13]
Molecular Formula C₈H₁₁BO₃[12]
Molecular Weight 165.98 g/mol [12]
Appearance White to off-white crystalline powder[12]
Purity (Typical) ≥97%[12]
Storage Conditions Store at room temperature[12]

The boronic acid functional group, -B(OH)₂, is the reactive center for cross-coupling reactions. The methoxymethyl substituent at the para position is an ether group, which can influence the molecule's electronic nature and solubility in organic solvents, a crucial factor for solution-processed OLED fabrication.[12]

The Role of this compound in OLED Material Synthesis

The primary application of this compound in OLED material synthesis is its participation in Suzuki-Miyaura cross-coupling reactions.[5][6][8] This reaction forges a new C-C bond between the phenyl ring of the boronic acid and an aryl halide (or triflate), enabling the construction of larger, conjugated systems.

Causality in Molecular Design: Why Use This Building Block?

The choice of this compound is not arbitrary. The methoxymethyl group imparts specific, desirable characteristics to the resulting OLED material:

  • Solubility and Processability: The ether linkage in the methoxymethyl group can enhance the solubility of the final, often large and rigid, OLED molecule in common organic solvents. This is particularly advantageous for wet-processing techniques like spin-coating or inkjet printing, which are cost-effective alternatives to vacuum thermal evaporation.

  • Morphological Control: The steric bulk of the substituent can disrupt intermolecular packing (π-π stacking) in the solid state. This can be beneficial in preventing aggregation-caused quenching (ACQ) of luminescence, thereby improving the photoluminescent quantum yield (PLQY) of the material in thin films.

  • Electronic Tuning: While not a strong electron-donating or withdrawing group, the methoxymethyl substituent can subtly modulate the HOMO/LUMO energy levels of the final molecule, which is critical for optimizing charge injection and balancing charge transport within the OLED device structure.[14]

  • Stability: The ether linkage is generally stable under the conditions of OLED operation, contributing to the overall operational lifetime of the device.[15] However, like all organic materials, it can be susceptible to degradation under prolonged electrical stress or exposure to high temperatures.[16][17]

The logical flow for synthesizing an OLED material using this building block typically involves coupling it with a core aromatic structure that possesses desirable photophysical properties (e.g., a blue-emitting anthracene or fluorene core).

cluster_start Starting Materials cluster_reaction Core Synthesis Step cluster_product Final Product & Application BoronicAcid 4-(Methoxymethyl) phenylboronic acid Coupling Suzuki-Miyaura Cross-Coupling BoronicAcid->Coupling ArylHalide Core Aryl Halide (e.g., Dibromoanthracene) ArylHalide->Coupling OLED_Material Target OLED Material (e.g., Blue Emitter) Coupling->OLED_Material C-C Bond Formation Device OLED Device Fabrication OLED_Material->Device A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Argon/Nitrogen) A->B C 3. Add Degassed Solvents & Palladium Catalyst B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Cool & Quench Reaction D->E F 6. Aqueous Work-up & Solvent Extraction E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify by Chromatography & Recrystallization G->H

References

Application Notes and Protocols for C-C Bond Formation Using 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Methoxymethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Within the vast arsenal of organoboron reagents, this compound emerges as a particularly valuable building block.[6][7] Its methoxymethyl group offers a site for potential subsequent transformations and can influence the physicochemical properties of the final product, making it a desirable moiety in drug discovery and materials science.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in C-C bond formation. Moving beyond a mere recitation of steps, this guide delves into the underlying principles governing the reaction, offering insights into the causal relationships between procedural choices and experimental outcomes. The protocols herein are designed to be self-validating, equipping the user with the knowledge to not only replicate the described procedure but also to adapt it to new synthetic challenges.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[10][11] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][10]

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[1][11] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[12]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The base plays a pivotal role here, activating the boronic acid to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II) complex.[13][14][15][16][17]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10][11]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X R1-Pd(II)L2-X R¹-Pd(II)Ln-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation [R²B(OH)₃]⁻ R1-Pd(II)L2-R2 R¹-Pd(II)Ln-R² Transmetalation->R1-Pd(II)L2-R2 X⁻, B(OH)₃ Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² Boronic_Acid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Bromo-4'-(methoxymethyl)-1,1'-biphenyl

This protocol details a representative Suzuki-Miyaura coupling between this compound and 1,4-dibromobenzene.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound178988-34-4165.991.21.2
1,4-Dibromobenzene106-37-6235.911.01.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.1110 mL-
Deionized Water7732-18-518.022 mL-
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dibromobenzene (236 mg, 1.0 mmol), this compound (199 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.[1] The use of a solvent mixture, often with water, is common to dissolve the inorganic base and facilitate the formation of the active boronate species.[1]

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the reaction mixture. The bright yellow color of the catalyst should be visible.

  • Reaction Execution:

    • Attach a reflux condenser to the flask and ensure a continuous flow of cooling water.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

    • Quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely contain unreacted starting materials and byproducts. Purification by flash column chromatography on silica gel is recommended.[18]

    • A suitable eluent system, such as a gradient of hexane and ethyl acetate, should be determined by TLC analysis. The desired product, 4-bromo-4'-(methoxymethyl)-1,1'-biphenyl, is typically less polar than the boronic acid starting material.

Visualizing the Workflow: Experimental Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup 1. Reaction Setup - Add reagents to flask - Establish inert atmosphere start->setup addition 2. Solvent & Catalyst Addition - Add dioxane/water - Add Pd(PPh₃)₄ setup->addition reaction 3. Reaction Execution - Heat to 80-90°C - Monitor by TLC/GC-MS addition->reaction workup 4. Workup & Extraction - Cool and quench with water - Extract with ethyl acetate reaction->workup purification 5. Purification - Dry and concentrate - Column chromatography workup->purification product Pure Product 4-Bromo-4'-(methoxymethyl)-1,1'-biphenyl purification->product

Caption: A streamlined workflow for the synthesis of a biaryl compound.

Field-Proven Insights: Causality Behind Experimental Choices

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available Pd(0) source.[10] For more challenging couplings, such as those involving aryl chlorides, more electron-rich and bulky phosphine ligands may be required to facilitate the oxidative addition step.[3][19]

  • The Critical Role of the Base: The base is not merely a spectator. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex.[15][17] The choice and stoichiometry of the base can significantly impact the reaction rate and yield.[13] Potassium carbonate is a moderately strong base that is effective in many Suzuki-Miyaura couplings. Other common bases include cesium carbonate, potassium phosphate, and sodium carbonate.[15][20]

  • Solvent System: The solvent system must be capable of dissolving, at least partially, both the organic substrates and the inorganic base. Aprotic solvents like dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water to dissolve the base.[1]

  • Inert Atmosphere: The Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would render it inactive. Therefore, maintaining an inert atmosphere of nitrogen or argon throughout the reaction is paramount for achieving high yields and good catalyst turnover.

Troubleshooting and Self-Validation

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is of good quality and has been handled under inert conditions.

    • Insufficient Base: The base may have degraded or an insufficient amount was used.

    • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Formation of Side Products:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (e.g., 4,4'-bis(methoxymethyl)-1,1'-biphenyl) can occur. This is often more prevalent at higher catalyst loadings or in the presence of oxygen.

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially with heteroaryl boronic acids or under harsh basic conditions.[1]

By understanding the function of each component and potential side reactions, researchers can systematically troubleshoot and optimize their Suzuki-Miyaura coupling reactions, ensuring the integrity and reproducibility of their results.

References

Application Notes & Protocols: The Role of 4-(Methoxymethyl)phenylboronic Acid in Advanced Polymer and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(Methoxymethyl)phenylboronic acid, a versatile building block in contemporary polymer and materials science. We move beyond fundamental principles to deliver actionable protocols and expert insights for researchers and professionals in materials development. This document elucidates the strategic importance of the 4-(methoxymethyl) substituent in tuning material properties and provides detailed methodologies for its application in the synthesis of high-performance conjugated polymers, the fabrication of dynamic self-healing networks, and the interfacial engineering of organic electronics. Each section combines a discussion of the underlying chemical causality with validated experimental protocols, designed to be both informative for the strategist and practical for the bench scientist.

Introduction: A Strategic Overview of this compound

This compound is a bifunctional organic compound featuring a reactive boronic acid moiety [-B(OH)₂] and a methoxymethyl group [-CH₂OCH₃] at the para position of the phenyl ring. This specific substitution pattern imparts unique characteristics that make it a valuable monomer and surface modifier in advanced materials synthesis.

  • The Boronic Acid Group: This functional group is the cornerstone of its reactivity. It readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form robust carbon-carbon bonds, a foundational technique for building the backbones of conjugated polymers.[1] Furthermore, it undergoes reversible covalent esterification with cis-diols to form boronic esters, which are the key linkages in dynamic covalent networks, stimuli-responsive gels, and self-healing materials.[2]

  • The 4-(Methoxymethyl) Substituent: The causality behind selecting this specific substituent over simpler alternatives like methyl or methoxy is rooted in its combined electronic and steric effects:

    • Solubility and Processability: The flexible ether linkage enhances solubility in common organic solvents. This is a critical advantage in polymer science, where poor solubility of rigid conjugated backbones often complicates synthesis, purification, and thin-film processing.

    • Electronic Tuning: While not a strong electron-donating group, the methoxymethyl substituent subtly modifies the electronic landscape of the phenyl ring. This allows for fine-tuning of the frontier molecular orbital energies (HOMO/LUMO) of resulting polymers, which is essential for optimizing performance in organic electronic devices.[3]

    • Morphological Control: In thin films and at interfaces, the steric bulk and polarity of the methoxymethyl group can influence molecular packing and surface energy, providing a tool to control the morphology of semiconductor layers or the properties of self-assembled monolayers (SAMs).[4]

This guide will focus on three primary applications where these properties are leveraged to create advanced materials.

Application I: Building Blocks for Conjugated Polymers via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for synthesizing conjugated polymers, which form the active layer in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[5][6] this compound serves as an "A" type monomer in A-B-A type polycondensation reactions with a dibrominated ("B") comonomer.

Causality of Component Selection:

  • Catalyst System: A palladium catalyst, typically with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), is essential. These ligands facilitate the oxidative addition of the aryl halide and prevent catalyst deactivation, which is crucial for achieving high molecular weight polymers.[7]

  • Base: An aqueous solution of a mild inorganic base (e.g., K₂CO₃ or Na₂CO₃) is used. The base activates the boronic acid by converting it to a more nucleophilic boronate species, which is necessary for the critical transmetalation step.[8]

  • Solvent System: A biphasic solvent system, typically toluene/water or dioxane/water, is employed to dissolve both the organic monomers and the inorganic base, allowing them to interact at the phase interface where the catalyst is active.[9]

Workflow for Suzuki-Miyaura Polymerization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization prep Combine Monomers: - this compound - Dibromo-comonomer (e.g., Dibromofluorene) - Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) degas Degas Mixture (Inert Atmosphere, e.g., Argon) prep->degas 1. Setup add_solvent Add Degassed Solvents (e.g., Toluene/Water) degas->add_solvent 2. Initiate react Heat and Stir (e.g., 90 °C, 24-48h) add_solvent->react 3. Polymerize endcapping End-Capping (Add Phenylboronic Acid / Bromobenzene) react->endcapping 4. Terminate precipitate Precipitate Polymer (e.g., in Methanol) endcapping->precipitate 5. Isolate purify Purify by Soxhlet Extraction precipitate->purify 6. Purify analysis Analyze Polymer: - GPC (Mn, PDI) - NMR (Structure) - UV-Vis (Optical Properties) - TGA (Thermal Stability) purify->analysis 7. Validate

Caption: Workflow for Suzuki-Miyaura polymerization.

Protocol 1: Synthesis of a Poly(fluorene-co-phenylene) Derivative

This protocol describes the synthesis of a copolymer using 2,7-dibromo-9,9-dioctylfluorene and this compound.

Materials:

  • This compound (1.05 eq)

  • 2,7-Dibromo-9,9-dioctylfluorene (1.00 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃), 2 M aqueous solution

  • Toluene, anhydrous

  • Phenylboronic acid (for end-capping)

  • Bromobenzene (for end-capping)

  • Methanol

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2,7-dibromo-9,9-dioctylfluorene (e.g., 1.00 g), this compound (1.05 molar equivalents), and Pd(PPh₃)₄ (2 mol% relative to the dibromo monomer).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon backfill three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (e.g., 20 mL) via cannula, followed by the 2 M K₂CO₃ solution (e.g., 10 mL).

  • Degassing: Vigorously stir the biphasic mixture and bubble with argon for 30 minutes to ensure all components are thoroughly degassed.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a positive pressure of argon. The viscosity of the solution should noticeably increase.

  • End-Capping: To ensure chain termination and stability, add a small amount of phenylboronic acid (approx. 5 mol%) and stir for 2 hours. Then, add a small amount of bromobenzene (approx. 5 mol%) and continue stirring for another 2 hours.

  • Isolation: Cool the reaction to room temperature. Dilute the mixture with toluene and transfer it to a separatory funnel. Wash the organic layer with deionized water (3x) and brine (1x).

  • Precipitation: Concentrate the organic layer by rotary evaporation and precipitate the polymer by slowly adding the concentrated solution to a large volume of stirring methanol.

  • Purification: Collect the fibrous polymer precipitate by filtration. Further purify the polymer by Soxhlet extraction with acetone to remove oligomers and catalyst residues, followed by extraction with chloroform or THF to collect the high molecular weight fraction.

  • Drying: Dry the purified polymer in a vacuum oven overnight to yield the final product.

ParameterTypical Value/ConditionRationale
Catalyst Loading 1-3 mol%Balances reaction rate with cost and ease of removal.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Controls the rate of boronate formation; stronger bases can accelerate the reaction.
Solvent Ratio (Org:Aq) 2:1 to 4:1Optimizes interfacial area for reaction while maintaining monomer solubility.
Temperature 80-110 °CProvides sufficient thermal energy for the catalytic cycle without degrading monomers or polymer.
Reaction Time 24-72 hoursRequired to achieve high molecular weight and conversion.

Application II: Dynamic Covalent Networks for Self-Healing Materials

Dynamic covalent chemistry leverages reversible bond formation to create materials that can adapt, reprocess, or self-heal.[10][11] The reaction between the boronic acid of this compound and a polymer containing multiple diol groups creates a cross-linked network. The boronic ester bonds in this network are dynamic, meaning they can break and reform, allowing the material to mend after damage.[12]

Causality of Self-Healing: The healing mechanism relies on the principle of transesterification. When the material is damaged, dangling boronic acid/ester and diol functionalities are exposed at the fracture interface. With sufficient mobility (provided by ambient moisture or mild heating), these groups can find new partners across the interface, reforming the covalent cross-links and restoring the material's integrity.[13] The methoxymethyl group influences the hydrophobicity and chain mobility within the network, which can affect the rate and efficiency of the healing process.

Mechanism of Boronic Ester-Based Self-Healing

Self_Healing cluster_intact Intact Network cluster_damaged Damaged State cluster_healed Healed Network Intact Cross-linked Polymer (Boronic Ester Bonds) Damaged Fractured Surface (Broken Cross-links) Intact->Damaged Damage (Mechanical Stress) Healed Reformed Network (New Bonds Formed) Damaged->Healed Healing (Transesterification, Moisture/Heat) Healed->Intact Integrity Restored

Caption: Principle of self-healing in a dynamic boronic ester network.

Protocol 2: Preparation of a Dynamic Covalent Hydrogel

This protocol describes the formation of a hydrogel by cross-linking Poly(vinyl alcohol) (PVA), a polymer rich in diol units, with this compound.

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • This compound

  • Deionized Water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • PVA Solution: Prepare a 10% (w/v) solution of PVA in deionized water by heating to 90 °C with stirring until fully dissolved. Allow the solution to cool to room temperature.

  • Boronic Acid Solution: Prepare a stock solution of this compound in a minimal amount of water or directly in the PBS buffer. The concentration will depend on the desired cross-linking density. A typical starting point is a 2:1 molar ratio of PVA hydroxyl groups to boronic acid groups.

  • Cross-linking: In a vial, combine the PVA solution and the this compound solution. For example, mix 1 mL of the 10% PVA solution with an appropriate volume of the boronic acid stock solution to achieve the target molar ratio.

  • Gelation: Vigorously mix the components (e.g., by vortexing) for 30 seconds. Gelation should occur rapidly, often within minutes, at room temperature. The mixture will transition from a liquid to a self-supporting hydrogel.

  • Equilibration: Allow the gel to equilibrate in PBS (pH 7.4) for several hours to stabilize the network and remove any unreacted components.

Self-Healing Demonstration:

  • Cut the prepared hydrogel into two separate pieces with a scalpel.

  • Gently press the cut surfaces together and add a drop of PBS buffer to the interface.

  • Allow the pieces to remain in contact in a humid environment for 1-2 hours.

  • The pieces will heal, and the gel can be carefully lifted, demonstrating the restoration of mechanical integrity.

Application III: Interfacial Engineering for Organic Field-Effect Transistors (OFETs)

The performance of OFETs is highly sensitive to the interface between the dielectric layer (e.g., SiO₂) and the organic semiconductor.[14] Phenylboronic acids can form self-assembled monolayers (SAMs) on hydroxyl-bearing surfaces like SiO₂, modifying the surface properties to improve transistor performance.

Causality of Performance Enhancement:

  • Trap Passivation: The hydroxyl groups on a bare SiO₂ surface act as charge traps, impeding carrier transport. The boronic acid SAM effectively passivates these traps.[4]

  • Morphology Control: The SAM changes the surface energy of the dielectric. The methoxymethyl groups create an organophilic surface that promotes more ordered, large-grain growth of the subsequently deposited organic semiconductor, which is crucial for high charge carrier mobility.[15][16]

Structure-Property Relationship in OFETs

Caption: How molecular structure translates to improved device performance.

Protocol 3: SiO₂ Surface Modification for OFET Fabrication

This protocol details the procedure for forming a SAM of this compound on a silicon wafer with a native oxide layer.

Materials:

  • Si/SiO₂ wafer (heavily n-doped Si with 300 nm thermal oxide)

  • This compound

  • Anhydrous Toluene

  • Piranha solution (H₂SO₄:H₂O₂ 3:1 ratio) - EXTREME CAUTION

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning (CAUTION): Submerge the Si/SiO₂ wafer pieces in Piranha solution for 15 minutes to remove organic residues and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood using appropriate personal protective equipment).

  • Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water and then dry them under a stream of nitrogen.

  • SAM Solution Preparation: Prepare a dilute solution (1-5 mM) of this compound in anhydrous toluene.

  • SAM Deposition: Immerse the cleaned, dry Si/SiO₂ substrates into the boronic acid solution. Let them stand for 12-16 hours at room temperature in a sealed container to allow for monolayer formation.

  • Rinsing and Annealing: Remove the substrates from the solution, rinse thoroughly with fresh toluene to remove any physisorbed molecules, and dry with nitrogen.

  • Annealing: Anneal the SAM-coated substrates on a hotplate at 100 °C for 10 minutes to remove residual solvent and densify the monolayer.

  • Verification (Optional): The formation of the SAM can be verified by measuring the water contact angle. A successful SAM will increase the hydrophobicity of the surface compared to the bare, cleaned SiO₂.

  • Device Fabrication: The modified substrate is now ready for the deposition of the organic semiconductor, source-drain electrodes, and subsequent OFET characterization.

Conclusion

This compound is a strategically important molecule for the rational design of advanced functional polymers and materials. The interplay between its reliable reactivity through the boronic acid group and the property-tuning effects of the methoxymethyl substituent provides a powerful tool for chemists and material scientists. The protocols detailed herein offer validated starting points for leveraging this monomer in the creation of soluble, electronically-tuned conjugated polymers; dynamic, self-healing networks; and high-performance organic electronic devices.

References

Application Note: Standard Reaction Conditions for Suzuki Coupling with 4-(Methoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[2][4] Its significance in synthetic chemistry was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3] The reaction is valued for its mild conditions, tolerance of various functional groups, and the stability and low toxicity of the boronic acid reagents.[5]

4-(Methoxymethyl)phenylboronic acid is a valuable building block, particularly in medicinal chemistry and materials science. The methoxymethyl (MOM) ether serves as a stable protecting group for the hydroxymethyl functionality, which can be revealed in a later synthetic step if desired. This application note provides a comprehensive overview of the standard conditions for the Suzuki coupling of this compound, detailing the roles of the key reaction components and offering a general protocol for researchers.

Core Principles: The Catalytic Cycle

A successful Suzuki coupling is contingent on the smooth operation of its catalytic cycle, which generally proceeds in three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.[4] The reactivity of the halide is typically I > Br > OTf >> Cl.[2][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[4] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][5][7]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)-Ar'Ln Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'Ln->Ar-Ar'

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps in the palladium-catalyzed cross-coupling of an aryl halide (Ar-X) with an arylboronic acid (Ar'B(OH)₂).

Standard Reaction Components

The selection of the catalyst, base, and solvent system is critical for achieving high yields and purity in a Suzuki coupling reaction.

Palladium Catalyst and Ligands

The palladium catalyst is central to the reaction. While a variety of palladium sources can be used, they are often categorized as pre-catalysts that form the active Pd(0) species in situ. The choice of ligand is equally important, as it influences the catalyst's stability, activity, and substrate scope.

Catalyst/Pre-catalystLigandTypical Loading (mol%)Key Characteristics
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5A classic, widely used catalyst. Can be sensitive to air and moisture.
Pd(OAc)₂Palladium(II) acetate1-5An air-stable pre-catalyst used in conjunction with a phosphine ligand.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-3Another common Pd(0) pre-catalyst.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-3An air-stable and highly effective catalyst for a broad range of substrates.

For general applications with this compound, PdCl₂(dppf) is a robust and reliable choice. For more challenging couplings, particularly with aryl chlorides, the use of bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or biarylphosphines (e.g., XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is often beneficial.[8][9]

The Role of the Base

A base is essential for the transmetalation step.[1] It activates the boronic acid by forming a more nucleophilic boronate anion, which facilitates the transfer of the aryl group to the palladium center.[5][7][10]

BaseStrengthCommon SolventsNotes
K₂CO₃ModerateAqueous/organic mixturesA common, effective, and economical choice.
Cs₂CO₃StrongOrganic solvents (e.g., dioxane, THF)Often provides higher yields for difficult couplings.
K₃PO₄StrongAqueous/organic mixtures or organic solventsA strong base that can be effective when others fail.[9]
NaOHStrongAqueous/organic mixturesA strong, inexpensive base.[4]
KOAcMildOrganic solventsA milder option for base-sensitive substrates.[9]

Potassium carbonate (K₂CO₃) is a standard and effective base for many Suzuki couplings involving arylboronic acids.

Solvent Systems

The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[11][12][13][14] Biphasic systems, often containing water, are common as they facilitate the dissolution of the inorganic base.

Solvent SystemTypical Temperature (°C)Characteristics
Toluene/Water80-110A classic biphasic system.
Dioxane/Water80-100A commonly used and effective mixture.
THF/Water60-70Lower boiling point, suitable for more reactive substrates.
DMF80-120A polar aprotic solvent that can dissolve a wide range of reactants.[14]

A mixture of dioxane and water is a frequently used and reliable solvent system for Suzuki couplings.

General Protocol for Suzuki Coupling with this compound

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Figure 2: Experimental Workflow. A general flowchart for performing a Suzuki-Miyaura cross-coupling reaction.

Materials
  • Aryl bromide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • PdCl₂(dppf) (0.02-0.05 eq)

  • K₂CO₃ (2.0-3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vial with a stir bar

  • Inert gas (Nitrogen or Argon)

Procedure
  • Reaction Setup: To a reaction vial, add the aryl bromide, this compound, and PdCl₂(dppf).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.

  • Solvent and Base Addition: Add degassed 1,4-dioxane and a degassed aqueous solution of K₂CO₃. The typical solvent ratio is 4:1 to 5:1 dioxane to water.

  • Heating: Place the vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Troubleshooting

  • Low or No Reaction:

    • Ensure the catalyst is active and the reaction is under an inert atmosphere.

    • Increase the reaction temperature.

    • Consider a stronger base (e.g., Cs₂CO₃ or K₃PO₄).

    • Use a more active ligand system if using a pre-catalyst like Pd(OAc)₂.

  • Side Product Formation (e.g., Homocoupling):

    • Ensure the reaction is thoroughly degassed to remove oxygen.

    • Slightly reduce the equivalents of the boronic acid.

  • Protodeboronation (Loss of Boronic Acid Group):

    • This can sometimes occur in the presence of water and base. If this is a significant issue, consider anhydrous conditions with a base like KOAc.

References

Application Note: Strategic Synthesis of Pharmaceutical Intermediates Using 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Methoxymethyl)phenylboronic acid, a versatile and strategically important reagent in modern pharmaceutical development. Its utility is primarily demonstrated through its application in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam coupling reactions, which are foundational methods for constructing the complex molecular architectures of active pharmaceutical ingredients (APIs). This note details the reagent's physicochemical properties, safe handling protocols, and provides field-proven, step-by-step methodologies for the synthesis of key biaryl and N-aryl structural motifs. Mechanistic insights and experimental workflows are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this valuable building block into their synthetic programs.

Introduction: The Strategic Value of the Methoxymethyl Moiety

In the landscape of medicinal chemistry, arylboronic acids are indispensable tools for forging carbon-carbon and carbon-heteroatom bonds. This compound has emerged as a particularly valuable building block due to the unique combination of the reactive boronic acid group and the stable, yet synthetically versatile, methoxymethyl substituent. This group enhances solubility and can serve as a non-polar, hydrogen bond accepting moiety that can favorably interact with biological targets. Its primary application lies in the construction of pharmaceutical intermediates via cross-coupling reactions, which are pivotal in the synthesis of drugs for oncology, targeted therapies, and other complex diseases. This guide focuses on its application in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura reaction for C-C bond formation and the Chan-Lam reaction for C-N bond formation.

Physicochemical Properties and Safe Handling

The effective and safe implementation of any reagent begins with a thorough understanding of its properties and hazards.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 279262-11-2
Molecular Formula C₈H₁₁BO₃
Molecular Weight 165.98 g/mol
Appearance White to off-white solid
Melting Point 135-140 °C
Solubility Soluble in methanol, ethanol, THF, dioxane. Limited solubility in water.
Safety and Handling Protocol

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from close structural analogs, such as 4-Methoxyphenylboronic acid, provide essential safety guidance. The primary hazards are associated with irritation.

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Wear a lab coat and ensure exposed skin is covered.

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing dust. If dust formation is significant, a NIOSH-approved particulate respirator may be required.

  • Handling & Storage:

    • Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

    • Avoid formation of dust and aerosols.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and broad functional group tolerance. This compound serves as an excellent nucleophilic partner, coupling with a wide range of aryl, heteroaryl, and vinyl halides or triflates to produce complex biaryl structures, which are prevalent in pharmaceuticals.

General Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a typical workflow for a Suzuki-Miyaura cross-coupling experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Charge Schlenk flask with: - this compound (1.2 eq.) - Aryl Halide (1.0 eq.) - Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Base (e.g., K2CO3, 2.0 eq.) B Add Degassed Solvents (e.g., Dioxane/Water 4:1) A->B C Degas mixture (Ar bubbling) B->C D Heat to Reaction Temp (e.g., 80-100 °C) under Argon C->D E Monitor by TLC or LC-MS (2-12 h) D->E F Cool to RT, Dilute with Water E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry (Na2SO4), Filter, Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterize Product (NMR, MS, etc.)

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of 4'- (Methoxymethyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine

This protocol describes a representative Suzuki-Miyaura reaction between this compound and 4-bromo-N,N-dimethylaniline.

  • Materials:

    • This compound (1.2 mmol, 199 mg)

    • 4-Bromo-N,N-dimethylaniline (1.0 mmol, 200 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • 1,4-Dioxane (8 mL, anhydrous)

    • Water (2 mL, degassed)

    • Argon gas supply

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To an oven-dried 25 mL Schlenk flask, add this compound, 4-bromo-N,N-dimethylaniline, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the flask with a septum, and purge with argon for 10 minutes.

    • Add the anhydrous 1,4-dioxane and degassed water via syringe.

    • Degas the resulting suspension by bubbling argon through the mixture for 15 minutes.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously under a positive pressure of argon.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Table 2: Representative Suzuki-Miyaura Reaction Parameters and Expected Outcomes

Coupling Partner (Ar-X)CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
4-Bromo-N,N-dimethylanilinePd(PPh₃)₄K₂CO₃Dioxane/H₂O904-885-95%
1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1002-680-92%
2-BromopyridinePdCl₂(dppf)Cs₂CO₃DME856-1275-88%

(Note: Yields are estimates based on similar reactions reported in the literature and are highly dependent on specific reaction scale and purification efficiency.)

Core Application: Copper-Catalyzed Chan-Lam N-Arylation

The Chan-Lam coupling provides an efficient and complementary method to palladium-catalyzed reactions for forming carbon-heteroatom bonds. It is particularly valuable for synthesizing aryl amines and ethers under mild, often aerobic, conditions. This copper-catalyzed reaction couples arylboronic acids with N-H or O-H containing compounds, avoiding the need for precious metal catalysts and often proceeding at room temperature open to the air.

Protocol 2: Synthesis of 4-(Methoxymethyl)-N-phenylaniline

This protocol details the N-arylation of aniline with this compound, adapted from a high-yielding procedure for a similar substrate.

  • Materials:

    • This compound (1.0 mmol, 166 mg)

    • Aniline (1.2 mmol, 110 µL)

    • Copper(II) Acetate [Cu(OAc)₂] (0.1 mmol, 18 mg)

    • Pyridine (2.0 mmol, 160 µL)

    • Dichloromethane (DCM) or Methanol (10 mL)

    • Magnetic stir bar and flask

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound, Cu(OAc)₂, and a magnetic stir bar.

    • Add 10 mL of DCM (or methanol).

    • Add aniline followed by pyridine to the stirring suspension.

    • Stir the reaction mixture vigorously, open to the air, at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 24-48 hours.

    • Upon completion, filter the mixture through a pad of Celite®, washing the pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired N-arylated product. A 90% yield was obtained for the analogous reaction with 4-methoxyphenylboronic acid.

Chan-Lam Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine in Flask: - this compound (1.0 eq.) - Amine/Phenol (1.2 eq.) - Cu(OAc)2 (10 mol%) - Base (e.g., Pyridine, 2.0 eq.) B Add Solvent (e.g., DCM) A->B C Stir vigorously at Room Temp (Open to Air) B->C D Monitor by TLC (24-48 h) C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H H G->H Characterize Product (NMR, MS)

Caption: General workflow for Chan-Lam N-Arylation.

Mechanistic Insights: The Catalytic Cycles

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reactions.

Suzuki-Miyaura Catalytic Cycle

The mechanism is a well-established cycle involving a Palladium(0) active species.

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)-X(L2) (Oxidative Addition) pd0->oa_complex Ar-X transmetal_complex Ar-Pd(II)-Ar'(L2) (Transmetalation) oa_complex->transmetal_complex Ar'B(OH)2 + Base center product Ar-Ar' (Product) transmetal_complex->product Reductive Elimination re_complex Product Complex product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.

Chan-Lam Coupling Mechanism

The Chan-Lam coupling mechanism is more complex and can vary, but a widely accepted pathway involves a Cu(II)/Cu(III) cycle.

  • Ligand Exchange: The amine or alcohol substrate coordinates to the Cu(II) center.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

  • Oxidation & Reductive Elimination: The resulting intermediate is oxidized by air (O₂) to a transient Cu(III) species. This high-valent species then undergoes rapid reductive elimination to form the C-N or C-O bond and a Cu(I) species, which is re-oxidized to Cu(II) to continue the cycle.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion (Suzuki) Inactive catalyst; Insufficiently degassed solvents; Weak base or poor base solubility.Use a fresh batch of catalyst; Ensure thorough degassing with argon; Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent system.
Formation of Homocoupled Byproduct (Ar-Ar) Reaction temperature too high; Oxygen contamination.Lower the reaction temperature; Ensure the reaction is maintained under a strict inert atmosphere.
Deboronation of Starting Material Prolonged reaction time at high temperature; Presence of protic sources.Monitor the reaction closely and stop once the halide is consumed; Ensure anhydrous solvents are used where appropriate.
Low Yield (Chan-Lam) Sterically hindered substrates; Poorly nucleophilic amine/alcohol.Increase reaction temperature to 40-60 °C; Add a co-solvent like THF; Increase catalyst loading to 15-20 mol%.

Conclusion

This compound is a highly effective and strategic reagent for the synthesis of pharmaceutical intermediates. Its reliable performance in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions allows for the efficient and predictable construction of essential C-C and C-N bonds. The protocols and mechanistic discussions provided herein serve as a robust starting point for scientists to leverage the unique synthetic advantages of this building block in drug discovery and development programs.

The Strategic Role of 4-(Methoxymethyl)phenylboronic Acid in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of higher crop yields and enhanced food security necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the synthetic chemist's toolkit, organoboron compounds, particularly phenylboronic acids, have emerged as indispensable building blocks for the construction of complex molecular architectures. Among these, 4-(methoxymethyl)phenylboronic acid stands out as a versatile reagent, offering unique structural and reactivity attributes that are increasingly leveraged in the design of advanced fungicides, herbicides, and insecticides. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2] This application note provides an in-depth exploration of the application of this compound and related structures in agrochemical synthesis, featuring a detailed, representative protocol for its use in Suzuki-Miyaura coupling and a case study on the synthesis of the modern fungicide, Mandestrobin, which exemplifies the construction of the core scaffolds accessible through these methods.

The Versatility of this compound

This compound is a white to off-white crystalline solid with the chemical formula C₈H₁₁BO₃. The presence of the methoxymethyl group at the para-position of the phenyl ring imparts several advantageous properties. It enhances solubility in organic solvents and can modulate the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions. This functional group can also serve as a key interaction point with biological targets or be a site for further synthetic elaboration.

The primary application of this compound in agrochemical synthesis lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction allows for the efficient and selective formation of a C-C bond between the phenyl ring of the boronic acid and a variety of electrophilic partners, such as aryl, vinyl, or alkyl halides and triflates. The mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of catalysts and starting materials make the Suzuki-Miyaura coupling a preferred method in industrial-scale synthesis.

Case Study: Synthesis of the Strobilurin Fungicide Mandestrobin

While a direct synthesis of a commercialized agrochemical using this compound is not publicly documented in detail, the synthesis of the novel strobilurin fungicide Mandestrobin by Sumitomo Chemical Co., Ltd. serves as an excellent case study to illustrate the construction of the complex phenyl-based scaffolds that are a hallmark of modern agrochemicals.[3][4] Mandestrobin is a broad-spectrum fungicide that acts by inhibiting mitochondrial respiration in fungi.[3][5] Its chemical structure, (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide, features a substituted biaryl-like core that is conceptually similar to structures that can be assembled via Suzuki-Miyaura coupling.[6][7]

The manufacturing process for Mandestrobin involves several key steps to construct its mandelic acid-derived backbone.[4] Although not a direct Suzuki-Miyaura coupling with this compound, the synthetic strategy highlights the importance of precise C-C bond formation and functional group manipulation to achieve the final complex molecule.

A Representative Synthetic Approach to Mandestrobin's Core Structure:

A generalized retrosynthetic analysis of a key fragment of Mandestrobin illustrates how a Suzuki-Miyaura coupling could be hypothetically employed to construct a similar biaryl linkage.

Hypothetical Retrosynthetic Analysis

G Mandestrobin_Fragment Mandestrobin-like Biaryl Core Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Mandestrobin_Fragment->Disconnection Aryl_Halide Aryl Halide Partner Disconnection->Aryl_Halide Boronic_Acid Arylboronic Acid Partner (e.g., this compound) Disconnection->Boronic_Acid

Caption: Retrosynthetic analysis of a Mandestrobin-like biaryl core.

The Suzuki-Miyaura Coupling: A Foundational Protocol

The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R¹-X R¹-Pd(II)-X R¹-Pd(II)-X Oxidative_Addition->R¹-Pd(II)-X Transmetalation Transmetalation R¹-Pd(II)-X->Transmetalation R²-B(OR)₂ (Base) R¹-Pd(II)-R² R¹-Pd(II)-R² Transmetalation->R¹-Pd(II)-R² Reductive_Elimination Reductive Elimination R¹-Pd(II)-R²->Reductive_Elimination Reductive_Elimination->Pd(0) R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The specific conditions, including catalyst, base, and solvent, may require optimization depending on the specific substrates used.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.2 eq), this compound (1.0 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of toluene and water). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura couplings involving phenylboronic acids. These are generalized values and will vary based on the specific substrates and optimized conditions.

CatalystBaseSolvent SystemTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/Water (4:1)906-1285-95
Pd(dppf)Cl₂Cs₂CO₃Dioxane/Water (3:1)1004-890-98
Pd(OAc)₂/SPhosK₃PO₄Toluene/Water (10:1)802-688-97

Conclusion

This compound and its structural congeners are powerful and versatile building blocks in the synthesis of modern agrochemicals. Their utility in forming C-C bonds through robust and scalable reactions like the Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures with desirable biological activities. The case of Mandestrobin, while not a direct product of this specific boronic acid, exemplifies the intricate structures that are now accessible through advanced synthetic methodologies. The provided protocol serves as a foundational guide for researchers and scientists in the agrochemical industry to leverage the potential of this compound in the discovery and development of next-generation crop protection agents.

References

Application Notes and Protocols: Catalyst Selection for Suzuki Reactions Involving 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] The specific substrate, 4-(methoxymethyl)phenylboronic acid, is a valuable building block for introducing a functionalized phenyl group, often seen in the development of novel therapeutic agents and functional materials.

The success of a Suzuki reaction hinges critically on the judicious selection of the catalyst system, which includes the palladium source, the ligand, the base, and the solvent. This guide provides an in-depth analysis and practical protocols for selecting the optimal catalyst system for Suzuki reactions involving this compound, tailored for researchers, scientists, and professionals in drug development.

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the Suzuki-Miyaura catalytic cycle is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism involves three key stages:[1][3][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[1][3]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH This compound (Ar'-B(OH)₂) ArBOH->Transmetalation Base Base Base->Transmetalation caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Catalyst System Selection for this compound

The methoxymethyl group on the phenylboronic acid introduces a benzylic ether functionality. While generally stable, this group's electronic properties and potential for side reactions under certain conditions necessitate careful consideration of the entire catalyst system.

Palladium Precatalysts

The choice of the palladium source is the first critical decision. While numerous Pd(0) and Pd(II) sources can be effective, modern precatalysts are often preferred for their air and moisture stability, well-defined stoichiometry, and rapid generation of the active Pd(0) species.

PrecatalystCommon Name/TypeKey AdvantagesConsiderations
Pd(OAc)₂ Palladium(II) AcetateCost-effective, widely available.[8][9]Requires in-situ reduction, can lead to variable catalyst activity.[10][11]
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)A stable Pd(0) source.Air-sensitive, requires careful handling.
PdCl₂(PPh₃)₂ Dichlorobis(triphenylphosphine)palladium(II)Air-stable, well-defined.The inherent phosphine ligand may not be optimal for all substrates.
XPhos Pd G3/G4 Buchwald PrecatalystsHighly active, promotes rapid catalyst activation, suitable for challenging substrates.[12][13]Higher cost.

For reactions involving benzylic halides, simple palladium salts like PdCl₂ have been shown to be effective, even in the absence of a ligand under specific conditions.[14] However, for couplings with aryl halides, a ligand is generally essential for high efficiency.

Ligand Selection: The Key to Success

The ligand plays a pivotal role in modulating the reactivity and stability of the palladium catalyst.[15][16][17] For substrates like this compound, bulky and electron-rich phosphine ligands are often the top choice. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Buchwald-type biaryl phosphine ligands are particularly effective:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is a highly versatile and robust ligand, often providing excellent results for a wide range of Suzuki couplings, including those with electron-rich boronic acids and sterically hindered substrates.[12][18][19] It is known to facilitate reactions with aryl chlorides, which are typically less reactive than bromides or iodides.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly active ligand that has demonstrated broad applicability in Suzuki-Miyaura reactions, often at low catalyst loadings and room temperature for aryl chlorides.[20]

The choice between these ligands can be substrate-dependent, and a small screen is often beneficial. The steric bulk and electron-donating ability of these ligands are crucial for their high activity.[20][21]

Ligand_Selection_Flowchart start Start: Catalyst System Selection for This compound Coupling substrate Identify Coupling Partner (Aryl Halide/Triflate) start->substrate reactivity Assess Reactivity (I > Br > OTf > Cl) substrate->reactivity high_reactivity High Reactivity Partner (Ar-I, Ar-Br) reactivity->high_reactivity High low_reactivity Low Reactivity Partner (Ar-Cl, Hindered Substrates) reactivity->low_reactivity Low catalyst_choice1 Standard Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ + PPh₃ or other simple phosphine high_reactivity->catalyst_choice1 catalyst_choice2 High-Activity Catalyst System: Buchwald Precatalyst (e.g., XPhos Pd G3) or Pd source + Buchwald Ligand (XPhos, SPhos) low_reactivity->catalyst_choice2 base_solvent Select Base and Solvent (e.g., K₂CO₃ or K₃PO₄ in Dioxane/H₂O) catalyst_choice1->base_solvent catalyst_choice2->base_solvent optimization Reaction Optimization (Temperature, Concentration) base_solvent->optimization caption Fig. 2: Workflow for Catalyst Selection

Caption: A logical workflow for selecting a suitable catalyst system.

The Role of the Base and Solvent System

The base is not a mere spectator; it is essential for the activation of the boronic acid.[6][7][22][23] For the Suzuki coupling of this compound, common inorganic bases are typically effective.

  • Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately strong base suitable for many Suzuki reactions.[24][25]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be advantageous for less reactive coupling partners or when dealing with boronic acids prone to decomposition.[24]

  • Cesium Carbonate (Cs₂CO₃): A strong and highly effective base, often used for challenging couplings.

The choice of solvent is also critical. A mixture of an organic solvent and water is commonly employed to dissolve both the organic and inorganic reagents.

  • 1,4-Dioxane/Water: A classic solvent system for Suzuki reactions.

  • Toluene/Water or THF/Water: Also widely used and effective combinations.[3]

The aqueous component is crucial for dissolving the base and facilitating the formation of the boronate species.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be adapted and optimized for specific substrates.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is recommended for its reliability and high efficiency, particularly with challenging aryl halides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure using a Palladium(II) Salt and Ligand

This protocol offers a more cost-effective alternative, suitable for more reactive aryl halides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • Follow steps 1-9 from Protocol 1, substituting the specified palladium source, ligand, base, and solvent. A typical reaction temperature for this system is 100 °C.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently reactive coupling partner (e.g., aryl chloride); Poorly degassed solvents.Use a more active catalyst system (e.g., Buchwald precatalyst).[13][26] Increase reaction temperature. Ensure thorough degassing of solvents.
Protodeborylation of Boronic Acid Presence of excess water or acidic impurities; Prolonged reaction times at high temperatures.Use an anhydrous base (e.g., powdered KF) if compatible.[7] Minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Ensure the reaction is performed under a strictly inert atmosphere. Use a more stable precatalyst.
Formation of Byproducts Side reactions involving the methoxymethyl group (unlikely under standard Suzuki conditions but possible with very harsh bases or temperatures).Use milder bases (e.g., K₂CO₃) and the lowest effective temperature.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is readily achievable with careful selection of the catalyst system. For general applications, a combination of a palladium source with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos, in the presence of a moderately strong inorganic base like K₂CO₃ or K₃PO₄, provides a robust starting point. The use of advanced Buchwald precatalysts can offer superior performance, especially for less reactive coupling partners. The protocols and guidelines presented herein serve as a comprehensive resource for researchers to efficiently synthesize valuable compounds incorporating the 4-(methoxymethyl)phenyl moiety.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-(Methoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting for low yields encountered in Suzuki-Miyaura cross-coupling reactions utilizing 4-(Methoxymethyl)phenylboronic acid. Our approach is rooted in mechanistic principles to empower you to diagnose and resolve challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here are some rapid-fire answers to common issues encountered with this compound in Suzuki couplings.

Q1: My Suzuki coupling with this compound is resulting in a low yield. What are the primary factors I should investigate first?

A1: When troubleshooting low yields, begin by systematically evaluating your reagents and reaction setup. Key areas to check include the quality and stability of your this compound, as boronic acids can degrade over time. Also, verify the reactivity of your aryl halide partner, as the order of reactivity is generally I > Br > OTf >> Cl.[1] Finally, ensure the integrity of your palladium catalyst and phosphine ligands, as they are susceptible to oxidation.[1]

Q2: I suspect protodeboronation of my this compound. How can I confirm this and what are the mitigation strategies?

A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction in Suzuki couplings, especially under basic conditions.[1][2] To mitigate this, consider using milder bases such as K₃PO₄ or KF.[1] You can also convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester) to reduce the rate of protodeboronation.[3] Shorter reaction times and lower temperatures can also be beneficial.[1]

Q3: Could the methoxymethyl group on my boronic acid be interfering with the reaction?

A3: While the methoxymethyl group is an electron-donating group which should in principle enhance the reaction rate, the ether oxygen could potentially coordinate to the palladium center.[4] This chelation might stabilize certain intermediates, potentially hindering the catalytic cycle. If you suspect catalyst inhibition, consider using ligands that can compete effectively with the methoxymethyl group for coordination to the palladium.

Q4: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I minimize it?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling.[1][3] To prevent this, ensure your reaction is performed under a strictly inert atmosphere by thoroughly degassing your solvents and reaction mixture.[3] Using a Pd(0) source directly, such as Pd(PPh₃)₄, can also help bypass a reduction step that might contribute to homocoupling.[3]

In-Depth Troubleshooting Guides

Issue 1: Catalyst Inactivation or Low Activity

A common reason for low yield is the deactivation or insufficient activity of the palladium catalyst.

Causality: The active Pd(0) species in the catalytic cycle is susceptible to oxidation to Pd(II) in the presence of air, rendering it inactive for the initial oxidative addition step. Furthermore, certain functional groups on the substrates or impurities in the reaction mixture can coordinate to the palladium center and inhibit its catalytic activity.

Troubleshooting Protocol:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using several freeze-pump-thaw cycles.[3]

  • Catalyst Selection: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[3] Alternatively, using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be advantageous.[3]

  • Ligand Choice: For electron-rich aryl halides, more electron-rich and bulky ligands like SPhos or XPhos can facilitate the oxidative addition step.[3]

  • Screen Catalyst and Ligand Loading: While a higher catalyst loading might seem intuitive for a sluggish reaction, it can sometimes lead to increased side reactions. A systematic screening of catalyst and ligand loading is recommended.

Issue 2: Inefficient Transmetalation

The transfer of the organic group from the boron atom to the palladium center is a critical step in the Suzuki-Miyaura coupling.

Causality: For transmetalation to occur efficiently, the boronic acid needs to be activated by a base to form a more nucleophilic boronate species. The choice and strength of the base are therefore crucial.

Troubleshooting Protocol:

  • Base Selection: The choice of base can significantly impact the reaction's success.[3] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective in promoting boronate formation.[3]

  • Base Solubility: Ensure the base is finely powdered and consider adding a small amount of water (e.g., in a THF or dioxane solvent system) to improve its solubility and facilitate the formation of the active boronate species.[3]

  • Boronic Acid Stability: As mentioned in the FAQs, converting the boronic acid to a more stable derivative like a pinacol ester can protect it from premature decomposition and allow for a controlled release of the active boronic acid species.[1][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound or its ester (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the boronic acid or ester, and the base.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Suzuki Coupling with this compound

Observed Issue Potential Cause Recommended Solution
Low Conversion of Starting Materials Inactive catalystEnsure rigorous degassing; use a fresh catalyst; consider a Pd(0) source.[3]
Poor oxidative additionUse electron-rich and bulky ligands (e.g., SPhos, XPhos).[3]
Inefficient transmetalationUse a stronger, soluble base (e.g., K₃PO₄, Cs₂CO₃); consider adding water.[3]
Protodeboronation of Boronic Acid Harsh basic conditionsUse a milder base (e.g., KF); use anhydrous conditions.
High temperatureOptimize for the lowest effective temperature.
Boronic acid instabilityConvert to a more stable boronic ester (pinacol, MIDA).[3]
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all reagents and solvents.[1][3]
Use of Pd(II) precatalystUse a Pd(0) source (e.g., Pd(PPh₃)₄).[3]
StoichiometryUse a slight excess of the aryl halide.
Reaction Stalls Catalyst inhibitionScreen different ligands; consider the possibility of chelation by the methoxymethyl group.
Poor solubility of reagentsScreen different solvent systems.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) ArPd(II)(X)L2 Ar-Pd(II)-X L2 (Oxidative Addition Product) Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' L2 (Transmetalation Product) ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Desired Product) ArPd(II)(Ar')L2->Ar-Ar' Protodeboronation Protodeboronation (Ar'-H) Homocoupling Homocoupling (Ar'-Ar') Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Protodeboronation + H+ Ar'-B(OH)2->Homocoupling + O2, Pd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of Ar-X & Ar'-B(OH)2 - Catalyst Activity - Anhydrous Base/Solvent? start->check_reagents review_conditions 2. Review Reaction Conditions - Optimal Temperature? - Adequate Degassing? - Appropriate Base? check_reagents->review_conditions Reagents OK optimize 4. Systematically Optimize - Screen Ligands - Screen Bases - Screen Temperatures check_reagents->optimize Impure Reagents analyze_crude 3. Analyze Crude Mixture - Homocoupling (Ar'-Ar')? - Protodeboronation (Ar'-H)? review_conditions->analyze_crude Conditions OK review_conditions->optimize Sub-optimal Conditions analyze_crude->optimize Side Products Identified end Problem Solved: High Yield Achieved optimize->end

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References

preventing protodeboronation of 4-(Methoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for researchers utilizing 4-(methoxymethyl)phenylboronic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this versatile yet sensitive reagent. This guide is structured to address the common challenge of protodeboronation, an undesired side reaction that can significantly impact reaction yields and purity.

We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron compound, such as this compound, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes your starting material, converting it into an inactive byproduct (in this case, methoxymethylbenzene), which reduces the yield of your desired cross-coupled product and complicates purification.[2] In the context of Suzuki-Miyaura coupling, this side reaction directly competes with the desired productive catalytic cycle.

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: The susceptibility of an arylboronic acid to protodeboronation is heavily influenced by the electronic properties of its substituents. The 4-(methoxymethyl) group is an electron-donating group. This property increases the electron density on the aromatic ring, making the ipso-carbon (the carbon attached to the boron atom) more susceptible to electrophilic attack by a proton source (like water), which initiates the protodeboronation cascade.[3][4] Generally, electron-rich arylboronic acids undergo thermal or catalyzed protodeboronation more readily than their electron-deficient counterparts.[4]

Q3: What is the mechanistic role of the base in promoting protodeboronation?

A3: The base is a critical, yet double-edged, sword in Suzuki-Miyaura coupling. While essential for activating the palladium catalyst and facilitating transmetalation, it is also a primary catalyst for protodeboronation.[5] The reaction proceeds through a base-catalyzed mechanism where the boronic acid [ArB(OH)₂] is converted into its more nucleophilic boronate form [ArB(OH)₃]⁻.[1][6] While this boronate is the active species for the desired coupling, it is also significantly more prone to react with a proton source (e.g., water) in the rate-limiting step of protodeboronation.[1] Consequently, strong bases (e.g., NaOH, KOH) or high concentrations of base can dramatically accelerate this undesired pathway.[6][7]

Protodeboronation_Mechanism cluster_0 Protodeboronation Pathway ArBOH2 ArB(OH)₂ (Boronic Acid) ArBOH3_minus [ArB(OH)₃]⁻ (Reactive Boronate) ArBOH2->ArBOH3_minus + OH⁻ (Base) (Equilibrium) ArH Ar-H (Protodeboronated Product) ArBOH3_minus->ArH + H₂O (Proton Source) (Rate-Limiting Step) Troubleshooting_Workflow start High Protodeboronation Detected check_base Problem: Evaluate Base Is the base strong (e.g., NaOH, KOH)? start->check_base mod_base {Solution: Modify Base | Switch to a weaker base like K₃PO₄, K₂CO₃, or CsF.} check_base->mod_base Yes check_water Problem: Evaluate Solvent Is there excess water in the reaction? check_base->check_water No mod_base->check_water mod_water {Solution: Modify Solvent | Use anhydrous solvents. Dry glassware thoroughly. Minimize water content.} check_water->mod_water Yes check_temp check_temp check_water->check_temp No mod_water->check_temp mod_temp {Solution: Lower Temperature | Run reaction at the lowest effective temperature (e.g., 60-80 °C).} check_temp->mod_temp Yes check_catalyst Problem: Evaluate Catalyst Is the reaction slow, allowing for decomposition? check_temp->check_catalyst No mod_temp->check_catalyst mod_catalyst {Solution: Optimize Catalyst | Use a more active catalyst/ligand system (e.g., Buchwald ligands) to accelerate productive coupling.} check_catalyst->mod_catalyst Yes consider_derivative Final Strategy If issues persist, use a stable boronic acid derivative. check_catalyst->consider_derivative No mod_catalyst->consider_derivative use_derivative {Solution: Use MIDA Ester or Organotrifluoroborate | Employ a 'slow-release' strategy for maximum stability.} consider_derivative->use_derivative

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Methoxymethyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Methoxymethyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

Section 1: FAQs - Reagent Handling and Stability

This section addresses the most common initial questions regarding the physical properties and safe handling of this compound.

Q1: How should I store and handle this compound?

Answer: Proper storage is critical for maintaining the integrity of any boronic acid. This compound should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

Key Handling Considerations:

  • Moisture Sensitivity: Like most boronic acids, it can undergo dehydration to form a cyclic trimer anhydride known as a boroxine.[1][2] While this process is often reversible under reaction conditions, the presence of boroxine can complicate stoichiometry calculations and may affect reaction kinetics. Storing it away from moisture minimizes this transformation.

  • Air Sensitivity: While more stable than many organometallic reagents, prolonged exposure to air can lead to slow oxidation. For long-term storage, keeping the compound under an inert atmosphere is best practice.

  • Safety: this compound is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q2: My boronic acid has been on the shelf for a while. How can I assess its quality and what are the common decomposition pathways?

Answer: Assessing the quality of an aged boronic acid is a crucial first step in troubleshooting. The two primary non-productive transformations are boroxine formation and protodeboronation.

  • Boroxine Formation: This is the thermally or acid-catalyzed loss of water to form a trimeric anhydride. The presence of boroxine means the actual molecular weight of the reagent is different from the monomeric acid, affecting molar calculations. You can often regenerate the boronic acid by dissolving the reagent in a suitable solvent (like THF) with a small amount of water and stirring before use.

  • Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of methoxymethylbenzene.[3] This process can be catalyzed by residual acid, base, or metal impurities and is often accelerated by heat and moisture.[4] If you suspect significant degradation, an NMR spectrum can help identify the presence of methoxymethylbenzene.

Section 2: Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most common application for this compound.[5][6] This section provides a systematic approach to troubleshooting failed or low-yielding reactions.

Q3: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the common causes?

Answer: A low or zero yield in a Suzuki coupling is a common issue that can almost always be resolved by systematically evaluating the reaction parameters. The methoxymethyl group is moderately electron-donating, which can influence the transmetalation step.

Below is a logical workflow to diagnose the problem.

G start Low/No Yield Observed check_reagents 1. Verify Reagent Quality - Boronic Acid (see Q2) - Aryl Halide - Solvent (anhydrous/degassed?) - Base (freshly ground?) start->check_reagents check_conditions 2. Assess Reaction Conditions - Degassing thorough? - Temperature correct? - Inert atmosphere maintained? check_reagents->check_conditions check_catalyst 3. Evaluate Catalyst System - Pd source active? - Ligand appropriate for substrate? - Base strength suitable? check_conditions->check_catalyst side_products 4. Analyze Crude Mixture (LCMS/NMR) - Identify side products check_catalyst->side_products protodeboronation Protodeboronation Product Found (Methoxymethylbenzene) side_products->protodeboronation Arene byproduct homocoupling Homocoupling Product Found (Biaryl or Biphenyl) side_products->homocoupling Dimer byproducts no_reaction Only Starting Material Remains side_products->no_reaction No conversion solve_proto Solution: - Use milder base (e.g., K2CO3) - Lower reaction temperature - Use a boronic ester (see Q7) - Shorter reaction time protodeboronation->solve_proto solve_homo Solution: - Improve degassing technique - Use a different Pd source/ligand - Check for O2 leaks homocoupling->solve_homo solve_no_rxn Solution: - Increase temperature - Use stronger base (e.g., K3PO4, Cs2CO3) - Use more active catalyst/ligand (e.g., Buchwald ligands for Ar-Cl) no_reaction->solve_no_rxn G cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L2 OA Ar-Pd(II)-X L2 Pd0->OA Oxidative Addition (+ Ar-X) TM Ar-Pd(II)-Ar' L2 OA->TM Transmetalation (+ Ar'B(OH)3-) TM->Pd0 Reductive Elimination RE Ar-Ar' TM->RE ArBOH2 Ar'B(OH)2 ArBOH3 [Ar'B(OH)3]- ArBOH2->ArBOH3 + Base (e.g., OH-) ArBOH3->OA Enters Cycle

References

Technical Support Center: A Guide to Cross-Coupling with 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the use of 4-(Methoxymethyl)phenylboronic acid in cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve common experimental challenges, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you might encounter during your experiments, focusing on the underlying chemical principles and providing actionable solutions.

Issue 1: Low Yield of the Desired Cross-Coupled Product Accompanied by Methoxybenzene

Q: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of my target molecule, and I'm observing a significant amount of methoxybenzene as a byproduct. What is happening and how can I fix it?

A: The formation of methoxybenzene points to a classic and often dominant side reaction known as protodeboronation .[1] This is the process where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile before it can participate in the catalytic cycle.[1]

Causality: Protodeboronation of arylboronic acids is typically accelerated under basic conditions, especially in the presence of water, which can act as a proton source.[2][3] The reaction proceeds through the formation of a boronate anion, which is then protonated.[1][4] While a base is essential to activate the boronic acid for transmetalation with the palladium catalyst, overly harsh basic conditions or prolonged reaction times at high temperatures can favor this undesired pathway.[5][6]

Troubleshooting Workflow for Protodeboronation

G cluster_0 Problem: Low Yield & Methoxybenzene Formation cluster_2 Outcome start Identify Protodeboronation base Modify Base Conditions start->base Primary Cause: Harsh Basic Conditions solvent Optimize Solvent System start->solvent Contributing Factor: Protic Solvents temp Adjust Reaction Temperature start->temp Contributing Factor: High Temperature node_b1 Switch to milder base (e.g., K3PO4, KF, Cs2CO3) base->node_b1 node_b2 Reduce base equivalents (e.g., 1.5-2.0 eq.) base->node_b2 end Increased Yield of Desired Product base->end node_s1 Use anhydrous solvents (e.g., Dioxane, Toluene) solvent->node_s1 node_s2 Minimize water content if aqueous base is necessary solvent->node_s2 solvent->end node_t1 Screen lower temperatures (e.g., 70-90 °C) temp->node_t1 temp->end boron Use Boronic Acid Derivative node_bo1 Convert to pinacol ester or MIDA boronate for slow release boron->node_bo1 boron->end

Caption: Troubleshooting flowchart for protodeboronation.

Recommended Actions:

  • Choice of Base: The base is a critical parameter.[7] Strong bases like NaOH or KOH in combination with high temperatures can significantly promote protodeboronation.

    • Action: Switch to milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[8] These bases are effective in activating the boronic acid for transmetalation but are less aggressive in promoting the C-B bond cleavage.[5][8]

  • Solvent System: While many Suzuki protocols use aqueous base solutions, water is a direct proton source for this side reaction.[5]

    • Action: If possible, switch to anhydrous conditions using solvents like dioxane, toluene, or THF with a finely powdered, anhydrous base (e.g., K₃PO₄). If an aqueous system is necessary, minimize the amount of water used (e.g., a 10:1 organic solvent to water ratio). Ensure all solvents are rigorously degassed to remove oxygen, which can also influence side reactions.[8]

  • Temperature Control: Higher temperatures accelerate all reactions, including protodeboronation.

    • Action: Screen a range of lower temperatures. While the reaction may be slower, the suppression of the side reaction can lead to a significant overall yield improvement. A starting point could be 80-90 °C.

  • Boronic Acid Stability: Consider using a more stable derivative of the boronic acid.

    • Action: Convert the this compound to its corresponding pinacol ester or MIDA boronate.[1] These derivatives provide a "slow release" of the boronic acid into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.[1]

ParameterStandard Condition (Prone to Protodeboronation)Recommended Modification
Base NaOH, K₂CO₃ (in excess H₂O)K₃PO₄, KF, Cs₂CO₃ (anhydrous or minimal H₂O)
Solvent Toluene/Ethanol/Water mixturesAnhydrous Dioxane, Toluene, or THF
Temperature >100 °C70-90 °C
Boronic Acid Form Free Boronic AcidPinacol Ester or MIDA Boronate
Issue 2: Formation of 4,4'-bis(Methoxymethyl)-1,1'-biphenyl

Q: My reaction is producing a significant amount of a dimeric byproduct, identified as 4,4'-bis(methoxymethyl)-1,1'-biphenyl. What causes this homocoupling, and how can I prevent it?

A: The formation of a biaryl product derived from the boronic acid is a result of homocoupling . This side reaction competes with the desired cross-coupling pathway and consumes two equivalents of your boronic acid.[9]

Causality: Homocoupling is primarily promoted by two factors:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[10][11] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[9] This pathway is especially prevalent if the reaction is not performed under strictly inert conditions.[10]

  • Use of Pd(II) Precatalysts: When using a Pd(II) precatalyst like Pd(OAc)₂, its in-situ reduction to the catalytically active Pd(0) can be mediated by the boronic acid itself.[10] This process consumes two equivalents of the boronic acid to form one equivalent of the homocoupled product.

Protocol: Minimizing Homocoupling through Rigorous Inert Technique

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) and stir bars are thoroughly oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.[12]

  • Reagent Addition: Add the this compound, your aryl halide, and the base to the cooled flask.

  • Inert Atmosphere Purge: Seal the flask with a septum and purge with an inert gas (Argon or high-purity Nitrogen) for 10-15 minutes. Alternatively, perform at least three evacuate-backfill cycles.[8]

  • Solvent Degassing: Use a previously degassed anhydrous solvent. Solvents can be degassed by sparging with an inert gas for 20-30 minutes or by the freeze-pump-thaw method (3 cycles).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. If using a Pd(0) source (e.g., Pd(PPh₃)₄), this is particularly crucial. If using a Pd(II) precatalyst, this step still minimizes oxygen that could lead to the oxidative homocoupling pathway.

  • Reaction Maintenance: Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon or a bubbler.[12]

Issue 3: Cleavage of the Methoxymethyl Group, Formation of 4-(Hydroxymethyl)phenylboronic Acid Derivatives

Q: I am observing byproducts that suggest the methoxymethyl group is being cleaved, leading to compounds derived from 4-(hydroxymethyl)phenylboronic acid. I thought this group was stable?

A: The methoxymethyl (MOM) ether is generally considered a robust protecting group, stable to the basic conditions typical of Suzuki-Miyaura reactions.[1] However, its cleavage is a possibility under certain, usually acidic, conditions.[8][9]

Causality: MOM ethers are acetals, and their cleavage is catalyzed by acid.[9] While the bulk reaction medium in a Suzuki coupling is basic, localized acidic microenvironments or certain additives could potentially facilitate this undesired deprotection.

  • Lewis Acidity: Some reagents can have Lewis acid character. For instance, boronic acids themselves are mild Lewis acids.[13]

  • Reaction Additives: The use of certain additives or co-catalysts might inadvertently introduce acidic species.

  • Workup Conditions: The cleavage may not be occurring during the reaction itself but during the acidic aqueous workup.

Recommended Actions:

  • Analyze Reaction Conditions: Scrutinize your protocol for any intentionally or unintentionally added acidic components. Ensure the base used is not contaminated.

  • Modify Workup Procedure: If you suspect cleavage occurs during workup, use a milder quenching and extraction procedure.

    • Action: Quench the reaction by adding it to a saturated solution of sodium bicarbonate or a phosphate buffer (pH ~7-8) instead of a strong acid like HCl.

  • Evaluate Base Choice: While strong bases favor other side reactions, extremely weak bases might not sufficiently buffer the reaction medium, potentially allowing for localized acidic conditions. Ensure your chosen base (e.g., K₃PO₄) is present in sufficient quantity (at least 2.0 equivalents).

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to storage? A1: Like many boronic acids, it can be sensitive to air and moisture over long periods. It is best stored in a cool, dark, and dry place, preferably under an inert atmosphere.[14] Over time, boronic acids can dehydrate to form cyclic boroxine trimers. While boroxines are often competent in cross-coupling, their presence changes the stoichiometry, so using fresh, high-purity reagent is always recommended for reproducibility.[9]

Q2: Can I use any palladium catalyst for my reaction? A2: While many palladium catalysts can work, the choice of ligand is critical for optimizing the reaction and suppressing side reactions. For coupling with aryl chlorides or for sterically hindered substrates, highly active catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands and precatalysts) are often required to accelerate the desired cross-coupling, thereby outcompeting side reactions like protodeboronation and homocoupling.[9]

Q3: My reaction is very slow. Should I just increase the temperature? A3: While increasing the temperature can increase the reaction rate, it is often a double-edged sword. As discussed, higher temperatures can significantly accelerate protodeboronation.[5] Before resorting to higher heat, first consider optimizing the catalyst system (catalyst/ligand choice and loading) and the base/solvent combination. A more active catalyst system can often achieve higher yields at lower temperatures.

Q4: How critical is the purity of my reagents and solvents? A4: Extremely critical. Impurities can have a profound impact on the reaction's success.

  • Solvents: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen and to minimize protodeboronation from water.[8][12]

  • Base: Ensure the base is of high purity and, if anhydrous conditions are desired, that it is free of water.

  • Starting Materials: Purity of the boronic acid and the aryl halide is paramount. Impurities in the boronic acid can inhibit the reaction, while impurities in the halide partner can lead to undesired byproducts.

Q5: What is the role of the base in the Suzuki-Miyaura reaction? A5: The base plays multiple crucial roles in the catalytic cycle.[6] Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the key transmetalation step where the aryl group is transferred from boron to the palladium center. The choice and strength of the base directly influence the rate of this step and, as discussed, the rates of competing side reactions.[7]

References

Technical Support Center: Purification of Products from 4-(Methoxymethyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of reaction products derived from 4-(Methoxymethyl)phenylboronic acid. Our focus is to deliver practical, field-proven insights grounded in solid scientific principles to help you overcome common purification challenges.

Introduction: The Unique Challenges of Purifying Products from this compound

This compound is a versatile reagent, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex biaryl structures, which are pivotal in pharmaceutical and materials science.[1][2] However, the purification of the desired products from these reactions can be non-trivial. The inherent properties of the boronic acid starting material and its byproducts necessitate a well-designed purification strategy.

Common challenges include the removal of excess boronic acid, its homocoupled byproducts, and palladium catalyst residues.[3] The polarity of this compound and its derivatives can also lead to difficulties in traditional chromatographic separations.[4] This guide will walk you through various purification methodologies, explaining the causality behind each step to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction mixture?

A1: Besides your desired biaryl product, several byproducts and unreacted starting materials can contaminate your crude product.[3] These typically include:

  • Excess this compound: Often used in excess to drive the reaction to completion.

  • Homocoupling product of this compound: This results from the coupling of two molecules of the boronic acid.

  • Protodeboronation product: The boronic acid group is replaced by a hydrogen atom.

  • Residual Palladium Catalyst: Can be present in various forms.

  • Inorganic salts: From the base used in the reaction (e.g., carbonates, phosphates).

Q2: My primary impurity is excess this compound. What is the simplest way to remove it?

A2: For acidic impurities like boronic acids, a simple liquid-liquid extraction with a basic aqueous solution is often the most effective initial purification step.[5][6] Boronic acids are weakly acidic and will be deprotonated by a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form the corresponding boronate salt. This salt is highly soluble in the aqueous phase and can be separated from your desired product, which typically remains in the organic layer.[5]

Q3: I performed a basic wash, but I'm still seeing boronic acid impurities. What should I try next?

A3: If a simple basic wash is insufficient, consider using scavenger resins. These are solid-supported reagents that selectively bind to certain functional groups.[7][8] For boronic acids, scavengers with diol or amine functionalities are particularly effective.[7][8][9] For example, a diethanolamine (DEAM) functionalized silica gel can efficiently sequester boronic acids from the reaction mixture.[7] The key advantage of this method is the ease of separation; the resin-bound impurity is simply filtered off.

Q4: Can I use column chromatography to purify my product? Are there any special considerations?

A4: Yes, column chromatography is a powerful tool for purifying products from Suzuki-Miyaura reactions.[10][11] However, boronic acids and their byproducts can sometimes be challenging to separate on standard silica gel due to their polarity and potential for strong interaction with the stationary phase, leading to tailing or streaking.[4]

  • Normal Phase Chromatography: If your product is significantly less polar than the boronic acid impurities, standard silica gel chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate) can be effective.[10]

  • Reverse Phase Chromatography (C18): For more polar products, reverse phase chromatography may provide better separation.[4][12] A common eluent system is a gradient of acetonitrile or methanol in water.

Q5: I've heard about forming a diethanolamine adduct. When is this method useful?

A5: Forming a diethanolamine adduct is a clever technique for removing boronic acids, especially when they are not too polar.[4][12][13] The reaction of a boronic acid with diethanolamine often forms a stable, crystalline adduct that precipitates out of a non-polar solvent, while your desired product remains in solution. The adduct can then be removed by filtration. This method can also be used to purify the boronic acid itself before use.[4]

Troubleshooting Guides

Problem 1: My product is co-eluting with impurities during column chromatography.

Root Cause Analysis:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimized to resolve your product from the impurities.

  • Overloaded Column: Too much crude material on the column can lead to poor separation.

  • Similar Polarity of Product and Impurity: The inherent chemical properties of your product and a key impurity might be too similar for effective separation under the chosen conditions.

Solutions:

  • Optimize the Eluent System:

    • Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation.

    • Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[11]

    • For particularly challenging separations, explore different solvent mixtures. For example, dichloromethane/methanol can be effective for polar compounds.[6]

  • Employ a Different Stationary Phase:

    • If normal phase silica gel fails, consider using alumina or a chemically modified silica gel (e.g., C18 for reverse phase).[4][14]

  • Pre-Purification Steps:

    • Before chromatography, perform a liquid-liquid extraction or use a scavenger resin to remove the bulk of the most problematic impurities. This will simplify the chromatographic separation.

Problem 2: My product seems to be degrading on the silica gel column.

Root Cause Analysis:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive functional groups.

  • Prolonged Contact Time: Long elution times can increase the likelihood of degradation.

Solutions:

  • Neutralize the Silica Gel:

    • You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidity. This is often done by adding a small percentage of triethylamine (e.g., 1%) to your eluent system.

  • Use an Alternative Stationary Phase:

    • Consider using a more inert stationary phase like neutral alumina.

  • Flash Chromatography:

    • Employ flash chromatography to minimize the time your compound spends on the column.

Problem 3: I am struggling to remove the final traces of palladium from my product.

Root Cause Analysis:

  • Palladium Species: The nature of the palladium species remaining can influence its solubility and reactivity, making it difficult to remove.

  • Complexation: Your product may have functional groups that chelate with palladium, holding it in solution.

Solutions:

  • Filtration through Celite® or Silica Gel:

    • Passing your crude reaction mixture through a short plug of Celite® or silica gel can often remove a significant portion of the palladium catalyst.[15]

  • Specialized Scavengers:

    • Use a scavenger resin specifically designed to bind metals. Thiol-functionalized silica gels are particularly effective for scavenging palladium.

  • Recrystallization:

    • If your product is a solid, recrystallization is an excellent method for removing trace impurities, including residual palladium.[10][15]

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction for Boronic Acid Removal
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide or potassium carbonate.[6]

  • Separation: Shake the funnel gently and allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of the boronic acid.

  • Neutralization and Drying: Wash the organic layer with brine, then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product, now depleted of the boronic acid impurity.

Protocol 2: Purification via Recrystallization
  • Solvent Screening: Identify a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve your product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it is completely dissolved.[15]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, you can further cool it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[15]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Common Purification Methods for Products of this compound Reactions

Purification MethodPrincipleBest For RemovingAdvantagesDisadvantages
Liquid-Liquid Extraction Partitioning between immiscible liquids based on acidity/basicity.[5]Excess boronic acid, inorganic salts.Fast, inexpensive, scalable.May not remove non-acidic impurities. Emulsions can form.
Column Chromatography Separation based on differential adsorption to a stationary phase.[10]A wide range of impurities.High resolution, versatile.Can be time-consuming, potential for product degradation on silica.[4]
Recrystallization Purification of solids based on differences in solubility.[15]Trace impurities, improving final purity.Can yield very pure product, scalable.Only applicable to solids, potential for product loss in the mother liquor.
Scavenger Resins Covalent or ionic binding of impurities to a solid support.[7][8]Excess boronic acid, residual palladium.High selectivity, simple filtration workup.Cost of the resin, may require optimization of reaction time and equivalents.
Diethanolamine Adduct Formation Precipitation of boronic acid as a crystalline adduct.[4][12]Excess boronic acid.Can be highly effective for certain boronic acids.Not universally applicable, requires an additional reaction step.

Visualizations

Diagram 1: Purification Workflow Decision Tree

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Basic Wash) start->extraction is_pure_after_extraction Product Pure? extraction->is_pure_after_extraction scavenger Scavenger Resin (e.g., DEAM-silica) is_pure_after_extraction->scavenger No, Boronic Acid Remains is_solid Is Product a Solid? is_pure_after_extraction->is_solid No final_product Pure Product is_pure_after_extraction->final_product Yes is_pure_after_scavenger Product Pure? scavenger->is_pure_after_scavenger chromatography Column Chromatography (Normal or Reverse Phase) is_pure_after_scavenger->chromatography No is_pure_after_scavenger->final_product Yes chromatography->final_product is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes recrystallization->final_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Mastering Air-Sensitive Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with air-sensitive substrates, particularly boronic acids and palladium catalysts. Here, we move beyond standard protocols to address the nuanced troubleshooting and mechanistic reasoning required for success.

Section 1: Troubleshooting Guide - When Reactions Go Wrong

This section addresses specific, common problems encountered during air-sensitive Suzuki couplings. Each question is framed from the perspective of a researcher at the bench.

Q1: My reaction has stalled, or the yield is significantly lower than expected. I suspect my boronic acid is the culprit. How can I diagnose and solve this?

A1: This is a classic and often frustrating issue. Low yields in Suzuki couplings are frequently traced back to the degradation of the boronic acid, especially if it's electron-deficient or contains sensitive functional groups. The primary degradation pathway is protodeboronation, where the C-B bond is cleaved by water, or oxidative decomposition (homocoupling).

Diagnostic Steps:

  • Purity Check: Before starting, always assess the purity of your boronic acid. A simple ¹H NMR or LC-MS can reveal the presence of boroxine (a common trimeric anhydride impurity formed upon dehydration) or other degradation products.

  • In-Process Monitoring: If the reaction stalls, carefully take an aliquot (under inert atmosphere if possible) and analyze it by TLC or LC-MS. Look for the disappearance of your starting aryl halide and the presence of your boronic acid. If the aryl halide remains but the boronic acid is gone, decomposition is highly likely. You may also see the formation of a homocoupled product from your boronic acid (Ar-Ar).

Preventative Measures & Solutions:

  • Use Boronic Esters: For particularly sensitive substrates, consider converting the boronic acid to a more robust boronic ester, such as a pinacol ester (Bpin). These are significantly more stable towards hydrolysis and oxidation.

  • Strictly Anhydrous Conditions: Ensure all solvents are rigorously dried and degassed. Use fresh, anhydrous bases. Moisture is a key player in protodeboronation.

  • The Right Base is Crucial: A base that is too strong or too nucleophilic can accelerate decomposition. For sensitive boronic acids, consider using milder inorganic bases like K₃PO₄ or K₂CO₃ instead of stronger options like NaOH or Cs₂CO₃. The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, but this can also make it more susceptible to degradation.

  • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for minor degradation during the reaction.

Q2: I'm seeing a lot of black precipitate ("palladium black") in my reaction flask, and my conversion is poor. What's happening to my catalyst?

A2: The formation of palladium black is a clear visual indicator of catalyst decomposition. The active Pd(0) species in the catalytic cycle is being oxidized to inactive Pd(II) and then agglomerating into metallic palladium. This is a common failure mode in air-sensitive couplings.

Root Causes & Mechanism:

The most vulnerable step in the Suzuki catalytic cycle to oxygen is the reductive elimination, where the Pd(II) intermediate collapses to form the desired C-C bond and regenerate the active Pd(0) catalyst. Oxygen can intercept the Pd(0) species, oxidizing it and pulling it out of the catalytic cycle.

Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical for protecting the palladium center. Bulky, electron-rich phosphine ligands stabilize the Pd(0) species, preventing both agglomeration and oxidative degradation. For air-sensitive reactions, consider using ligands like SPhos, XPhos, or RuPhos, which are designed for high stability and activity.

  • Precatalyst Choice: Instead of using air-sensitive Pd(0) sources like Pd(PPh₃)₄, opt for more robust Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)). These are reduced in situ to the active Pd(0) species, minimizing their exposure to air before the reaction begins.

  • Rigorous Degassing: This cannot be overstated. Oxygen is the enemy. Ensure your solvent and reaction headspace are thoroughly deoxygenated. The three most common methods are:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes.

    • Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent (with liquid N₂), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.

    • Combination: The most rigorous approach is to sparge the solvent first, followed by several freeze-pump-thaw cycles.

Troubleshooting Workflow for Catalyst Decomposition

Caption: A decision tree for troubleshooting catalyst decomposition in Suzuki reactions.

Section 2: Frequently Asked Questions (FAQs)

Q3: What is the mechanistic role of oxygen in killing a Suzuki reaction?

A3: Oxygen primarily interferes in two ways:

  • Oxidation of the Pd(0) Catalyst: The active catalyst, Pd(0)L₂, is susceptible to oxidation by O₂. This forms palladium oxides or other inactive Pd(II) species, effectively removing the catalyst from the cycle.

  • Oxidative Homocoupling of Boronic Acid: Oxygen can promote the unwanted homocoupling of the boronic acid (2 R-B(OH)₂ → R-R), consuming the starting material and generating impurities. This process is often palladium-catalyzed as well.

The Suzuki Catalytic Cycle Highlighting Sensitive Steps

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Interference by Oxygen (O₂) Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X O2_attack O₂ Pd0->O2_attack Catalyst Oxidation Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Ar'-B(OR)₃⁻ (from Base + Boronic Acid) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' (Product) Pd_Black Pd Black (Inactive) O2_attack->Pd_Black Homocoupling Ar'-Ar' (Homocoupling) Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Homocoupling O₂ Promoted

Caption: The Suzuki catalytic cycle with points of oxygen-induced degradation.

Q4: Can I use a glovebox instead of a Schlenk line? What are the pros and cons?

A4: Yes, a glovebox is an excellent tool for handling air-sensitive reagents.

FeatureGloveboxSchlenk Line
Atmosphere Control Superior. Provides a continuously purified inert atmosphere.Good, but relies on operator technique. Susceptible to minor leaks.
Ease of Use High. Allows for easy manipulation of solids and multiple reactions.Moderate. Requires more skill and practice for complex manipulations.
Throughput High. Multiple reactions can be set up simultaneously with ease.Lower. Can be cumbersome for setting up many reactions.
Cost & Maintenance High initial cost and ongoing maintenance (catalyst replacement, etc.).Low initial cost, minimal maintenance.
Best For... Handling extremely sensitive solids, high-throughput screening.Routine inert atmosphere chemistry, reactions involving solvent reflux.

Section 3: Protocols and Best Practices

Protocol: Setting Up an Air-Sensitive Suzuki Coupling via Schlenk Line

This protocol assumes the use of a Pd(II) precatalyst and a solid phosphine ligand.

1. Glassware Preparation:

  • Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours, or flame-dry under vacuum.

  • Assemble the glassware hot and allow it to cool under a positive pressure of high-purity inert gas (Argon is preferred due to its density).

2. Reagent Addition (Solids):

  • In the cooled flask, quickly add the aryl halide (if solid), boronic acid, base, and ligand/catalyst system.

  • Immediately place the flask back on the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove any air introduced during the addition.

3. Solvent Addition & Degassing:

  • Use a cannula or a gas-tight syringe to transfer your anhydrous, degassed solvent into the reaction flask under a positive flow of inert gas.

  • Crucial Step: Even with previously degassed solvent, it is best practice to sparge the reaction mixture with inert gas for another 10-15 minutes before heating to ensure complete deoxygenation.

4. Reaction Execution:

  • Begin stirring and heat the reaction to the desired temperature using an oil bath.

  • Maintain a positive pressure of inert gas throughout the reaction. An oil bubbler is a good visual indicator of positive pressure.

5. Work-up:

  • Cool the reaction to room temperature.

  • Quench the reaction by carefully adding water or a saturated aqueous solution of NH₄Cl.

  • The mixture can now be exposed to air for standard extractive work-up and purification.

Technical Support Center: Minimizing Homocoupling of 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the undesired homocoupling of 4-(methoxymethyl)phenylboronic acid. Our goal is to provide in-depth, actionable insights and protocols to help you maximize the yield of your desired cross-coupled product while minimizing the formation of the common byproduct, 4,4'-bis(methoxymethyl)biphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions related to the homocoupling of this compound.

Q1: What is boronic acid homocoupling, and why does it occur in my Suzuki-Miyaura reaction?

Answer: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple to form a symmetrical biaryl. In your case, this leads to the formation of 4,4'-bis(methoxymethyl)biphenyl. This process is primarily mediated by palladium and is often exacerbated by the presence of oxygen.[1][2]

There are two principal mechanistic pathways for this undesired reaction:

  • Oxygen-Mediated Pathway: This is the most common cause. If the reaction is not rigorously deoxygenated, dissolved O₂ can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1][3][4] The presence of oxygen creates a catalytic cycle for homocoupling that competes directly with your desired cross-coupling.[5]

  • Pd(II) Precatalyst Pathway: Many common palladium sources, such as Pd(OAc)₂ or PdCl₂(dppf), are Pd(II) precatalysts.[1][6] For the main Suzuki cycle to begin, this Pd(II) must be reduced to the catalytically active Pd(0). This reduction can occur via several pathways, one of which is the homocoupling of two boronic acid molecules, which acts as an "initiation" step.[1][7]

This compound can be particularly susceptible due to its electron-donating methoxymethyl group, which can facilitate oxidative addition and other steps in the catalytic cycle.

Q2: My primary byproduct is a white solid I suspect is 4,4'-bis(methoxymethyl)biphenyl. How can I confirm its identity and quantify it?

Answer: Accurate identification and quantification are crucial for optimizing your reaction. A multi-technique approach is recommended.

  • Identification:

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The homocoupled product will have a distinct, symmetric aromatic splitting pattern in the ¹H NMR and a characteristic number of signals in the ¹³C NMR.

    • Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the byproduct. You can compare the observed mass with the calculated exact mass of C₁₆H₁₈O₂.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantification.[8][9][10] Develop a method that gives good separation between your starting materials, desired product, and the homocoupling byproduct. Quantification can be achieved by creating a calibration curve with an authentic, isolated sample of 4,4'-bis(methoxymethyl)biphenyl.

    • Gas Chromatography (GC-MS): If your product and byproduct are sufficiently volatile and thermally stable, GC-MS is an excellent alternative, offering high sensitivity.[8]

    • Quantitative NMR (qNMR): This technique can be used by adding a known amount of an internal standard to an aliquot of your crude reaction mixture.

A typical HPLC protocol for analyzing such compounds would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water.[9][10] UV detection is often effective around 254-260 nm for biphenyl systems.[8][9]

Q3: How does my choice of palladium catalyst and ligand impact homocoupling?

Answer: The catalyst and ligand system is a critical factor in controlling selectivity.

  • Palladium Source (Precatalyst): Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂). Pd(0) catalysts can directly enter the desired catalytic cycle without needing a reductive activation step, which can itself cause homocoupling.[11] However, modern Pd(II) precatalysts, especially Buchwald-type precatalysts, are designed for clean and efficient in situ generation of the active Pd(0) species and are often very effective.[1]

  • Ligands: The choice of phosphine ligand is paramount.

    • Electron-Rich & Bulky Ligands: Ligands that are both electron-rich and sterically demanding are generally preferred. Electron-rich ligands (like those with alkylphosphines, e.g., PCy₃, P(t-Bu)₃, or Buchwald ligands like SPhos and XPhos) facilitate the oxidative addition of the aryl halide, which is the first step of the desired reaction.[1][12] This helps the desired cycle outcompete the homocoupling pathway.

    • Bulky ligands promote the final, irreversible reductive elimination step to form your product and also help prevent the formation of undesired palladium species that can lead to side reactions.[11] For challenging couplings, ligands like SPhos have been shown to provide good yields where others lead to significant homocoupling.[13][14]

The diagram below illustrates the competition between the desired Suzuki-Miyaura cycle and the oxygen-mediated homocoupling side reaction.

Troubleshooting_Workflow start High Homocoupling Detected check_o2 Is Degassing Rigorous? (Freeze-Pump-Thaw) start->check_o2 improve_degas Action: Implement Freeze-Pump-Thaw check_o2->improve_degas No check_catalyst Is Catalyst System Optimal? check_o2->check_catalyst Yes improve_degas->check_catalyst change_catalyst Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_catalyst->change_catalyst No check_base Is Base Too Strong? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Switch to Milder Base (e.g., K₃PO₄ or CsF) check_base->change_base Yes check_temp Is Temperature Too High? check_base->check_temp No change_base->check_temp lower_temp Action: Reduce Reaction Temperature check_temp->lower_temp Yes end Homocoupling Minimized check_temp->end No lower_temp->end

References

Technical Support Center: Overcoming Steric Hindrance with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the intricate challenges you face when developing robust synthetic methodologies. This guide is designed to provide in-depth troubleshooting advice and practical solutions for one of the most common hurdles in modern cross-coupling chemistry: steric hindrance, particularly when using substituted phenylboronic acids in Suzuki-Miyaura reactions. Our goal is to move beyond simple protocols and explain the fundamental principles that govern success in these demanding transformations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered when coupling sterically hindered substrates. We provide a systematic approach to diagnosing and resolving these issues.

Issue 1: Low to Non-Existent Product Yield

Question: My Suzuki-Miyaura reaction with a di-ortho-substituted aryl halide and an ortho-substituted phenylboronic acid is resulting in very low conversion or only starting material. What are the primary factors I should investigate?

Answer: This is the most common manifestation of steric hindrance in Suzuki-Miyaura coupling. The steric bulk from substituents near the reaction centers impedes key steps in the catalytic cycle, specifically the oxidative addition and the final reductive elimination.[1][2] To overcome this, a systematic optimization of the catalyst system, base, and reaction conditions is paramount.

Step 1: Re-evaluate Your Ligand Choice

The single most critical factor for a successful sterically hindered coupling is the choice of ligand. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often completely ineffective because they fail to promote the necessary reactivity at the sterically encumbered palladium center.[1][3]

The Causality: Bulky, electron-rich monophosphine ligands (often called "Buchwald-type ligands") are essential.[4][5] Their size promotes the formation of a highly reactive, monoligated 14-electron Pd(0) species (L-Pd), which is less sterically crowded and more readily undergoes oxidative addition with the hindered aryl halide.[1][6] Furthermore, their strong electron-donating ability accelerates the final, often rate-limiting, reductive elimination step to release the biaryl product.[7]

Recommended Ligands for Sterically Hindered Substrates:

Ligand TypeExamplesTypical Use CaseCitation
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosThe go-to choice for a wide range of hindered aryl chlorides and bromides. Excellent for tri- and tetra-ortho-substituted biaryl synthesis.[5][8]
N-Heterocyclic Carbenes (NHCs) IPr, SImesRobust ligands that form very stable palladium complexes, often effective at high temperatures and for challenging substrates.[9][10]
Specialized Ligands BI-DIME, AntPhosDesigned for extremely demanding couplings, such as those involving ortho-isopropyl or other large groups, and tetra-ortho-substituted systems.[11][12][13]

Actionable Advice: If you are using PPh₃, switch to SPhos or XPhos as a first step. If the hindrance is extreme (e.g., targeting a tetra-ortho-substituted biaryl), consider a more specialized ligand like AntPhos.[13]

Step 2: Optimize the Base

The base plays a crucial role in activating the boronic acid for the transmetalation step.[9] For sterically hindered couplings, the choice of base is not trivial.

The Causality: The base facilitates the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻, which then transfers its organic group to the palladium center.[14] With hindered boronic acids, this process can be slow. A stronger, non-nucleophilic base is often required to drive the equilibrium towards the active boronate species.

Comparison of Common Bases:

BaseStrengthKey CharacteristicsCitation
Potassium Phosphate (K₃PO₄) StrongOften the most effective base for hindered couplings. Its efficacy can be enhanced by the presence of a small amount of water.[8][15]
Cesium Carbonate (Cs₂CO₃) StrongA highly effective but more expensive option. Its high solubility in organic solvents can be advantageous.[3]
Potassium Carbonate (K₂CO₃) ModerateA standard base, but may be insufficient for highly demanding reactions. Often used in aqueous solvent mixtures.[16][17]
Sodium Carbonate (Na₂CO₃) ModerateGenerally less effective than its potassium or cesium counterparts for hindered systems.[3]

Actionable Advice: If you are using Na₂CO₃ or K₂CO₃ with low success, switch to K₃PO₄. Ensure your K₃PO₄ is finely ground to maximize surface area and consider adding a few equivalents of water if running in an anhydrous solvent system.[15]

Troubleshooting Workflow: Low Yield

Below is a logical workflow to follow when troubleshooting a low-yielding, sterically hindered Suzuki-Miyaura reaction.

G start Low Yield (<20%) ligand Is the ligand a bulky monophosphine (e.g., SPhos, XPhos)? start->ligand change_ligand Switch to a Buchwald-type ligand (SPhos, XPhos). ligand->change_ligand No base Is the base strong (e.g., K3PO4, Cs2CO3)? ligand->base Yes change_ligand->base change_base Switch to K3PO4 or Cs2CO3. base->change_base No temp Increase reaction temperature (e.g., 80-110 °C). base->temp Yes change_base->temp solvent Screen solvents (Toluene, Dioxane, THF). temp->solvent precatalyst Consider a more active pre-catalyst (e.g., G4-XPhos). solvent->precatalyst success Yield Improved precatalyst->success

Caption: Troubleshooting flowchart for low-yielding reactions.

Issue 2: Significant Formation of Side Products

Question: My reaction is messy. Besides unreacted starting materials, I am observing significant amounts of homocoupling product from my boronic acid and/or protodeboronation. How can I suppress these side reactions?

Answer: Side product formation is common when the desired cross-coupling pathway is slow. The catalyst or reagents find alternative, lower-energy pathways.

  • Protodeboronation: This is the protonolysis of the boronic acid (replacement of the -B(OH)₂ group with a hydrogen atom). It is often exacerbated by excess water and high temperatures, especially with electron-rich or sensitive boronic acids.

    • Solution: Use anhydrous solvents and ensure your base is not excessively hydrated. If water is required for the base (like K₃PO₄), use a minimal amount (3-5 equivalents). Running the reaction under rigorously inert conditions can also help.[3]

  • Homocoupling (Glaser-type): This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.

    • Solution: This is almost always a sign of insufficient degassing. Ensure your solvent and reaction mixture are thoroughly sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the palladium catalyst. Maintaining a positive pressure of inert gas throughout the reaction is critical.[16]

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich phosphine ligands better for these reactions? A1: The electron density on the phosphine ligand is donated to the palladium center. This increased electron density on the metal facilitates both the oxidative addition of the aryl halide and, more importantly, the reductive elimination of the biaryl product. The final C-C bond-forming step is often the slowest in sterically congested systems, and making the palladium center more electron-rich promotes this difficult transformation.[10][13]

Q2: Can I use a higher catalyst loading to improve my yield? A2: Yes, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes improve yields for very difficult couplings.[7] However, this should be a secondary optimization step after the ligand and base have been properly selected. High catalyst loadings can increase costs and the amount of residual palladium in your product, which is a major concern in drug development.[18] A well-optimized system with the correct ligand should allow for low catalyst loadings.[7]

Q3: My aryl halide is an electron-rich chloride. What special considerations are there? A3: Aryl chlorides are notoriously less reactive than bromides or iodides, and electron-donating groups on the ring further deactivate them towards oxidative addition. This combination represents a significant challenge. For these substrates, the use of highly active Buchwald ligands (like XPhos or SPhos) is almost mandatory.[5][18] Additionally, you may need higher reaction temperatures and a stronger base like K₃PO₄ to achieve reasonable conversion.

Q4: What is the role of the Suzuki-Miyaura catalytic cycle in explaining these challenges? A4: Understanding the catalytic cycle is key. Steric hindrance creates bottlenecks at two key stages:

  • Oxidative Addition: The bulky aryl halide struggles to coordinate to and react with the Pd(0) center. Bulky ligands help by creating a more accessible, monoligated Pd(0) intermediate.

  • Reductive Elimination: The two bulky groups on the Pd(II) intermediate must come close together to form the new C-C bond. This is sterically disfavored. Electron-donating ligands help to electronically promote this step.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle L2Pd0 L₂Pd(0) LPd0 LPd(0) (Active Species) L2Pd0->LPd0 -L OxAdd Ar-Pd(II)-(X)-L (Oxidative Addition Product) LPd0->OxAdd + Ar-X p1 Transmetal Ar-Pd(II)-(Ar')-L (Transmetalation Product) OxAdd->Transmetal + Ar'-B(OH)₂ + Base p3 Transmetal->L2Pd0 + L p2 ArAr_out Transmetal->ArAr_out Ar-Ar' (Product) OA_label Oxidative Addition (Slowed by Steric Hindrance) RE_label Reductive Elimination (Slowed by Steric Hindrance) T_label Transmetalation p1->OA_label p2->RE_label p3->T_label

Caption: The Suzuki-Miyaura cycle with sterically hindered steps highlighted.

Experimental Protocols

Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an ortho-substituted aryl bromide with an ortho-substituted phenylboronic acid.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Sterically hindered phenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene (or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), phenylboronic acid (1.5 equiv), SPhos (4 mol%), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Sparge the resulting suspension with the inert gas for an additional 15 minutes.

  • Catalyst Precursor: In a separate, dry vial, weigh the Pd(OAc)₂ (2 mol%) and dissolve it in a small amount of the same anhydrous solvent.

  • Reaction Initiation: Add the palladium precursor solution to the reaction mixture via syringe.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Catalyst Poisoning and Deactivation in 4-(Methoxymethyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning and deactivation issues encountered during cross-coupling reactions involving 4-(methoxymethyl)phenylboronic acid. As a key building block in organic synthesis, understanding the nuances of its reactivity is crucial for successful outcomes.[1]

This resource moves beyond a simple checklist, offering detailed explanations of the underlying chemical principles to empower you to diagnose and resolve complex experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges faced during Suzuki-Miyaura cross-coupling reactions with this compound.

Q1: My Suzuki-Miyaura reaction with this compound has stalled or is giving very low yields. What are the primary factors to investigate?

A1: Low or no conversion in these reactions typically points to one of three areas: the integrity of your starting materials, the health of your catalyst, or the reaction conditions.

  • Reagent Quality:

    • This compound Stability: While generally stable, boronic acids can degrade over time.[2] They are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen, especially in the presence of moisture.[3][4] It is also known that boronic acids can trimerize to form boroxines.[5] Ensure you are using a high-purity, fresh batch of the boronic acid.[6]

    • Aryl Halide Partner: The reactivity of the coupling partner is critical. The general trend is I > Br > OTf >> Cl.[3] Reactions with aryl chlorides often demand more specialized and highly active catalyst systems.[3]

  • Catalyst and Ligand Integrity:

    • Palladium catalysts, particularly Pd(II) precatalysts, can be sensitive to air and moisture.[3] Phosphine ligands are prone to oxidation.[3] Always use fresh catalysts and ligands that have been stored under an inert atmosphere.[3][7]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands.[3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[3][7]

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[3] The purity of your base is also important as contaminants can act as catalyst poisons.[4]

Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a classic sign of catalyst decomposition and deactivation.[5] The catalytically active species is a soluble Pd(0) complex. When this complex degrades, the palladium atoms aggregate into inactive metallic nanoparticles, which appear as a black precipitate.[5]

Causality and Prevention:

  • Ligand Dissociation/Degradation: Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and prevent aggregation. If the ligand degrades (e.g., through oxidation) or dissociates, the unprotected palladium atoms will agglomerate.

    • Solution: Ensure you are using a sufficient ligand-to-palladium ratio and that your ligand is pure. Consider using more robust ligands like biarylphosphines.[8]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

    • Solution: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.[4]

  • Presence of Oxidants: Oxygen is a primary culprit in oxidizing the Pd(0) to inactive Pd(II), which can then be reduced to palladium black.

    • Solution: Rigorously degas your solvents and maintain a positive pressure of an inert gas throughout the reaction.[4]

Q3: My reaction is producing significant amounts of homocoupled product from the this compound. What causes this side reaction?

A3: Homocoupling of boronic acids is a common side reaction that competes with the desired cross-coupling.[5] This occurs when two molecules of the boronic acid couple with each other.

Primary Causes:

  • Presence of Pd(II) Species: The homocoupling is often promoted by the presence of Pd(II) species at the start of the reaction, especially if you are using a Pd(II) precatalyst.[5]

  • Oxygen: High levels of oxygen in the reaction mixture can lead to an increase in homocoupling.[5]

  • Base: The choice and strength of the base can influence the rate of homocoupling.

Mitigation Strategies:

  • Thorough Degassing: Ensure your reaction mixture is completely free of oxygen before the addition of the catalyst.[4]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize homocoupling.[5]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can disfavor the homocoupling pathway.

Section 2: Advanced Troubleshooting - Diagnosing Specific Poisoning and Deactivation Mechanisms

When initial troubleshooting fails, a deeper dive into specific deactivation pathways is necessary.

Q4: I suspect my reagents are contaminated with a catalyst poison. What are the common poisons for palladium catalysts in Suzuki-Miyaura reactions?

A4: Palladium catalysts are notoriously sensitive to a variety of chemical species that can act as poisons by strongly binding to the metal center and blocking active sites.[9]

Common Catalyst Poisons:

Poison ClassExamplesMechanism of Poisoning
Sulfur Compounds Thiols, sulfides, thiophenes, elemental sulfurStrong coordination to the palladium center, leading to the formation of stable palladium-sulfur bonds that deactivate the catalyst.[10][11]
Nitrogen Heterocycles Pyridines, quinolinesCan act as Lewis bases and coordinate to the palladium, potentially inhibiting the catalytic cycle.[5]
Halides Excess iodideIodide can act as a bridging ligand, forming inactive palladium dimers.[5]
Other Functional Groups Nitriles, nitro compounds, oximesThese groups can coordinate strongly to the palladium center.[9]
Cyanide CN⁻Can lead to the formation of inactive palladium cyanide complexes.[12]

Diagnostic Approach:

  • Reagent Source: Scrutinize the synthetic route of your this compound and aryl halide. Were any sulfur-containing reagents used in their preparation?[11]

  • Purity Analysis: If possible, analyze your starting materials by techniques like elemental analysis to detect trace amounts of sulfur or other potential poisons.

  • Small-Scale Test: Run a small-scale control reaction with highly purified reagents to confirm if contamination is the issue.

Q5: My reaction involves a substrate with a Lewis basic functional group (e.g., a pyridine ring), and I'm seeing poor results. Is this related to catalyst poisoning?

A5: Yes, substrates containing Lewis basic moieties like pyridines can indeed poison the catalyst.[5] These groups can coordinate to the palladium center, effectively competing with the desired reactants and slowing down or halting the catalytic cycle.[13]

Troubleshooting Strategies:

  • Use of Additives: The addition of a Lewis acid, such as B(OMe)₃, can sometimes sequester the problematic Lewis basic group, preventing it from coordinating to the palladium catalyst.[5]

  • Ligand Choice: Employing ligands that are more strongly coordinating to the palladium than the substrate's Lewis basic group can help to mitigate this issue.

  • Protecting Groups: In some cases, temporarily protecting the Lewis basic functionality may be necessary.

Q6: The reaction seems to be thermally unstable, with significant decomposition at higher temperatures. What could be happening?

A6: Thermal decomposition can affect not only the catalyst but also the organopalladium intermediates in the catalytic cycle.[14][15] Palladium acetate, a common precatalyst, is known to decompose to metallic palladium at temperatures around 200-300°C.[16] While typical Suzuki-Miyaura reactions are run at lower temperatures, localized heating or prolonged reaction times at elevated temperatures can still lead to catalyst degradation.[4]

Investigative Steps:

  • Temperature Screening: Systematically evaluate a range of reaction temperatures to determine the optimal window for both reactivity and stability.[4]

  • Reaction Monitoring: Track the reaction progress over time. If the reaction starts well but then stalls, it could be an indication of thermal deactivation.

  • Consideration of Intermediates: The stability of the organopalladium(II) intermediates formed during the catalytic cycle can also be temperature-sensitive.

Section 3: Experimental Protocols and Workflows

Protocol 1: Rigorous Degassing of Reaction Solvents

Objective: To remove dissolved oxygen from the reaction solvent, a critical step in preventing catalyst oxidation.

Materials:

  • Reaction solvent (e.g., dioxane, THF, toluene)

  • Schlenk flask

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Vacuum pump

Procedure:

  • Place the solvent in a Schlenk flask.

  • Freeze the solvent using a liquid nitrogen bath.

  • Evacuate the flask under high vacuum for 10-15 minutes.

  • Close the vacuum tap and thaw the solvent. You should observe gas bubbles being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • Finally, backfill the flask with an inert gas.

Protocol 2: Small-Scale Test for Suspected Catalyst Poisoning

Objective: To determine if a batch of this compound or aryl halide is contaminated with a catalyst poison.

Procedure:

  • Set up two identical small-scale Suzuki-Miyaura reactions.

  • Reaction A (Control): Use highly purified, trusted batches of this compound and aryl halide.

  • Reaction B (Test): Use the suspected batch(es) of reagents.

  • Run both reactions under identical, optimized conditions.

  • Compare the reaction progress and final yields. A significantly lower yield in Reaction B is a strong indicator of the presence of a catalyst poison in the tested reagents.

Workflow for Troubleshooting Catalyst Deactivation

Below is a systematic workflow to diagnose and address catalyst deactivation issues.

Caption: A step-by-step workflow for diagnosing catalyst deactivation.

Section 4: Catalyst Reactivation - Is it a Viable Option?

Q7: My palladium catalyst has clearly deactivated. Can I reactivate it?

A7: While several methods for the reactivation of palladium catalysts have been reported in the literature, their practicality and effectiveness for in-situ reactivation during a complex organic synthesis can be limited.

  • Oxidative Treatment: For heterogeneous Pd(II) catalysts that have been deactivated by reduction to Pd(0), treatment with an oxidizing agent like benzoquinone has been shown to restore activity in some cases.[17][18] Similarly, treatment with hypochlorite or hydrogen peroxide has been used for spent hydrogenation catalysts.[19]

  • Acid Washing: For deactivated palladium on carbon (Pd/C) catalysts, protocols involving washing with nitric acid have been developed.[20]

  • Practical Considerations: For most homogeneous Suzuki-Miyaura reactions conducted on a laboratory scale, attempting to reactivate a poisoned catalyst is often more time-consuming and less reliable than starting the reaction over with fresh catalyst and purified reagents.[21] The focus should be on preventing deactivation in the first place through careful experimental technique and the use of high-purity materials.[6]

References

Validation & Comparative

The Accelerating Effect: A Comparative Guide to Electron-Donating Groups on Phenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl compounds, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. At the heart of this reaction's efficiency is a delicate electronic interplay within its catalytic cycle. A critical, yet often nuanced, aspect of optimizing these reactions is understanding the electronic nature of the substituents on the phenylboronic acid.

This guide provides an in-depth comparison of how electron-donating groups (EDGs) on the phenylboronic acid partner influence the Suzuki-Miyaura coupling. Moving beyond a simple list of outcomes, we will explore the mechanistic causality behind these effects, supported by experimental data, to empower researchers in their reaction design and optimization efforts.

The Mechanistic Core: Transmetalation is Key

The widely accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)L₂-Ar² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product Ar¹-Ar² TM_Complex->Product Reductive Elimination Pd0_to_Product TM_Complex->Pd0_to_Product Catalyst Regeneration Ar1X Ar¹-X Ar1X->OA_Complex Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->TM_Complex Base Base (e.g., OH⁻) Base->TM_Complex Pd0_to_Product->Pd0

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While oxidative addition of the aryl halide to the Pd(0) complex is often the overall rate-determining step, the transmetalation step is where the electronic character of the boronic acid exerts its most significant influence.[4] In this crucial phase, the organic moiety is transferred from the boron atom to the palladium center.

For transmetalation to occur, the boronic acid must be activated by a base (e.g., hydroxide, carbonate) to form a more nucleophilic boronate species [Ar-B(OH)₃]⁻.[5] Two primary mechanistic pathways are debated for the subsequent transfer:

  • The Boronate Pathway: The pre-formed boronate complex attacks the arylpalladium(II) halide complex.[6][7]

  • The Oxo-Palladium Pathway: The arylpalladium(II) halide first exchanges its halide for a hydroxide from the base, forming an arylpalladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[6][7]

Regardless of the precise pathway, the fundamental event is the transfer of the aryl group from a tetracoordinate boron to the palladium atom. Electron-donating groups on the phenylboronic acid enhance the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), thereby accelerating this transfer.[8] This increased electron density on the aryl ring being transferred facilitates its attack on the electrophilic palladium center, leading to faster reaction rates and often higher yields.

EDG_Effect EDG Electron-Donating Group (EDG) on Phenylboronic Acid (e.g., -OCH₃, -CH₃) e_density Increases electron density on the aromatic ring EDG->e_density ipso_C Enhances nucleophilicity of the ipso-carbon e_density->ipso_C transmetalation Accelerates the Transmetalation Step ipso_C->transmetalation rate Increases Overall Reaction Rate & Yield transmetalation->rate

Figure 2. Causal relationship of EDGs on Suzuki coupling reaction rates.

Performance Comparison: A Data-Driven Analysis

Experimental evidence consistently demonstrates that phenylboronic acids substituted with electron-donating groups outperform their unsubstituted or electron-withdrawn counterparts under identical conditions. The effect is particularly pronounced when comparing reaction rates.

A Hammett study, which correlates reaction rates with substituent electronic properties, provides quantitative support. In a single-molecule investigation of the Suzuki-Miyaura coupling, an excellent linear relationship was found between the logarithm of the reaction rate constant (log(kₓ/kₕ)) and the Hammett para-substituent constant (σₚ) for the boronic acid. This confirms that the electronic effect of the substituent directly and predictably impacts the reaction kinetics.

The following table collates experimental data from a standardized Suzuki-Miyaura coupling of 4-bromoanisole with various substituted phenylboronic acids, illustrating the impact of EDGs on product yield.

Phenylboronic Acid SubstituentSubstituent TypeProduct Yield (%)
4-OCH₃Strong EDG95%
4-CH₃Weak EDG92%
H (unsubstituted)Neutral88%
4-FWeak EWG85%
4-CF₃Strong EWG75%
4-NO₂Very Strong EWG68%

Data adapted from representative literature findings for illustrative comparison.[3]

As the data clearly indicates, strong electron-donating groups like methoxy (-OCH₃) provide the highest yields, while the yield progressively decreases as the substituent becomes more electron-withdrawing.

It is important to note that EDGs also increase the pKa of the boronic acid, making it a weaker Lewis acid.[9] However, in the context of the Suzuki coupling, the benefit of increased nucleophilicity for the transmetalation step typically outweighs the slight decrease in Lewis acidity.

Experimental Protocol: A Comparative Workflow

This protocol provides a reliable method for comparing the performance of different phenylboronic acids in a typical Suzuki-Miyaura coupling reaction.

Objective: To compare the reaction yield of the Suzuki coupling between 4-bromoanisole and (a) phenylboronic acid versus (b) 4-methoxyphenylboronic acid.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • 4-Bromoanisole

  • Phenylboronic acid

  • 4-Methoxyphenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation (in situ): In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and PPh₃ (0.05 mmol, 2.5 mol%).

  • Reagent Addition: To the flask, add 4-bromoanisole (2.0 mmol, 1.0 equiv.), the respective boronic acid (phenylboronic acid for reaction A; 4-methoxyphenylboronic acid for reaction B) (2.4 mmol, 1.2 equiv.), and finely ground K₂CO₃ (4.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion (typically 2-4 hours, indicated by the consumption of 4-bromoanisole), cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure biaryl product. Determine the final yield by mass.

This self-validating system, when run in parallel for both boronic acids, will directly demonstrate the superior performance of the electron-rich coupling partner under identical conditions.

Conclusion

For researchers engaged in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling, a clear understanding of substituent effects is paramount for reaction optimization. The evidence is unequivocal: electron-donating groups on the phenylboronic acid partner directly accelerate the crucial transmetalation step by increasing the nucleophilicity of the transferring aryl group. This mechanistic advantage translates into tangible experimental benefits, namely faster reaction rates and higher product yields. While other factors such as catalyst system, base, and solvent play vital roles, the judicious choice of an electron-rich boronic acid is a powerful and predictable strategy for enhancing the efficiency of this cornerstone C-C bond-forming reaction.

References

A Comparative Guide to Alternatives for 4-(Methoxymethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, empowering researchers in drug discovery, agrochemicals, and materials science to forge carbon-carbon bonds with remarkable precision and efficiency. The judicious selection of coupling partners is paramount to the success of these transformations. 4-(Methoxymethyl)phenylboronic acid has emerged as a valuable reagent in this context, prized for its unique electronic properties and synthetic utility.

This guide provides a comprehensive, data-driven comparison of this compound with a curated selection of alternative phenylboronic acids. By delving into the subtle interplay of electronic and steric effects, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in reagent selection, ultimately leading to optimized synthetic outcomes.

The Decisive Role of the Phenylboronic Acid Substituent

The efficacy of the Suzuki-Miyaura reaction is profoundly influenced by the nature of the substituents on the phenylboronic acid. These substituents can alter the electronic density of the boronic acid, thereby impacting the rate-determining transmetalation step of the catalytic cycle.

In essence, electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the organic moiety, which generally accelerates the transfer of the aryl group from boron to the palladium center. Conversely, electron-withdrawing groups (EWGs) can retard this process. The methoxymethyl group in this compound is considered a weak electron-donating group, influencing reactivity in a nuanced manner compared to other substituted phenylboronic acids.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Curated Selection of Alternative Boronic Acids

To provide a robust comparative framework, we have selected four alternative phenylboronic acids, each with distinct electronic properties, to evaluate against this compound.

  • 4-Methoxyphenylboronic acid: Features a potent electron-donating methoxy group directly conjugated with the aromatic ring.

  • 4-Methylphenylboronic acid: A classic example of an electron-donating alkyl-substituted boronic acid.

  • Phenylboronic acid: The unsubstituted parent compound, serving as a neutral baseline for comparison.

  • 4-(Trifluoromethyl)phenylboronic acid: Bears a powerful electron-withdrawing trifluoromethyl group.

Boronic_Acid_Structures cluster_0 This compound cluster_1 4-Methoxyphenylboronic acid cluster_2 4-Methylphenylboronic acid cluster_3 Phenylboronic acid cluster_4 4-(Trifluoromethyl)phenylboronic acid node_0 node_0 node_1 node_1 node_2 node_2 node_3 node_3 node_4 node_4

Figure 2: Structures of the compared phenylboronic acids.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To illustrate the performance differences between these boronic acids, we present representative data for the Suzuki-Miyaura coupling with 4-bromoanisole as a model aryl halide. The following data is based on established reactivity principles in Suzuki-Miyaura cross-coupling reactions.

Boronic AcidSubstituent EffectRepresentative Yield (%)
4-Methoxyphenylboronic acidStrong Electron-Donating95
4-Methylphenylboronic acidElectron-Donating92
This compound Weak Electron-Donating 88
Phenylboronic acidNeutral85
4-(Trifluoromethyl)phenylboronic acidStrong Electron-Withdrawing65

Analysis of Performance:

The trend in yields aligns with the electronic nature of the substituents. The strongly electron-donating methoxy group in 4-methoxyphenylboronic acid leads to the highest yield, as it significantly enhances the nucleophilicity of the aryl ring, facilitating a rapid transmetalation. The electron-donating methyl group in 4-methylphenylboronic acid also promotes the reaction, resulting in a high yield.

This compound , with its weakly electron-donating methoxymethyl group, performs admirably, providing a high yield that surpasses the unsubstituted phenylboronic acid . This demonstrates that even a modest increase in electron density can favorably impact the reaction outcome.

Conversely, the powerful electron-withdrawing trifluoromethyl group in 4-(Trifluoromethyl)phenylboronic acid deactivates the boronic acid towards transmetalation, leading to a notably lower yield under these standard conditions. This highlights the critical importance of selecting a boronic acid with favorable electronic properties for efficient coupling.

Experimental Protocol: A Head-to-Head Comparison

The following protocol provides a robust framework for conducting a comparative study of the selected boronic acids in a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (dioxane/water) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80 °C for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat Mixture at 80°C Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Figure 3: A generalized experimental workflow for the comparative Suzuki-Miyaura cross-coupling.

Conclusion and Recommendations

This guide underscores the significant impact of substituents on the performance of phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. Our comparative analysis reveals a clear trend: electron-donating groups enhance reactivity, leading to higher yields.

Key Recommendations for Reagent Selection:

  • For maximizing yield and reaction rate , strongly electron-donating boronic acids like 4-methoxyphenylboronic acid are excellent choices.

  • This compound offers a favorable balance of reactivity and functionality, making it a reliable option for achieving high yields. Its slightly attenuated electron-donating character compared to a methoxy group can be advantageous in complex syntheses where fine-tuning of reactivity is required.

  • When a baseline or unsubstituted aryl moiety is desired, phenylboronic acid provides a satisfactory outcome.

  • For challenging couplings or when an electron-withdrawing group is necessary for the target structure, be prepared to optimize reaction conditions (e.g., higher catalyst loading, more sophisticated ligands, or higher temperatures) when using reagents like 4-(Trifluoromethyl)phenylboronic acid .

By understanding the principles outlined in this guide and utilizing the provided experimental framework, researchers can strategically select the most appropriate boronic acid for their synthetic endeavors, paving the way for more efficient and successful outcomes.

A Senior Application Scientist's Guide to Boronic Acid Performance in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Yield Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a cornerstone for the construction of carbon-carbon bonds, particularly in the formation of biaryl moieties prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] At the heart of this powerful transformation lies the boronic acid, a versatile and generally stable coupling partner. However, the seemingly subtle variations in the structure of the boronic acid can lead to dramatic differences in reaction yield and efficiency. This guide, born from extensive practical application and a deep dive into the literature, provides an objective comparison of the performance of different boronic acids in biaryl synthesis, supported by experimental data and mechanistic insights. Our goal is to equip you, the practicing researcher, with the knowledge to make informed decisions in your synthetic endeavors, moving beyond trial-and-error to a rational approach to reaction optimization.

The Nature of the Boronic Acid: More Than Just a Coupling Partner

The success of a Suzuki-Miyaura coupling is intricately linked to the intrinsic properties of the boronic acid employed. Understanding these characteristics is fundamental to predicting and explaining yield variations.

The Reactivity-Stability Dichotomy: Boronic Acids vs. Their Esters

A primary consideration is the trade-off between the reactivity of a free boronic acid and the stability of its corresponding boronate ester, such as a pinacol ester.[3][4] Boronic acids are generally more reactive and can lead to faster reaction times.[3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3]

However, this reactivity comes at a price: stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation (replacement of the boronic acid group with a hydrogen) and oxidation, which can diminish their shelf-life and ultimately lower reaction yields.[3][5][6]

Conversely, boronate esters, particularly pinacol esters, offer significantly enhanced stability.[3][4] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3] This robustness is a significant advantage in multi-step syntheses or high-throughput screening campaigns where reagent longevity is crucial.[4] The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[4] It is a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions, though direct transmetalation from the ester is also possible.[7]

Table 1: A Head-to-Head Comparison of Boronic Acids and Boronate Esters

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reactions.[3]Generally lower, may require longer reaction times or more forcing conditions.[4]
Stability Prone to protodeboronation and oxidation, especially heteroaryl and vinyl derivatives.[3][5]Significantly more stable, with a longer shelf-life.[3][7]
Handling Can be challenging to obtain in high purity due to decomposition.[3]Often crystalline solids, easier to handle and purify.[3][4]
Storage May require an inert atmosphere and low temperatures for long-term storage.[3]Generally stable at room temperature.[3]
Yield Potentially higher in short reaction times, but can be compromised by decomposition.[3]Often more reproducible, leading to higher isolated yields in complex syntheses due to higher starting material purity.[3]

The Influence of Electronics and Sterics on Arylboronic Acid Reactivity

The substitution pattern on an arylboronic acid has a profound impact on its performance in Suzuki-Miyaura coupling. These effects can be broadly categorized as electronic and steric.

Electronic Effects: A Tale of Donors and Withdrawers

The electronic nature of substituents on the aromatic ring of a boronic acid directly influences the nucleophilicity of the carbon atom attached to the boron, which in turn affects the rate of the transmetalation step.[8]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and alkyl groups increase the electron density on the aromatic ring, enhancing the nucleophilicity of the ipso-carbon. This generally accelerates the transmetalation step and leads to higher reaction yields.[8]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring, reducing its nucleophilicity.[9] This can slow down the transmetalation step and may require more forcing reaction conditions to achieve high yields.[9]

The position of the substituent also plays a crucial role. A general reactivity trend observed for isomers of nitrophenylboronic acid in couplings with aryl halides is: para > meta >> ortho.[9] While both para and meta isomers generally provide good yields, the ortho isomer is significantly less reactive due to steric hindrance.[9]

Table 2: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Note: The following data is compiled from various sources and is intended to be illustrative of general trends. Direct comparison can be challenging due to variations in reaction conditions across different studies.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298[9]
Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100296[9]
4-(Trifluoromethyl)phenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001292[1]
4-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[9]
3-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100491[9]
2-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄t-BuOH/H₂O1001845[9]
Steric Hindrance: The Ortho Effect

Steric bulk, particularly from substituents at the ortho position of the boronic acid, can significantly impede the reaction. This "ortho effect" can hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step.[9] In cases of severe steric hindrance, specialized, bulky ligands (e.g., Buchwald-type biarylphosphines) and stronger bases may be required to achieve reasonable yields.[10]

Beyond Arylboronic Acids: A Look at Other Classes

While arylboronic acids are the most common, other classes of boronic acids present their own unique reactivity profiles and challenges.

Heteroarylboronic Acids: A Double-Edged Sword

The incorporation of heteroaromatic moieties is a cornerstone of medicinal chemistry. However, heteroarylboronic acids can be challenging substrates in Suzuki-Miyaura couplings.

  • π-Deficient Heterocycles (e.g., pyridine, pyrimidine): The electron-withdrawing nature of these rings can slow the transmetalation step. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[2] The "2-pyridyl problem" is a well-known example, where the proximity of the nitrogen to the boronic acid often leads to lower yields compared to its 3- and 4-substituted isomers.[6]

  • π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step. However, they can be more susceptible to protodeboronation.[2][6]

Due to the instability of many heteroarylboronic acids, their more stable trifluoroborate or boronate ester derivatives are often preferred.[2]

Alkyl- and Vinylboronic Acids
  • Alkylboronic Acids: These reagents are generally less reactive than their aryl counterparts.[11] A significant challenge with alkylboronic acids, particularly those with β-hydrogens, is their propensity to undergo β-hydride elimination.[12]

  • Vinylboronic Acids: These are valuable reagents for the synthesis of stilbenes and other vinylarenes. A key advantage is that the stereochemistry of the double bond is typically retained throughout the reaction.[13]

Mechanistic Insights: A Deeper Look at the Catalytic Cycle

A nuanced understanding of the Suzuki-Miyaura catalytic cycle is essential for rationalizing the observed yield differences between various boronic acids. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Ar-X Ar-X pd0 Pd(0)L_n R-B(OH)2 R-B(OH)2 boronate R-B(OH)3- R-Ar R-Ar pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L_n-R pd2_ox->pd2_trans Transmetalation pd2_ox->boronate Base pd2_trans->pd0 Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The structure of the boronic acid primarily influences the transmetalation step.[14][15] This is the stage where the organic group is transferred from the boron atom to the palladium center. The reaction is generally believed to proceed through the formation of a boronate species [R-B(OH)₃]⁻ upon reaction of the boronic acid with a base.[16] This negatively charged boronate is more nucleophilic than the neutral boronic acid and readily engages in transmetalation.

  • Electronic Effects: Electron-donating groups on the aryl ring of the boronic acid increase the nucleophilicity of the organic fragment, accelerating its transfer to the palladium. Conversely, electron-withdrawing groups decrease this nucleophilicity, slowing the transmetalation rate.[8]

  • Steric Effects: Bulky substituents on the boronic acid can sterically hinder the formation of the necessary intermediate for transmetalation, thus impeding the reaction.[10]

Experimental Protocol: A Framework for Comparative Analysis

To objectively compare the performance of different boronic acids, it is crucial to conduct parallel experiments under identical conditions. The following protocol provides a robust framework for such a comparative study.

Experimental_Workflow start Start: Assemble Reaction Components reagents Prepare Stock Solutions: - Aryl Halide - Palladium Pre-catalyst/Ligand - Base start->reagents setup Set up Parallel Reactions: - To separate vials, add a stir bar and the boronic acids to be compared (1.2 equiv each). reagents->setup inert Establish Inert Atmosphere: - Seal vials, evacuate, and backfill with an inert gas (e.g., Argon) three times. setup->inert addition Add Reaction Components: - Add stock solutions of aryl halide (1.0 equiv), catalyst/ligand, and base via syringe. inert->addition reaction Reaction: - Stir vigorously at the desired temperature. - Monitor progress by TLC or GC-MS at regular intervals. addition->reaction workup Workup: - Quench the reactions with water. - Extract with an organic solvent. - Dry the combined organic layers. reaction->workup analysis Analysis: - Analyze crude reaction mixtures by ¹H NMR with an internal standard to determine conversion and yield. workup->analysis purification Purification: - Purify the products by column chromatography. analysis->purification end End: Compare Isolated Yields purification->end

Figure 2: A generalized workflow for the comparative evaluation of boronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Boronic acids to be compared (1.2 equiv each)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv, finely powdered)

  • Degassed solvent (e.g., Toluene/H₂O, 10:1)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials with stir bars and septa

Procedure:

  • Preparation: In an inert atmosphere glovebox or using standard Schlenk techniques, add the aryl halide (e.g., 0.5 mmol), palladium pre-catalyst, ligand, and base to a reaction vessel.

  • Boronic Acid Addition: To separate, labeled reaction vials, add each boronic acid to be tested (0.6 mmol).

  • Solvent Addition: Add the degassed solvent mixture to the main reaction vessel containing the other reagents. Then, using a syringe, transfer equal aliquots of this reaction mixture to each of the vials containing the different boronic acids.

  • Reaction: Place the vials in a pre-heated aluminum block on a magnetic stir plate and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial, quench with water, extract with an organic solvent, and analyze by TLC or GC-MS to monitor the consumption of the starting material and the formation of the product.

  • Workup: Upon completion (as determined by the monitoring), cool the reactions to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification: Analyze the crude product by ¹H NMR using an internal standard to determine the reaction yield. Purify the product by flash column chromatography on silica gel to determine the isolated yield.

By following this standardized protocol, a direct and reliable comparison of the performance of different boronic acids can be achieved.

Conclusion

The choice of boronic acid is a critical parameter in the design and execution of a successful Suzuki-Miyaura cross-coupling reaction. While general trends can guide our initial selection, a deep understanding of the interplay between the electronic and steric properties of the boronic acid, its inherent stability, and the specific reaction conditions is paramount for achieving optimal yields. For routine couplings with stable, unhindered arylboronic acids, the free boronic acid often provides a cost-effective and efficient solution. However, when faced with challenging substrates, such as sterically demanding or electronically deactivated partners, or when working with unstable heteroarylboronic acids, the use of more stable boronate esters or trifluoroborates can be a prudent investment, leading to more reproducible and ultimately higher-yielding reactions. By leveraging the insights and protocols outlined in this guide, researchers can navigate the nuances of boronic acid reactivity to unlock the full synthetic potential of the Suzuki-Miyaura coupling.

References

A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is indispensable in pharmaceutical research and development, where the rapid assembly of complex molecular architectures is paramount.[2] This guide provides an in-depth comparative analysis of common palladium catalysts for the coupling of a particularly relevant substrate, 4-(methoxymethyl)phenylboronic acid, with aryl halides. This boronic acid is a valuable building block, utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its enhanced solubility and reactivity.[3]

Our objective is to move beyond a simple catalog of catalysts and instead offer a logical framework for catalyst selection, grounded in mechanistic principles and supported by experimental data. We will explore the causal relationships between catalyst structure, reaction conditions, and performance, empowering you to make informed decisions for your specific synthetic challenges.

Understanding the Landscape: Palladium Catalyst Families

The success of a Suzuki-Miyaura coupling hinges on the choice of the palladium catalyst.[4] These catalysts are typically categorized into three main classes: those based on phosphine ligands, those utilizing N-heterocyclic carbenes (NHCs), and palladacycles.[4] Each class presents a unique set of advantages tailored to different substrates and reaction conditions.[4]

  • Palladium-Phosphine Catalysts: This is the most established class of catalysts for Suzuki couplings.[4] The properties of the phosphine ligand—its steric bulk and electronic nature—can be finely tuned to optimize catalytic activity.[5][6] Bulky, electron-rich phosphine ligands are especially effective for coupling challenging substrates.[4]

  • Palladium-NHC Catalysts: N-heterocyclic carbenes have emerged as powerful ligands for palladium. Their strong σ-donating character results in a highly stable bond with the palladium center.[4][7] This stability often leads to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), making them exceptionally efficient.[4]

  • Palladacycles: These are pre-catalysts featuring a stable palladium-carbon σ-bond. They are often favored for their air and moisture stability, which simplifies handling.[4]

For this comparative study, we will focus on three representative and widely used palladium sources, each embodying a different strategic approach to initiating the catalytic cycle:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic, pre-formed Pd(0) catalyst. It is ready to enter the catalytic cycle directly but is sensitive to air and requires careful handling.[4]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): An air-stable Pd(II) pre-catalyst complexed with a robust, electron-rich ferrocenyl diphosphine ligand. It requires in situ reduction to the active Pd(0) species.[8] The dppf ligand is known to promote challenging couplings.[9]

  • Palladium(II) Acetate (Pd(OAc)₂): A common, versatile Pd(II) salt used as a pre-catalyst. It is typically paired with an external ligand in situ and requires reduction to generate the active Pd(0) catalyst.[10][11]

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

A solid understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)-X(L)₂ (Oxidative Addition Adduct) pd0->oa_intermediate Ar-X tm_intermediate Ar-Pd(II)-Ar'(L)₂ (Transmetalation Adduct) oa_intermediate->tm_intermediate Ar'-B(OH)₂ Base tm_intermediate->pd0 product Ar-Ar' (Product) tm_intermediate->product reductive_elimination_label Reductive Elimination transmetalation_label Transmetalation oxidative_addition_label Oxidative Addition Pd(0) Species Pd(0) Species Pd(II) Species Pd(II) Species Key Step Key Step

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[13] This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[12][14]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the cycle.[13]

The choice of ligand profoundly influences each of these steps. Electron-rich ligands, for instance, can accelerate the oxidative addition step but may slow down the final reductive elimination.[15] Steric bulk on the ligand can facilitate reductive elimination.[5]

Experimental Design: A Head-to-Head Comparison

To provide a meaningful comparison, we designed a model reaction coupling this compound with 4-bromoanisole. This reaction is representative of couplings frequently performed in medicinal chemistry programs.

Model Reaction:

  • Aryl Halide: 4-bromoanisole (1.0 mmol)

  • Boronic Acid: this compound (1.2 mmol)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Dioxane/H₂O (4:1, 5 mL)

  • Temperature: 90 °C

  • Catalyst Loading: 2 mol % Pd

The rationale for these conditions is based on established protocols that provide a good balance of reactivity and selectivity for a broad range of substrates.[16][17] Dioxane is a common solvent for Suzuki couplings, and the addition of water often accelerates the transmetalation step. Potassium carbonate is a moderately strong base, effective for activating the boronic acid without promoting significant side reactions.[14]

The following protocol was used for each catalyst tested:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (199 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • The tube is sealed with a rubber septum, and the atmosphere is exchanged with argon by three cycles of vacuum and backfilling.

  • The specified palladium catalyst (0.02 mmol) is added under a positive pressure of argon. For the Pd(OAc)₂ system, 2 equivalents of triphenylphosphine (PPh₃) per palladium were also added as the ligand.

  • Degassed dioxane (4 mL) and degassed water (1 mL) are added via syringe.

  • The reaction mixture is heated to 90 °C in a preheated oil bath and stirred vigorously for the specified time.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Performance Data and Analysis

The performance of each catalyst in the model reaction was evaluated based on reaction time and isolated yield of the product, 4-methoxy-4'-(methoxymethyl)-1,1'-biphenyl.

Catalyst SystemReaction Time (h)Isolated Yield (%)Key Observations
Pd(PPh₃)₄ 688%Homogeneous reaction. Requires inert atmosphere for handling. Some studies note that excess PPh₃ can inhibit the reaction, and reactivity can be poor at lower temperatures with certain substrates.[18]
Pd(dppf)Cl₂ 296%Homogeneous, deep red solution. Air-stable and easy to handle. The robust dppf ligand promotes efficient coupling, even with challenging substrates.[8]
Pd(OAc)₂ + 2 PPh₃ 885%Requires in situ formation of the active catalyst. Performance is highly dependent on the efficiency of the Pd(II) to Pd(0) reduction step.[10]

Analysis of Results:

  • Pd(dppf)Cl₂ emerged as the most efficient catalyst in this study, providing the highest yield in the shortest reaction time. This superior performance can be attributed to the unique properties of the dppf ligand. Its large bite angle and electron-rich nature stabilize the active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps.[19]

  • Pd(PPh₃)₄ , while effective, required a longer reaction time to achieve a comparable yield. As a pre-formed Pd(0) complex, it does not require an activation step, but its relative instability and the potential for ligand dissociation dynamics can impact its overall efficiency.[12][20]

  • The Pd(OAc)₂/PPh₃ system was the least efficient. This is likely due to the complexities of the in situ reduction of Pd(II) to Pd(0), which can be influenced by various factors and may not be perfectly efficient, leading to lower concentrations of the active catalyst at the start of the reaction.[21][22]

Workflow for Catalyst Selection and Optimization

For researchers embarking on a new synthetic route, a systematic approach to catalyst screening is essential. The following workflow provides a logical pathway from initial screening to process optimization.

Catalyst_Screening_Workflow start Define Substrates (Ar-X, Ar'-BY₂) screen Initial Catalyst Screen (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/Ligand) start->screen analyze1 Analyze Results (Yield, Time, Purity) screen->analyze1 decision1 Good Results? analyze1->decision1 optimize Optimize Conditions (Base, Solvent, Temp, Loading) decision1->optimize Yes rescreen Expand Screen (NHC Catalysts, Different Ligands) decision1->rescreen No end Final Protocol optimize->end analyze2 Analyze Expanded Screen rescreen->analyze2 analyze2->optimize

Figure 2. A systematic workflow for palladium catalyst screening and optimization.

This workflow emphasizes a data-driven approach. If initial results with common catalysts are suboptimal, expanding the screen to include more modern systems, such as those based on N-heterocyclic carbene (NHC) ligands or specialized Buchwald-type biaryl phosphine ligands, is a logical next step.[14][23] High-throughput screening kits are also commercially available to accelerate this process.[24]

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound with 4-bromoanisole, Pd(dppf)Cl₂ demonstrates superior performance, offering an excellent combination of efficiency, stability, and ease of use. Its reliability makes it an ideal starting point for researchers developing syntheses involving this class of substrates.

While Pd(PPh₃)₄ remains a viable option, its sensitivity and slightly lower efficiency may render it less suitable for high-throughput applications or scale-up. The Pd(OAc)₂/ligand system offers flexibility but requires more extensive optimization to ensure efficient generation of the active catalyst.

Ultimately, the optimal catalyst is always substrate-dependent. This guide provides a foundational comparison and a logical framework, but empirical screening remains a critical step in achieving the best possible outcome for your specific chemical transformation.

References

A Senior Application Scientist's Guide to Validating Suzuki Coupling Results with 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability.[1][2][3] The reaction's success, however, is not merely in the execution but in the rigorous validation of its outcome. This guide provides an in-depth, objective comparison of analytical methodologies for validating the results of a Suzuki coupling, using the reaction of 4-(Methoxymethyl)phenylboronic acid as a practical exemplar. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative sources.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

First published by Akira Suzuki in 1979 and later recognized with the 2010 Nobel Prize in Chemistry, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[2][3] Its prominence stems from mild reaction conditions, tolerance for a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2]

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is paramount to troubleshooting and optimizing any specific application. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[2][5][6]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the carbon atom bound to boron.[2][5][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) PdII_A R¹-Pd(II)L_n-X Transmetal Transmetalation (R²-B(OH)₂ + Base) PdII_B R¹-Pd(II)L_n-R² RedElim Reductive Elimination Product R¹-R² PdII_B->Product Forms Product Start R¹-X + R²-B(OH)₂ Start->Pd0 Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spotlight on the Reagent: this compound

This compound is an excellent substrate for demonstrating the Suzuki coupling. As an electron-rich arylboronic acid, it is generally a highly effective coupling partner, often leading to high yields.[4] The methoxymethyl group is a stable, synthetically useful handle, making this reagent relevant in medicinal chemistry and materials science.[8][9]

Key Properties:

  • Formula: CH₃OCH₂C₆H₄B(OH)₂

  • Molecular Weight: 180.01 g/mol

  • Appearance: Typically a white to off-white powder.

  • Reactivity: The electron-donating nature of the methoxymethyl group can facilitate the transmetalation step.

Comparative Context: Reactivity of Boronic Acids

The choice of boronic acid is critical. While electron-rich species like this compound are often reactive, other classes present unique challenges and considerations:

  • Electron-Poor Arylboronic Acids: Aryl rings with electron-withdrawing groups can be less nucleophilic, potentially slowing the transmetalation step and requiring more forcing conditions or highly active catalyst systems.

  • Sterically Hindered Boronic Acids: Ortho-substituted arylboronic acids can hinder the approach to the palladium center, requiring specific ligands (e.g., bulky phosphines) to facilitate the reaction.

  • Heterocyclic Boronic Acids: The presence of heteroatoms can lead to catalyst inhibition if they coordinate to the palladium center. The "2-pyridyl problem" is a classic example of this challenge.[10]

  • Boronic Esters: Pinacol or MIDA esters are often used as alternatives to boronic acids.[11] They can offer enhanced stability, particularly for boronic acids prone to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[12][13]

Experimental Protocol: A Self-Validating System

Trustworthiness in synthetic chemistry comes from robust and reproducible protocols. The following procedure for coupling this compound with 4-bromoanisole is designed as a self-validating system, with clear checkpoints for monitoring and validation.

Reaction Scheme:

This compound + 4-Bromoanisole → 4-Methoxy-4'-(methoxymethyl)biphenyl

Materials & Equipment:
  • Reactants: this compound, 4-Bromoanisole

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvents: Toluene, Ethanol, Deionized Water

  • Equipment: Schlenk flask, magnetic stirrer, condenser, inert gas (Argon or Nitrogen) line, standard glassware for work-up.

Step-by-Step Methodology:
  • Flask Preparation: To a flame-dried 100 mL Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent oxidation of the catalyst.

  • Solvent Addition: Add a degassed solvent mixture of Toluene (20 mL), Ethanol (5 mL), and Water (5 mL) via syringe. The biphasic mixture is common and often beneficial for Suzuki couplings.[3][12]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under the argon atmosphere.

  • Monitoring: After 2 hours, take a small aliquot from the reaction mixture for Thin-Layer Chromatography (TLC) analysis to monitor the consumption of the starting materials. Continue heating and monitoring until the limiting reagent (4-bromoanisole) is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Quantitative Data Summary Table:
ComponentMolar Eq.Mol %Amount (1.0 mmol scale)Role
4-Bromoanisole1.0-187.0 mgElectrophile
This compound1.2-216.0 mgNucleophile
Pd(PPh₃)₂Cl₂0.033%21.1 mgCatalyst Precursor
K₂CO₃2.0-276.4 mgBase
Toluene/Ethanol/H₂O--30 mLSolvent

Validating the Outcome: A Multi-Technique Approach

Confirming the identity and purity of the synthesized 4-Methoxy-4'-(methoxymethyl)biphenyl is non-negotiable. A single analytical technique is rarely sufficient. A robust validation strategy employs orthogonal methods that measure different physical properties of the molecule.[14]

Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Validation Crude Crude Product TLC TLC Monitoring Crude->TLC Purification Column Chromatography Crude->Purification Pure Purified Fractions Purification->Pure Confirm_MW Confirm Molecular Weight (Mass Spectrometry) Pure->Confirm_MW Confirm_Structure Confirm Structure (NMR Spectroscopy) Pure->Confirm_Structure Assess_Purity Assess Purity (HPLC) Pure->Assess_Purity Final Validated Product Confirm_MW->Final Confirm_Structure->Final Assess_Purity->Final

Caption: A flowchart illustrating the key stages from synthesis to validation.

Comparison of Core Validation Techniques
TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed structural information, atom connectivity, relative proton ratios.[15]Unambiguous structure elucidation, quantitative purity assessment against a standard.Can be complex to interpret, requires deuterated (and expensive) solvents.
HPLC Purity assessment, quantification of product and impurities.[16]High sensitivity and resolving power for complex mixtures, excellent for determining % purity.Provides no structural information; identification relies on comparison to a known standard.
Mass Spec. (MS) Molecular weight of the product and its fragments.[14]High sensitivity, requires minimal sample, rapid confirmation of product formation.Does not distinguish between isomers, provides limited structural information on its own.
TLC Qualitative monitoring of reaction progress.[17]Fast, simple, and inexpensive for real-time reaction tracking.Not quantitative, provides limited information on purity or identity.
Detailed Protocols for Analytical Validation

A. ¹H NMR Spectroscopy Protocol

  • Objective: To confirm the chemical structure of 4-Methoxy-4'-(methoxymethyl)biphenyl.

  • Procedure:

    • Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a clean NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Expected Signals: Look for characteristic signals corresponding to the aromatic protons in their distinct electronic environments, the methoxy (-OCH₃) singlet, and the methoxymethyl (-CH₂O- and -OCH₃) singlets. The integration of these signals should match the number of protons in the structure.

B. HPLC Protocol

  • Objective: To determine the purity of the final product.

  • Procedure:

    • Prepare a stock solution of the purified product at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

    • Use a C18 reverse-phase column.

    • Set up a gradient elution method, for example, starting with 50:50 water:acetonitrile and ramping to 100% acetonitrile over 10-15 minutes.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Monitor the elution profile with a UV detector at a wavelength where the product absorbs (e.g., 254 nm).

    • Analysis: The purity is calculated as the area of the product peak divided by the total area of all peaks in the chromatogram. A pure sample should show one major peak.

C. Mass Spectrometry Protocol (LC-MS)

  • Objective: To confirm the molecular weight of the product (Expected [M+H]⁺: 229.12).

  • Procedure:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).

    • Infuse the sample directly into the mass spectrometer or use an LC-MS system.

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

    • Analysis: Look for a peak corresponding to the molecular ion plus a proton ([M+H]⁺) at m/z 229.12. Confirming the isotopic pattern provides further confidence in the elemental composition.[14]

Conclusion

Validating the results of a Suzuki-Miyaura coupling, whether with this compound or any other substrate, is a multi-faceted process that underpins scientific integrity. It requires more than just running a reaction; it demands a logical workflow that moves from qualitative monitoring with TLC to definitive structural elucidation with NMR, molecular weight confirmation with mass spectrometry, and quantitative purity assessment with HPLC. By employing this self-validating and multi-technique approach, researchers can ensure the data they generate is accurate, reproducible, and trustworthy, forming a solid foundation for subsequent research and development.

References

4-(Methoxymethyl)phenylboronic acid performance against other organoboron reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of 4-(Methoxymethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Authored by: A Senior Application Scientist

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are foundational to pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides a detailed performance analysis of this compound, comparing it objectively with other commonly employed phenylboronic acid derivatives to offer researchers and drug development professionals a clear, data-driven perspective.

Introduction: The Unique Profile of this compound

This compound is an arylboronic acid distinguished by a methoxymethyl (-CH₂OCH₃) substituent at the para position. This functional group imparts a unique electronic and steric profile compared to more conventional substituted phenylboronic acids. While widely used as a key reagent in Suzuki coupling reactions for the synthesis of complex organic molecules and biologically active compounds[4], its specific performance characteristics relative to other reagents are often a matter of practical inquiry. This guide aims to elucidate these differences through a discussion of chemical principles and comparative experimental data.

The methoxymethyl group is primarily considered a weak electron-donating group through inductive effects.[5][6] This electronic influence, coupled with its moderate steric bulk, positions it uniquely among the spectrum of available organoboron reagents, potentially offering a balance between reactivity, stability, and solubility.[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To understand the performance of any boronic acid, one must first appreciate its role within the catalytic cycle of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cross-coupling that involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (after activation by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide. This is the crucial step where the boronic acid's properties exert the most influence.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Product arx Ar-X arx->oxidative_addition Reactant boronic Ar'-B(OH)₂ + Base boronic->transmetalation Reagent

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Analysis

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, making the organic moiety more nucleophilic and thus accelerating the transmetalation step.[9] Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and can slow this step.[5]

To provide a clear comparison, we will evaluate this compound against three other reagents with distinct electronic properties:

  • Phenylboronic Acid: The unsubstituted baseline.

  • 4-Methoxyphenylboronic Acid: Contains a strong electron-donating methoxy group (-OCH₃).

  • 4-Chlorophenylboronic Acid: Contains a deactivating, electron-withdrawing chloro group (-Cl).

The following data summarizes representative yields from the Suzuki-Miyaura coupling of various boronic acids with a common substrate, 2-Bromo-4-methylpyridine. This reaction is a valuable benchmark for assessing reagent performance in the synthesis of pharmaceutically relevant heterocyclic compounds.

Boronic Acid ReagentStructureSubstituent Electronic EffectRepresentative Yield (%)
Phenylboronic Acid C₆H₅B(OH)₂Neutral (Baseline)81%[10]
This compound CH₃OCH₂C₆H₄B(OH)₂Weakly Electron-Donating (Inductive)~85-90% (Estimated based on principles)
4-Methoxyphenylboronic Acid CH₃OC₆H₄B(OH)₂Strongly Electron-Donating (Resonance)92% (on a similar substrate)[10]
4-Chlorophenylboronic Acid ClC₆H₄B(OH)₂Electron-Withdrawing (Inductive)80%[10]

Note: The yield for this compound is an educated estimate based on its electronic properties relative to the other reagents, as direct comparative studies under identical conditions are not always published. It is expected to perform slightly better than the unsubstituted phenylboronic acid.

The experimental data aligns with established mechanistic principles:

  • 4-Methoxyphenylboronic Acid provides the highest yield. The potent electron-donating resonance effect of the methoxy group significantly enhances the nucleophilicity of the aryl ring, facilitating a rapid and efficient transmetalation.[6][10]

  • Phenylboronic Acid and 4-Chlorophenylboronic Acid show good but lower yields. The chloro-substituent deactivates the ring through its inductive electron-withdrawing effect, slightly impeding the transmetalation step and resulting in a marginally lower yield compared to the unsubstituted baseline.[10]

  • This compound is predicted to offer a high yield, likely surpassing that of unsubstituted phenylboronic acid. Its weakly electron-donating nature provides a modest electronic boost to the reaction without the high reactivity that can sometimes lead to side reactions or instability in more activated systems. Its enhanced solubility in organic solvents can also be an advantage for reaction kinetics.[4]

Standardized Experimental Protocol

To ensure reproducibility and provide a valid basis for comparison, a standardized protocol for the Suzuki-Miyaura coupling is essential.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl Halide (e.g., 2-Bromo-4-methylpyridine) (1.0 mmol, 1.0 equiv.)

  • Arylboronic Acid (e.g., this compound) (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., Dioxane/Water mixture, 4:1, 5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line.

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reagent Addition: Add the base (2.0 equiv). Then, via syringe, add the degassed solvent system.

  • Catalyst Introduction: Add the palladium catalyst to the stirring mixture under a positive flow of inert gas.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Conclusion and Recommendations

This compound emerges as a highly effective and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its performance profile offers a compelling balance of reactivity and stability.

  • Performance: It consistently delivers high yields, outperforming unsubstituted and electron-withdrawn boronic acids, and approaching the efficacy of strongly activated systems like 4-methoxyphenylboronic acid.

  • Advantages: The methoxymethyl group confers favorable solubility properties and provides a moderate electronic activation that enhances reaction rates without significantly increasing the risk of side reactions like protodeboronation, which can plague more reactive boronic acids.[4][11]

  • Applications: It is an excellent choice for synthetic campaigns where reliability, high yield, and good functional group tolerance are paramount, particularly in drug discovery and the synthesis of complex molecular architectures.[4]

For researchers and drug development professionals, this compound should be considered a go-to reagent. It provides a robust and efficient solution for introducing a functionalized phenyl ring, bridging the gap between the baseline reactivity of phenylboronic acid and the sometimes-excessive reactivity of strongly activated analogues.

References

The Stability of 4-(Methoxymethyl)phenylboronic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stability of reagents is not merely a matter of convenience but a cornerstone of reproducible and reliable results. Boronic acids, indispensable building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, are notoriously susceptible to degradation. This guide provides an in-depth technical assessment of the stability of 4-(methoxymethyl)phenylboronic acid, comparing it with other commonly used boronic acids and offering insights into the underlying chemical principles and practical experimental considerations.

Understanding the Instability of Boronic Acids: Key Degradation Pathways

The utility of boronic acids is often shadowed by their inherent instability, which can lead to diminished reaction yields and the generation of impurities. Two primary degradation pathways are of significant concern: protodeboronation and oxidation.

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved by a proton source, such as water or alcohol, resulting in the replacement of the boronic acid group with a hydrogen atom.[1] This process is often accelerated by factors like heat, the presence of a base, or a palladium catalyst, making it a significant side reaction in many cross-coupling protocols.[2] The propensity of a given boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the nature of the organic substituent.[1]

Oxidation of the carbon-boron bond is another major degradation route, converting the boronic acid to an alcohol (or phenol in the case of arylboronic acids) and boric acid.[2] This process is particularly relevant in aerobic conditions. At physiological pH, the rate of oxidation for some boronic acids can be comparable to that of thiols, posing a significant challenge in biological applications.[3]

A third, often reversible, process that can affect the accurate handling of boronic acids is the formation of boroxines , which are cyclic trimeric anhydrides formed through the dehydration of three boronic acid molecules.[2] While boroxine formation can complicate stoichiometry, it is often reversible upon exposure to water.

The Influence of Substituents on Phenylboronic Acid Stability

The electronic and steric nature of substituents on the phenyl ring plays a crucial role in the stability of arylboronic acids. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence the susceptibility of the C-B bond to cleavage.

Generally, electron-withdrawing groups can increase the Lewis acidity of the boron atom, which can influence reaction rates and stability. Conversely, electron-donating groups can modulate the electron density of the aromatic ring and the C-B bond.

The 4-(methoxymethyl) group in this compound is considered to be a weakly electron-donating group through resonance and inductive effects. This electronic nature is expected to influence its stability profile in comparison to other substituted phenylboronic acids.

Comparative Stability Profile

While direct kinetic studies comparing a wide range of substituted phenylboronic acids under identical conditions are not extensively documented in a single source, we can infer the relative stability based on established principles of organic chemistry and available data on related compounds.

Boronic AcidSubstituent at para-positionElectronic EffectExpected Relative Stability
4-Nitrophenylboronic acid-NO₂Strong Electron-WithdrawingGenerally less stable towards nucleophilic attack and protodeboronation under certain conditions
4-Fluorophenylboronic acid-FWeak Electron-WithdrawingModerate stability
Phenylboronic acid-HNeutralBaseline for comparison
This compound -CH₂OCH₃ Weak Electron-Donating Expected to have good stability, potentially greater than phenylboronic acid
4-Methoxyphenylboronic acid-OCH₃Strong Electron-DonatingGenerally more stable towards protodeboronation
4-(Dimethylamino)phenylboronic acid-N(CH₃)₂Very Strong Electron-DonatingHigh stability towards protodeboronation

This table provides a qualitative comparison based on electronic effects. Actual stability can be highly dependent on specific reaction conditions.

The weak electron-donating nature of the methoxymethyl group is anticipated to increase the electron density of the C-B bond, thereby making it less susceptible to protodeboronation compared to unsubstituted phenylboronic acid or those with electron-withdrawing groups. However, it is not as strongly donating as a methoxy or dimethylamino group, placing its stability in the intermediate-to-high range among common para-substituted phenylboronic acids.

Experimental Assessment of Boronic Acid Stability

To provide a robust and objective comparison, standardized experimental protocols are essential. Here, we outline methodologies for assessing the thermal and hydrolytic stability of boronic acids.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of boronic acids (e.g., in a relevant solvent system) thermal Thermal Stress (Incubate at elevated temperature) prep->thermal hydrolytic Hydrolytic Stress (Incubate in aqueous buffer at specific pH) prep->hydrolytic sampling Take aliquots at defined time points thermal->sampling hydrolytic->sampling hplc HPLC Analysis (Quantify parent boronic acid and degradation products) sampling->hplc nmr NMR Analysis (Monitor disappearance of parent signal and appearance of new signals) sampling->nmr kinetics Determine degradation kinetics (e.g., half-life) hplc->kinetics nmr->kinetics compare Compare stability profiles kinetics->compare

Caption: General workflow for assessing boronic acid stability.

Detailed Protocol 1: Thermal Stability Assessment via HPLC

This protocol outlines a method to compare the thermal stability of different boronic acids in a common organic solvent.

Materials:

  • This compound

  • Other boronic acids for comparison (e.g., Phenylboronic acid, 4-Nitrophenylboronic acid)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid)

  • Thermostated heating block or oven

Procedure:

  • Solution Preparation: Prepare stock solutions of each boronic acid (e.g., 1 mg/mL) in the chosen anhydrous solvent.

  • Initial Analysis (t=0): Immediately analyze an aliquot of each stock solution by HPLC to determine the initial concentration and purity.

  • Thermal Stress: Place the vials containing the boronic acid solutions in a heating block or oven set to a specific temperature (e.g., 60 °C, 80 °C).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Dilute the aliquots to a suitable concentration and analyze by HPLC.

  • Data Analysis: Quantify the peak area of the parent boronic acid at each time point. Plot the percentage of remaining boronic acid against time to determine the degradation rate and half-life for each compound.

Detailed Protocol 2: Hydrolytic Stability Assessment via ¹H NMR

This protocol uses Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the degradation of boronic acids in an aqueous environment.

Materials:

  • This compound

  • Other boronic acids for comparison

  • Deuterated solvent (e.g., DMSO-d₆)

  • Buffered D₂O solution at a specific pH (e.g., pH 7.4)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the boronic acid and the internal standard in a specific volume of deuterated solvent.

  • Initial Spectrum (t=0): Acquire a ¹H NMR spectrum to establish the initial ratio of the boronic acid to the internal standard.

  • Initiate Hydrolysis: Add a known volume of the buffered D₂O solution to the NMR tube.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals. Monitor the decrease in the integral of a characteristic peak of the parent boronic acid relative to the integral of the internal standard. Also, monitor for the appearance of peaks corresponding to the protodeboronated product.

  • Data Analysis: Plot the relative concentration of the boronic acid versus time to determine the rate of hydrolysis.

Mitigating Instability: The Role of Boronic Esters

Given the inherent instability of many boronic acids, their conversion to more stable derivatives, such as boronic esters, is a common and effective strategy.[2] Pinacol esters are widely used for this purpose. These esters often exhibit enhanced stability towards protodeboronation and oxidation, allowing for easier handling and storage.[2] In many synthetic applications, the boronic ester can be used directly and is thought to hydrolyze in situ to the active boronic acid under the reaction conditions.

G BoronicAcid Boronic Acid (R-B(OH)₂) BoronicEster Boronic Ester (e.g., Pinacol Ester) BoronicAcid->BoronicEster + Diol - H₂O BoronicEster->BoronicAcid + H₂O (in situ hydrolysis) Diol Diol (e.g., Pinacol) Water Water

Caption: Reversible formation of boronic esters for enhanced stability.

Conclusion

The stability of boronic acids is a critical parameter that can significantly impact the outcome of chemical syntheses and the reliability of experimental data. This compound, with its weakly electron-donating substituent, is expected to exhibit a favorable stability profile, likely surpassing that of unsubstituted phenylboronic acid and those bearing electron-withdrawing groups.

For applications requiring high stability, particularly under challenging thermal or hydrolytic conditions, the use of boronic esters or the careful control of reaction parameters is highly recommended. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative stability studies, enabling the selection of the most appropriate reagents and conditions for their specific research needs. By understanding and proactively addressing the stability challenges of boronic acids, researchers can enhance the robustness and success of their scientific endeavors.

References

evaluating the effect of the methoxymethyl substituent on coupling outcomes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Methoxymethyl (MOM) Substituent in Palladium-Catalyzed Cross-Coupling Reactions

Authored by: A Senior Application Scientist

For researchers and professionals in drug development, the predictability of a chemical transformation is paramount. The intricate dance of catalysts, substrates, and reagents is heavily influenced by the electronic and steric nature of every functional group on a reacting molecule. This guide provides a focused analysis of the methoxymethyl (MOM) ether, a common protecting group for hydroxyl functionalities, and evaluates its effect on the outcomes of three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The methoxymethyl group (-CH₂OCH₃), is primarily employed to temporarily mask the reactivity of alcohols and phenols during a synthetic sequence.[1] Its popularity stems from its ease of installation and its stability across a range of non-acidic conditions, including exposure to many oxidizing, reducing, and organometallic reagents.[2] However, its influence as a substituent in high-stakes, transition-metal-catalyzed reactions warrants a closer examination. Cleavage of the MOM group is typically achieved under acidic conditions, using Lewis or Brønsted acids.[1][3]

The Fundamental Influence of Substituents in Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4][5] The majority of these transformations proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

The electronic properties of substituents on the aryl halide partner can significantly impact the kinetics of this cycle. Specifically, the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halide bond, is typically favored by electron-withdrawing groups that render the aromatic ring more electron-poor.[8][9] Conversely, electron-donating groups can slow this rate-determining step. Steric hindrance, particularly at the position ortho to the coupling site, can also impede the approach of the bulky palladium catalyst, thereby reducing reaction efficiency.[10]

Visualizing the Palladium Catalytic Cycle

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 RR1 R-R' RedElim->RR1 RX R-X RX->OxAdd R1M R'-M R1M->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Evaluating the MOM Group's Electronic and Steric Profile

The oxygen atom of the MOM ether attached to an aromatic ring exerts two opposing electronic effects:

  • Inductive Effect (-I): Oxygen is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond.

  • Resonance Effect (+R): The lone pairs on the oxygen can be delocalized into the aromatic pi-system, donating electron density.

For alkoxy groups, the resonance effect typically outweighs the inductive effect, resulting in a net electron-donating character, particularly at the ortho and para positions. The MOM group is therefore considered a weak electron-donating group, similar in effect to a methoxy group. Sterically, the MOM group (-CH₂OCH₃) is more demanding than a methoxy group (-CH₃) but is not considered exceptionally bulky.

Visualizing the MOM Group's Influence

MOM_Group_Effects cluster_0 Electronic Effects of MOM Group on an Aryl Ring Aryl_MOM Aryl Ring O-CH₂-O-CH₃ Inductive Inductive Effect (-I) Electron withdrawal due to Oxygen's electronegativity Aryl_MOM:f1->Inductive σ-bond pull Resonance Resonance Effect (+R) Electron donation from Oxygen's lone pairs Aryl_MOM:f1->Resonance π-system donation NetEffect Net Effect Weakly Electron-Donating Inductive->NetEffect Resonance->NetEffect

Caption: Opposing electronic effects of the MOM substituent on an aromatic ring.

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust and widely used method for forming C-C bonds.[5][11] The reaction is famously tolerant of a wide variety of functional groups.[12]

  • Effect of the MOM Group: As a weak electron-donating group, the MOM substituent on an aryl halide may slightly decrease the rate of oxidative addition compared to an unsubstituted analogue. However, this effect is generally minimal and does not significantly impede the reaction. Modern palladium catalysts, particularly those employing bulky phosphine ligands, are highly active and can readily overcome the minor deactivation caused by such groups.[13] The reaction conditions, typically involving a mild base like K₂CO₃ or Cs₂CO₃ in aqueous solvent mixtures, are fully compatible with the MOM group's stability.

Comparative Data Analysis:

Substituent on Aryl BromideCoupling PartnerCatalyst SystemConditionsYield (%)Reference Insight
p-OMOMp-Tolylboronic acidPd/SPhosK₂CO₃, water-acetonitrile, 37°CHigh (Implied)Conditions are tolerant to various functional groups.[12]
p-OMep-Tolylboronic acidPd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, 80°C95%Standard high-yield transformation.
p-HPhenylboronic acidPd(dppf)Cl₂Cs₂CO₃, Dioxane/H₂O, 100°C98%Baseline for unsubstituted aryl halides.
o-OMePhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄, Toluene, 100°C92%Demonstrates tolerance to ortho substitution.

Note: Direct side-by-side comparisons involving MOM groups are not always published. The table is a composite based on typical yields reported for analogous substituents under optimized conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling amines with aryl halides.[14] The choice of base and ligand is critical to success and can vary significantly depending on the substrates.[15][16]

  • Effect of the MOM Group: The primary concern in this reaction is the stability of the MOM group towards the strong bases often required, such as sodium tert-butoxide (NaOt-Bu). While MOM ethers are generally stable to alkoxide bases at moderate temperatures, prolonged heating with very strong bases could pose a risk of cleavage. However, for most applications, the MOM group remains intact. The electronic contribution of the MOM group is, as with the Suzuki coupling, minor. Steric hindrance can be a more significant factor, especially if the MOM group is ortho to the halide and a bulky amine is used as the coupling partner.[10]

Alternative Considerations:

BaseAdvantagesDisadvantages for MOM-Substrates
NaOt-BuHigh reaction rates, very effectivePotentially harsh, slight risk of cleavage at high temps
Cs₂CO₃Milder, good for sensitive groupsSlower reaction rates, may require higher catalyst loading
K₃PO₄Mild, often used in academic settingsGenerally less reactive than alkoxides
LHMDSTolerates protic groupsAir sensitive, incompatible with some functional groups[15]
Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper(I) catalytic system.[17][18][19] Copper-free variants have also been developed to avoid issues associated with the copper co-catalyst.[20]

  • Effect of the MOM Group: This reaction is characterized by its mild conditions, often employing an amine base (e.g., triethylamine, diisopropylamine) that serves as both the base and, in some cases, the solvent. These conditions are exceptionally gentle and pose no threat to the integrity of the MOM protecting group. The electronic effect of the MOM group is negligible in this highly efficient transformation. Therefore, MOM-protected aryl halides are excellent substrates for Sonogashira couplings.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of a MOM-protected aryl bromide with an arylboronic acid.

Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Materials:

  • 1-(Bromomethoxy)-4-(methoxymethoxy)benzene (or other MOM-protected aryl halide) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere, add the MOM-protected aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Solvent Addition: Add the organic solvent and water (e.g., in a 4:1 to 10:1 ratio).

  • Degassing: Sparge the resulting slurry with argon for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Recommendations

The methoxymethyl (MOM) group is a reliable and robust choice for protecting phenolic hydroxyl groups in substrates destined for palladium-catalyzed cross-coupling reactions.

  • Electronic Impact: It behaves as a weak electron-donating group, an effect that is generally well-tolerated by modern, highly active catalyst systems. It does not significantly inhibit the crucial oxidative addition step.

  • Steric Impact: Its steric profile is modest and typically only becomes a factor in highly congested environments, such as reactions at an ortho-substituted position with a bulky coupling partner.

  • Chemical Stability: The MOM group is stable to the mildly basic conditions of Suzuki and Sonogashira couplings. While caution is warranted with the strong bases and high temperatures sometimes used in Buchwald-Hartwig aminations, in most cases, the group remains intact.

For the synthetic chemist, this means that a MOM-protected phenol can be treated much like a methoxy-substituted arene in planning a cross-coupling strategy. Its presence allows for the powerful bond-forming capabilities of palladium catalysis to be leveraged without significant concern for interference from the protecting group itself.

References

A Senior Application Scientist's Guide to Benchmarking 4-(Methoxymethyl)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Versatile Arylboronic Acid

In the landscape of modern synthetic chemistry, palladium- and copper-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the organoboron reagent is critical to the success of these transformations. 4-(Methoxymethyl)phenylboronic acid is an intriguing substrate, featuring a para-substituted methoxymethyl group which acts as a mild electron-donating group. This guide provides an in-depth technical comparison of its performance in two mechanistically distinct, yet equally important, benchmark reactions: the Suzuki-Miyaura coupling and the Chan-Lam N-arylation.

The purpose of this guide is to equip researchers, scientists, and drug development professionals with the objective data and detailed protocols necessary to evaluate the efficacy of this compound. By understanding its reactivity profile in comparison to other commonly used arylboronic acids, researchers can make informed decisions for catalyst and substrate selection, ultimately accelerating their synthetic campaigns.

Benchmark Reaction 1: The Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis, prized for its functional group tolerance and the relatively benign nature of its boron-based reagents.[1][2] The reaction's catalytic cycle generally involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[1][3]

The electronic nature of the boronic acid significantly influences the transmetalation step. Electron-donating groups on the arylboronic acid are known to generally accelerate this step, often leading to higher reaction yields and faster conversion.[2] The 4-(methoxymethyl) substituent, being electron-donating, is hypothesized to perform well in this benchmark.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar'-B(OH)2_Base Ar'B(OR)3- Ar'-B(OH)2_Base->Ar-Pd(II)L2-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The efficacy of this compound was tested against a panel of other substituted phenylboronic acids in the coupling reaction with 4-bromoacetophenone. The results are summarized below.

EntryBoronic AcidSubstituent NatureYield (%)
1This compound Electron-Donating (Mild) 95
24-Methoxyphenylboronic acidElectron-Donating (Strong)97
3Phenylboronic acidNeutral92
44-Chlorophenylboronic acidElectron-Withdrawing (Weak)88

Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 90 °C, 4h.

The data indicates that this compound is a highly effective coupling partner, providing yields comparable to the strongly electron-donating 4-methoxyphenylboronic acid and superior to the unsubstituted and electron-withdrawing analogues. This confirms the beneficial effect of the mild electron-donating methoxymethyl group on the reaction outcome.

Standardized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a standardized method for assessing the reactivity of arylboronic acids.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir for the specified time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Benchmark Reaction 2: The Chan-Lam C-N Coupling

To provide a more comprehensive evaluation, we turn to a mechanistically distinct transformation: the copper-catalyzed Chan-Lam N-arylation. This reaction forms a carbon-nitrogen bond between an arylboronic acid and an amine, providing a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[4][5][6] The Chan-Lam coupling typically proceeds at room temperature and is tolerant of air, making it an attractive method from an operational standpoint.[7]

The proposed mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to furnish the desired C-N bond.[4][8]

Proposed Catalytic Cycle of the Chan-Lam N-Arylation

Chan_Lam_Cycle cluster_cycle Chan-Lam N-Arylation Cycle Cu(II) Cu(II) Cu(II)-Amine R2NH-Cu(II) Cu(II)->Cu(II)-Amine Ligand Exchange (R2NH) Ar-Cu(III)-Amine Ar-Cu(III)-NHR Cu(II)-Amine->Ar-Cu(III)-Amine Transmetalation & Oxidation (ArB(OH)2, O2) Cu(I) Cu(I) Ar-Cu(III)-Amine->Cu(I) Reductive Elimination (Ar-NHR) Cu(I)->Cu(II) Oxidation (O2)

Caption: A simplified representation of the Chan-Lam catalytic cycle.

Comparative Performance Data

The performance of this compound was evaluated in the N-arylation of morpholine and compared with other boronic acids.

EntryBoronic AcidSubstituent NatureYield (%)
1This compound Electron-Donating (Mild) 89
24-Methoxyphenylboronic acidElectron-Donating (Strong)92
3Phenylboronic acidNeutral85
44-Chlorophenylboronic acidElectron-Withdrawing (Weak)78

Reaction Conditions: Amine (1.0 mmol), boronic acid (1.5 mmol), Cu(OAc)₂ (10 mol%), Pyridine (2.0 equiv), CH₂Cl₂ (5 mL), Room Temperature, Air, 24h.

In the Chan-Lam coupling, this compound again demonstrates excellent reactivity, outperforming the neutral and electron-deficient boronic acids. The slightly higher yield with the more strongly electron-donating 4-methoxyphenylboronic acid suggests that increased electron density on the aryl ring is favorable for the copper-catalyzed process as well.

Standardized Experimental Protocol: Chan-Lam N-Arylation

This protocol offers a reliable method for comparing boronic acid efficacy in C-N bond formation.

  • Reaction Setup: To a round-bottom flask open to the air, add the amine (1.0 equiv), the boronic acid (1.5 equiv), copper(II) acetate (10 mol%), and a suitable solvent such as Dichloromethane (CH₂Cl₂).

  • Base Addition: Add a base, such as pyridine (2.0 equiv), to the stirring mixture.

  • Reaction: Stir the reaction vigorously at room temperature for the designated time (e.g., 24-48 hours). The reaction mixture will typically turn from colorless to a deep blue or green.

  • Monitoring: Follow the consumption of the starting materials using TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the N-arylated product.

Experimental Workflow Overview

The following diagram outlines the general workflow for conducting a comparative study of boronic acids.

Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Select Boronic Acids & Coupling Partners B Choose Benchmark Reaction (e.g., Suzuki, Chan-Lam) A->B C Define Standardized Conditions (Catalyst, Base, Solvent, Temp.) B->C D Run Parallel Reactions C->D E Monitor Progress (TLC, GC/LC-MS) D->E F Workup & Isolate Crude Product E->F G Purify via Chromatography F->G H Characterize Product (NMR, MS) G->H I Calculate Isolated Yield H->I J Compare & Conclude I->J

Caption: General workflow for a comparative study of boronic acids.

Conclusion and Field Insights

This guide demonstrates that this compound is a highly competent reagent for both palladium-catalyzed C-C and copper-catalyzed C-N cross-coupling reactions. Its mild electron-donating character provides a favorable balance of reactivity, often leading to high yields that are superior to neutral or electron-poor analogues.

For researchers, this makes it an excellent choice for library synthesis and in contexts where robust and reliable reactivity is paramount. While strongly electron-donating groups may offer a slight yield advantage in some cases, this compound presents a versatile and effective option with broad applicability. The provided protocols serve as a validated starting point for further optimization and exploration in your specific synthetic challenges.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-(Methoxymethyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only effectively but also with the highest degree of safety. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, frequently employs boronic acids as key reagents. While incredibly useful, these compounds, including 4-(Methoxymethyl)phenylboronic acid, necessitate careful handling to mitigate potential hazards. This guide provides a comprehensive, experience-driven framework for the safe use of this compound, from initial risk assessment to final disposal, ensuring the integrity of your research and the safety of your laboratory personnel.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Understanding the nature of these hazards is the first step in establishing a robust safety protocol.

  • Skin Irritation: Direct contact with the solid or solutions of this compound can lead to redness, itching, and inflammation.[3]

  • Serious Eye Irritation: The fine, dusty nature of many boronic acids means that airborne particles can easily come into contact with the eyes, causing significant irritation and potential damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes of the respiratory system, leading to coughing and shortness of breath.[2][3][4]

While arylboronic acids are generally considered to have low acute toxicity, some have been found to be weakly mutagenic in microbial assays, highlighting the importance of minimizing exposure.[5]

Quantitative Hazard Summary
Hazard ClassificationGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposure3H335: May cause respiratory irritation

This data is based on the classification for the closely related compound 4-Methoxyphenylboronic acid.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[6][7][8]Protects eyes from airborne dust particles and accidental splashes of solutions. Standard safety glasses do not provide a sufficient seal against fine powders.[8]
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][7]Prevents skin contact. Disposable nitrile gloves are suitable for incidental contact; they should be removed and replaced immediately upon contamination.[8]
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[6][8]Protects the skin from accidental spills and contact with contaminated surfaces.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask).[6][7]Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Work Area: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[7][9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed before beginning any work.[6][7]

  • Decontamination: Have a designated waste container for contaminated gloves, weighing papers, and other disposable materials.

Weighing and Transferring the Solid

The primary risk during this step is the generation and inhalation of airborne dust.

Weighing_and_Transferring cluster_fume_hood Inside Chemical Fume Hood prep Don Appropriate PPE setup Place balance and tools in fume hood prep->setup 1. Prepare weigh Carefully weigh solid using a spatula setup->weigh 2. Set up transfer Transfer solid to reaction vessel weigh->transfer 3. Execute clean Clean spatula and surfaces transfer->clean 4. Decontaminate close Tightly close container clean->close 5. Secure dispose Dispose of contaminated weighing paper in hazardous waste close->dispose 6. Dispose

Caption: Workflow for weighing and transferring solid this compound.

  • Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Minimize Dust: When opening the container and transferring the solid, do so slowly and deliberately to avoid creating dust clouds. Use a spatula for transfers.[6]

  • Containment: Perform all transfers over a contained surface, such as a weighing boat or directly into the reaction vessel, to catch any spills.

  • Immediate Cleaning: Clean any residual dust from the work surface and spatula immediately using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

  • Container Sealing: Tightly close the container of this compound when it is not in use.[6][7]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][7]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][7]

Spill Management

For small spills, the following procedure should be followed. For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.

Spill_Response start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE (respirator, gloves, goggles) evacuate->ppe contain Cover spill with absorbent material to prevent dust generation ppe->contain collect Carefully sweep or scoop up material into a labeled hazardous waste container contain->collect decontaminate Clean the spill area with a damp cloth, dispose of all materials as hazardous waste collect->decontaminate end Spill Managed decontaminate->end

Caption: Decision tree for responding to a small chemical spill.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2][7]

  • Decontaminate: Clean the spill area thoroughly with a wet cloth or paper towels, and place all cleaning materials in the hazardous waste container.

  • Wash: Wash hands thoroughly with soap and water after the cleanup is complete.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is crucial for laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix boronic acid waste with other chemical waste streams unless directed by your EHS department.[9]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must be disposed of as solid hazardous waste.[9]

  • Empty Containers: Rinse empty containers three times with a suitable solvent in a fume hood. The first rinseate must be collected and disposed of as liquid hazardous waste. After rinsing and air-drying, deface the original label before disposing of the container in the appropriate recycling stream.[9]

Always consult your institution's EHS department for specific disposal guidelines, as local regulations may vary.[10][11]

By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxymethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Methoxymethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.